Product packaging for Zileuton(Cat. No.:CAS No. 111406-87-2)

Zileuton

货号: B1683628
CAS 编号: 111406-87-2
分子量: 236.29 g/mol
InChI 键: MWLSOWXNZPKENC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Zileuton is a benzothiophene N-hydroxyurea compound that acts as a potent, reversible, and orally active inhibitor of the enzyme 5-lipoxygenase (5-LO) . This enzyme catalyzes the first step in the conversion of arachidonic acid to the pro-inflammatory leukotrienes (LTB4, LTC4, LTD4, and LTE4) . By inhibiting leukotriene synthesis, this compound provides a key tool for researchers investigating inflammatory pathways. Its mechanism is thought to involve the chelation of iron at the enzyme's active site, thereby blocking its redox potential . Originally developed for the prophylaxis and chronic treatment of asthma, this compound's research applications have expanded significantly . Beyond respiratory inflammation, studies have explored its potential in areas such as atopic dermatitis, acne, and Sjögren–Larsson syndrome . Promising recent preclinical research has highlighted its potential in novel areas, including a 2025 study which found that this compound nearly eliminated life-threatening allergic responses to food allergens in mice, suggesting a potential new application in blocking anaphylaxis . Additional research has investigated this compound, both alone and in combination with other agents, for its potential to inhibit chronic myeloid leukemia (CML) and in models of dementia . This compound is metabolized primarily in the liver by cytochrome P450 isozymes CYP1A2, CYP2C9, and CYP3A4, and it is a known weak inhibitor of CYP1A2 . This pharmacokinetic profile is important for researchers to consider when designing studies involving drug combinations. As a research tool, this compound is invaluable for elucidating the role of the 5-lipoxygenase pathway and leukotrienes in various disease models. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2S B1683628 Zileuton CAS No. 111406-87-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLSOWXNZPKENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023752
Record name Zileuton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zileuton
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble (0.5 mg/ml), 5.39e-02 g/L
Record name Zileuton
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zileuton
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

111406-87-2
Record name Zileuton
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111406-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zileuton [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111406872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zileuton
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZILEUTON
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zyflo
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=730712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zileuton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urea, N-(1-benzo[b]thien-2-ylethyl)-N-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZILEUTON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1L22WVE2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zileuton
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

144.2-145.2 °C, 144.2 - 145.2 °C
Record name Zileuton
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zileuton
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Zileuton's Mechanism of Action on 5-Lipoxygenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms through which Zileuton, an N-hydroxyurea derivative, exerts its inhibitory effects on the 5-lipoxygenase (5-LOX) enzyme. It is intended to serve as a comprehensive resource, incorporating quantitative inhibitory data, detailed experimental methodologies, and visual representations of the key pathways and mechanisms.

Core Mechanism of Action: Direct 5-LOX Inhibition

This compound is a potent, orally active, and direct inhibitor of 5-lipoxygenase, the critical enzyme responsible for the initial steps in the biosynthesis of leukotrienes from arachidonic acid (AA).[1][2][3] Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses.[4] this compound's inhibitory action prevents the formation of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).[1][5]

The primary mechanism is twofold, targeting the catalytic non-heme iron atom within the active site of the 5-LOX enzyme:

  • Iron Chelation: As an iron-ligand type inhibitor, the N-hydroxyurea moiety of this compound directly chelates the non-heme iron atom essential for the enzyme's catalytic activity.[6]

  • Redox Inhibition: this compound acts as a reducing agent, converting the catalytically active ferric (Fe³⁺) state of the iron to the inactive ferrous (Fe²⁺) state.[7] This prevents the enzyme from participating in the oxidation of arachidonic acid.

Molecular docking studies have further elucidated this interaction, suggesting that this compound binds within the enzyme's active site pocket, where it is stabilized by hydrogen bonds with key amino acid residues, including Leu420, Ala424, Phe421, and Asn425.[4]

cluster_Mechanism This compound's Dual Inhibitory Mechanism AA Arachidonic Acid (Substrate) LOX_Active 5-Lipoxygenase (Active - Fe³⁺) AA->LOX_Active Binds to Active Site LOX_Inactive 5-Lipoxygenase (Inactive - Fe²⁺) LOX_Active->LOX_Inactive Reduction by This compound Products 5-HPETE → Leukotrienes (LTA₄, LTB₄, cysLTs) LOX_Active->Products Catalyzes Oxidation This compound This compound (N-hydroxyurea) This compound->LOX_Active No_Reaction Inhibition of Leukotriene Synthesis

Diagram 1: this compound's dual inhibitory action on 5-lipoxygenase.

Secondary Mechanisms of Action

Emerging research indicates that this compound's anti-inflammatory effects may extend beyond direct 5-LOX inhibition.

  • Inhibition of Arachidonic Acid Release: Studies have shown that this compound can suppress prostaglandin (PG) biosynthesis by inhibiting the release of arachidonic acid from membrane phospholipids.[8] This effect is attributed to the inhibition of phospholipase A2 (PLA2) translocation and was observed even in macrophages from 5-LOX knockout mice, confirming it as a distinct mechanism.[8]

  • Interference with Prostaglandin Transport: There is evidence to suggest that this compound may trigger the intracellular accumulation of PGE₂, indicating an interference with prostaglandin transport mechanisms.[9][6]

cluster_pathway This compound's Impact on the Arachidonic Acid Cascade MembranePL Membrane Phospholipids PLA2 cPLA₂ MembranePL->PLA2 AA Arachidonic Acid (AA) LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 COX Cyclooxygenase (COX-1/2) AA->COX PLA2->AA  Releases Leukotrienes Leukotrienes LOX5->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins This compound This compound This compound->PLA2 Secondary Target: Inhibits Translocation This compound->LOX5 Primary Target: Direct Inhibition start Isolate Human PMNLs from Whole Blood preincubate Pre-incubate PMNLs with This compound or Vehicle start->preincubate stimulate Stimulate with A23187 + Arachidonic Acid preincubate->stimulate stop Stop Reaction (Methanol + Internal Std.) stimulate->stop extract Solid-Phase Extraction of Lipids stop->extract analyze Quantify LTB₄ via RP-HPLC or LC-MS/MS extract->analyze calculate Calculate % Inhibition and IC₅₀ Value analyze->calculate

References

Zileuton: A Technical Guide to its Cellular Effects and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zileuton, an orally active inhibitor of 5-lipoxygenase (5-LOX), is a critical therapeutic agent in the management of chronic asthma.[1][2] Its primary mechanism of action involves the direct inhibition of the 5-LOX enzyme, a key player in the arachidonic acid cascade, thereby preventing the synthesis of pro-inflammatory leukotrienes.[1][3][4] This targeted action ameliorates the inflammatory processes, bronchoconstriction, and mucus secretion characteristic of asthma.[1][3][4] Beyond its established role in respiratory diseases, emerging research has unveiled multifaceted cellular effects of this compound, including the induction of apoptosis in various cancer cell lines and modulation of key signaling pathways such as PI3K/Akt and NF-κB. This guide provides an in-depth technical overview of the cellular effects of this compound, the signaling pathways it modulates, quantitative data on its activity, and detailed protocols for key experimental assays.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase and Leukotriene Synthesis

This compound's principal pharmacological effect is the potent and specific inhibition of 5-lipoxygenase.[1][2][5] 5-LOX is the enzyme responsible for the initial step in the conversion of arachidonic acid into leukotrienes (LTs), which are potent lipid mediators of inflammation.[3][4] this compound effectively blocks the synthesis of all leukotrienes, including Leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which mediate bronchoconstriction, increased vascular permeability, and mucus secretion.[1][2][3] By inhibiting the production of these pro-inflammatory molecules, this compound exerts its anti-inflammatory effects, which are central to its therapeutic efficacy in asthma.[1][3]

Arachidonic Acid Cascade and this compound's Point of Intervention

The following diagram illustrates the arachidonic acid cascade and highlights this compound's specific point of inhibition.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) 5-LOX->Leukotrienes This compound This compound This compound->5-LOX Inflammation Inflammation, Bronchoconstriction, Mucus Secretion Leukotrienes->Inflammation

This compound inhibits the 5-lipoxygenase enzyme in the arachidonic acid cascade.

Cellular Effects Beyond Inflammation

Recent studies have expanded our understanding of this compound's cellular effects beyond its well-established anti-inflammatory role. A significant area of investigation is its ability to induce apoptosis in various pathological conditions, particularly in cancer.

Induction of Apoptosis

This compound has been shown to induce apoptosis in a variety of cancer cell lines, including:

  • Pancreatic Cancer: In pancreatic cancer cells, this compound treatment leads to a concentration- and time-dependent induction of apoptosis.[6]

  • Cervical Cancer: Studies have demonstrated that this compound inhibits the proliferation of cervical cancer cells by inducing apoptosis.

  • Cholangiocarcinoma: this compound has been observed to suppress the proliferation and migration of cholangiocarcinoma cells, in part through the induction of apoptosis.

  • Angiogenesis: this compound has been found to exert anti-angiogenic effects by inducing apoptosis in human umbilical vein endothelial cells (HUVECs).[7]

The pro-apoptotic effects of this compound are often associated with the modulation of key regulatory proteins involved in programmed cell death, such as the Bcl-2 family of proteins and the activation of caspases.[7]

Neuroprotective Effects

In the context of cerebral ischemia, this compound has demonstrated neuroprotective properties by inhibiting neuronal apoptosis.[8] This effect is linked to the suppression of caspase-1 and the regulation of caspase-3 expression.[8]

Modulation of Signaling Pathways

This compound's cellular effects are mediated through its influence on several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Several studies have indicated that this compound can modulate this pathway. In some cancer models, the pro-apoptotic effects of this compound are associated with the inhibition of the PI3K/Akt signaling cascade. Conversely, in the context of cardioprotection, this compound has been shown to have a protective effect on cardiomyocytes via the PI3K/Akt signaling pathway.[9]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. In models of myocardial infarction and traumatic brain injury, this compound has been shown to attenuate inflammation by inhibiting NF-κB expression and activation.[10][11]

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation and differentiation. In the context of traumatic brain injury, this compound has been shown to inhibit the phosphorylation of ERK, contributing to its neuroprotective effects.[11]

The following diagram illustrates the key signaling pathways modulated by this compound.

Zileuton_Signaling_Pathways cluster_0 Cell Survival & Proliferation cluster_1 Inflammation cluster_2 Apoptosis PI3K PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival/ Proliferation Akt->Cell_Survival IKK IKK NF_kB NF-κB IKK->NF_kB Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Caspase_Activation Caspase Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis This compound This compound This compound->Akt Inhibition (in cancer) This compound->NF_kB Inhibition This compound->Caspase_Activation Induction

This compound modulates key signaling pathways involved in cell survival, inflammation, and apoptosis.

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro IC50 Values for 5-Lipoxygenase Inhibition
Cell/Enzyme SourceIC50 (µM)Reference
Rat Basophilic Leukemia (RBL-1) cell supernatant0.5[12]
Rat Polymorphonuclear Leukocytes (PMNL)0.3[12]
Human Polymorphonuclear Leukocytes (PMNL)0.4[12]
Human Whole Blood0.9[12]
RBL-1 cells3.2[13]
Rat Basophilic Leukemia cell lysate0.5[14]
In vitro inhibition of 5-LOX from RBI-1 cells0.6[13]
Table 2: In Vivo Efficacy of this compound
Experimental ModelDosageEffectReference
Dog (ex vivo LTB4 biosynthesis)0.5 - 5 mg/kg p.o.Rapid and sustained inhibition[12]
Rat (ex vivo LTB4 biosynthesis)ED50 = 2 mg/kg p.o.Dose-dependent inhibition[12]
Rat (antigen-induced 6-sulfidopeptide LT formation)ED50 = 3 mg/kgEffective prevention[12]
Mouse (arachidonic acid-induced ear edema)ED50 = 31 mg/kgSignificant reduction[12]
Allergic Asthmatics (post-antigen BALF eosinophils)N/A68% reduction in high LT producers[15]
Patients with Asthma (LTB4 inhibition)600 mg q.i.d.98% mean inhibition[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the cellular effects of this compound.

5-Lipoxygenase Activity Assay

This protocol is a representative method for determining the inhibitory effect of this compound on 5-LOX activity in a cell-based assay.

  • Cell Culture and Treatment:

    • Culture rat basophilic leukemia (RBL-1) cells in appropriate media and conditions.

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with calcium and magnesium).

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulation of Leukotriene Synthesis:

    • Induce leukotriene synthesis by adding a calcium ionophore (e.g., A23187) to the cell suspension.

    • Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Extraction of Leukotrienes:

    • Terminate the reaction by adding a cold stop solution (e.g., methanol).

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the leukotrienes.

    • Perform solid-phase extraction to purify and concentrate the leukotrienes.

  • Quantification of Leukotrienes:

    • Quantify the amount of LTB4 produced using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Alternatively, use High-Performance Liquid Chromatography (HPLC) for the separation and quantification of various leukotrienes.

  • Data Analysis:

    • Calculate the percentage inhibition of LTB4 synthesis for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Leukotriene B4 (LTB4) ELISA

This protocol outlines the general steps for quantifying LTB4 in biological samples using a competitive ELISA kit.[17][18][19]

LTB4_ELISA_Workflow Start Start Add_Samples_Standards Add Samples/Standards to pre-coated plate Start->Add_Samples_Standards Add_Biotinylated_LTB4 Add Biotinylated LTB4 (competes with sample LTB4) Add_Samples_Standards->Add_Biotinylated_LTB4 Add_Antibody Add anti-LTB4 Antibody Add_Biotinylated_LTB4->Add_Antibody Incubate_1 Incubate Add_Antibody->Incubate_1 Wash_1 Wash to remove unbound reagents Incubate_1->Wash_1 Add_HRP_Streptavidin Add HRP-Streptavidin Wash_1->Add_HRP_Streptavidin Incubate_2 Incubate Add_HRP_Streptavidin->Incubate_2 Wash_2 Wash to remove unbound reagents Incubate_2->Wash_2 Add_Substrate Add TMB Substrate Wash_2->Add_Substrate Incubate_3 Incubate (color develops) Add_Substrate->Incubate_3 Add_Stop_Solution Add Stop Solution Incubate_3->Add_Stop_Solution Read_Absorbance Read Absorbance at 450 nm Add_Stop_Solution->Read_Absorbance End End Read_Absorbance->End

Workflow for a competitive ELISA to measure LTB4 concentrations.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This protocol describes a common method for detecting and quantifying apoptosis by identifying the externalization of phosphatidylserine (PS) and loss of membrane integrity.[20][21][22][23]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with this compound at various concentrations or a vehicle control for the desired duration.

    • Include positive (e.g., treated with a known apoptosis inducer like staurosporine) and negative controls.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate compensation settings for FITC and PI.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence of the gated cells to distinguish between:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation and Fixation:

    • Culture and treat cells with this compound as described for the Annexin V assay.

    • Fix the cells with a cross-linking agent like paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

  • TUNEL Reaction:

    • Incubate the permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

  • Detection:

    • If using BrdUTP, detect the incorporated nucleotide with a fluorescently labeled anti-BrdU antibody.

    • If using a directly labeled dUTP, proceed to visualization.

  • Analysis:

    • Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.

Cell Viability/Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][27]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow cells to attach and grow for 24 hours.

    • Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Western Blotting for Signaling Proteins (e.g., Akt, NF-κB)

Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and activation (e.g., phosphorylation) in response to this compound treatment.

  • Protein Extraction:

    • Treat cells with this compound and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB p65).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection:

    • Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound's well-defined role as a 5-lipoxygenase inhibitor forms the basis of its clinical utility in asthma. However, a growing body of evidence reveals a broader spectrum of cellular activities, including the induction of apoptosis and the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation. These findings open new avenues for investigating this compound's therapeutic potential in other diseases, particularly in oncology and neurodegenerative disorders. The experimental protocols detailed in this guide provide a framework for researchers to further explore the multifaceted cellular effects of this compound and to elucidate the intricate signaling networks it influences. A deeper understanding of these mechanisms will be crucial for optimizing its current clinical applications and for the development of novel therapeutic strategies.

References

Zileuton: An In-depth Technical Guide to its Off-label Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zileuton, an orally active inhibitor of 5-lipoxygenase (5-LOX), is an FDA-approved medication for the prophylaxis and chronic treatment of asthma. Beyond its established role in respiratory medicine, a growing body of preclinical and clinical research has illuminated the potential of this compound in a diverse range of off-label applications. This technical guide provides a comprehensive overview of the current state of this compound research in oncology, neuroinflammation, and allergic disorders. By inhibiting the production of leukotrienes, potent inflammatory mediators, this compound modulates key signaling pathways implicated in the pathophysiology of various diseases. This document summarizes quantitative data from pivotal studies, details experimental methodologies, and provides visual representations of molecular pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential and to guide future research and development efforts.

Core Mechanism of Action: 5-Lipoxygenase Inhibition

This compound exerts its therapeutic effects by specifically inhibiting the enzyme 5-lipoxygenase (5-LOX). This enzyme is critical for the conversion of arachidonic acid into leukotrienes, a class of inflammatory lipid mediators. The inhibition of 5-LOX effectively blocks the synthesis of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are implicated in a wide array of inflammatory processes, including neutrophil and eosinophil chemotaxis, increased vascular permeability, and smooth muscle contraction.

This compound's Core Mechanism of Action 5-LOX 5-Lipoxygenase (5-LOX) Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) 5-LOX->Leukotrienes This compound This compound This compound->5-LOX Inhibits Inflammation Inflammatory Responses Leukotrienes->Inflammation

Figure 1: this compound's inhibition of the 5-lipoxygenase pathway.

Off-Label Research in Oncology

This compound has demonstrated promising anti-cancer and anti-angiogenic properties in various preclinical models. Its mechanism in oncology is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and migration, and suppression of angiogenesis.

Anti-Angiogenic Effects

This compound has been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis, by targeting vascular endothelial growth factor (VEGF)-induced signaling in endothelial cells.

Experimental Protocol: HUVEC Proliferation and Migration Assays

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

  • Treatment: HUVECs are pre-incubated with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour, followed by stimulation with VEGF (e.g., 10 ng/mL).

  • Proliferation Assay (MTT Assay): Cell viability is assessed using the MTT assay, where the reduction of tetrazolium salt to formazan by metabolically active cells is quantified spectrophotometrically.

  • Migration Assay (Wound Healing Assay): A scratch is made in a confluent monolayer of HUVECs. The rate of wound closure in the presence of this compound and VEGF is monitored and quantified over time.

Zileuton_Anti_Angiogenesis_Workflow cluster_protocol Experimental Workflow: Anti-Angiogenesis A Culture HUVECs B Pre-treat with this compound (1, 10, 50 µM) A->B C Stimulate with VEGF (10 ng/mL) B->C D1 MTT Assay (Proliferation) C->D1 D2 Wound Healing Assay (Migration) C->D2 E Quantify Inhibition D1->E D2->E

Figure 2: Experimental workflow for assessing this compound's anti-angiogenic effects.

Quantitative Data: Anti-Angiogenic Effects of this compound

Cell LineAssayConcentration (µM)Effect
HUVECProliferation (MTT)1, 10, 50Inhibition of VEGF-induced proliferation
HUVECMigration (Wound Healing)1, 10, 50Inhibition of VEGF-induced migration
Direct Anti-Cancer Effects

This compound has been investigated for its direct effects on cancer cell viability and migration in various cancer types, including breast cancer and cholangiocarcinoma.

Quantitative Data: IC50 Values of this compound in Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)
Breast CancerMDA-MB-231461[1]
Breast CancerMCF-7292[1]

Experimental Protocol: Cholangiocarcinoma Cell Migration Assay

  • Cell Culture: Human cholangiocarcinoma (CCA) cell lines (e.g., KKU-023, KKU-213) are grown to confluence.

  • Wound Healing Assay: A scratch is made in the cell monolayer.

  • Treatment: Cells are treated with different concentrations of this compound (e.g., 100 µM, 200 µM).

  • Analysis: The migration of cells into the wound area is observed and photographed at different time points (e.g., 12, 18, 24 hours). The degree of cell spread is quantified and compared between treated and untreated groups.[2]

Chronic Myeloid Leukemia (CML)

Research suggests that this compound may target leukemia stem cells (LSCs) in CML, offering a potential novel therapeutic strategy. It is being investigated both as a standalone treatment and in combination with imatinib.[3][4] Preclinical studies have shown that inhibition of the 5-LOX pathway can impair the function of LSCs and prolong survival in mouse models of CML.[5][6]

Off-Label Research in Neuroinflammation and Neurodegenerative Diseases

Neuroinflammation is a key component in the pathogenesis of various neurological disorders. This compound's ability to suppress leukotriene production makes it a compelling candidate for therapeutic intervention in these conditions.

Alzheimer's Disease

In preclinical models of Alzheimer's disease, this compound has demonstrated neuroprotective effects by reducing amyloid-beta (Aβ) deposition and tau pathology, and improving cognitive function.[7][8][9][10]

Experimental Protocol: Alzheimer's Disease Mouse Model

  • Animal Model: Triple-transgenic (3xTg-AD) mice, which develop both amyloid plaques and neurofibrillary tangles, are commonly used.

  • Treatment: Aged mice (e.g., 12 months old) receive this compound or a placebo in their drinking water for a specified duration (e.g., 3 months).[7]

  • Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze or fear conditioning tests.[8]

  • Histopathological Analysis: Brain tissue is analyzed for Aβ plaque burden and phosphorylated tau levels using immunohistochemistry and ELISA.[7][8]

Alzheimers_Signaling 5-LOX 5-Lipoxygenase gamma_secretase γ-secretase 5-LOX->gamma_secretase Modulates cdk5 CDK5 5-LOX->cdk5 Modulates Abeta Amyloid-β (Aβ) Deposition gamma_secretase->Abeta Cognition Cognitive Improvement Abeta->Cognition Contributes to Decline tau Tau Hyperphosphorylation cdk5->tau tau->Cognition Contributes to Decline This compound This compound This compound->Cognition

Figure 3: Proposed signaling pathways affected by this compound in Alzheimer's disease.

Quantitative Data: this compound in a Mouse Model of Alzheimer's Disease

ParameterTreatment GroupOutcome
Cognitive FunctionThis compoundSignificant improvement in memory deficits[7][8][9]
Aβ DepositionThis compoundSignificant reduction in Aβ levels and deposition[7][8][9]
Tau PathologyThis compoundSignificant reduction in tau hyperphosphorylation[7][8][9]
Traumatic Brain Injury (TBI)

In animal models of TBI, this compound has been shown to reduce neuroinflammation, brain damage, and neurological deficits.[11][12] The proposed mechanism involves the inhibition of inflammatory pathways such as NF-κB, ERK, and Akt in microglial cells.

Quantitative Data: this compound in a Mouse Model of Traumatic Brain Injury

ParameterTreatment GroupOutcome
Neurological ScoreThis compoundSignificant improvement in motor function[11]
Lesion VolumeThis compoundSignificant reduction in lesion volume[11]
Inflammatory CytokinesThis compoundReduced production of pro-inflammatory cytokines

Off-Label Research in Allergic and Inflammatory Disorders

This compound's primary indication is for an allergic condition, and its off-label use is being explored in other allergic and inflammatory diseases.

Food Allergies

A recent groundbreaking study in a mouse model of peanut allergy demonstrated that this compound can prevent anaphylaxis. The research suggests that leukotrienes play a crucial role in the absorption of food allergens from the gut.[3][13][14][15][16]

Quantitative Data: this compound in a Mouse Model of Food Allergy

ParameterTreatment GroupOutcome
AnaphylaxisThis compound95% of mice showed almost no symptoms of anaphylaxis[3][13][14]
Aspirin-Exacerbated Respiratory Disease (AERD)

AERD is a condition characterized by asthma, nasal polyps, and sensitivity to aspirin and other NSAIDs. Given the central role of leukotrienes in AERD pathophysiology, this compound is a logical therapeutic candidate. A retrospective study suggested that this compound therapy may reduce the need for revision sinus surgeries in patients with AERD.[17][18][19]

Dermatological Conditions

This compound has been investigated in inflammatory skin conditions such as atopic dermatitis and acne.

Quantitative Data: this compound in Atopic Dermatitis (Pilot Study)

ParameterBaseline (Mean)6 Weeks of this compound (Mean)p-value
Disease Dissatisfaction Score (0-10)8.04.40.03[20]
Pruritus Score (0-10)7.34.30.06[20]
Objective Erythema Score (0-60)24.014.00.03[20]

Experimental Protocol: Atopic Dermatitis Clinical Trial

  • Study Design: An open-label pilot study.

  • Participants: Adult patients with atopic dermatitis (n=6).

  • Intervention: this compound 600 mg four times daily for 6 weeks.

  • Outcome Measures: Subjective scores for disease dissatisfaction and pruritus, and objective skin scoring (e.g., SCORAD index) at baseline and follow-up visits.[20]

Conclusion and Future Directions

The off-label research applications of this compound highlight its potential as a versatile therapeutic agent targeting the fundamental role of leukotrienes in a variety of pathological processes. The preclinical and early clinical data in oncology, neuroinflammation, and allergic disorders are promising and warrant further investigation. Future research should focus on larger, well-controlled clinical trials to establish the efficacy and safety of this compound in these new indications. Furthermore, a deeper understanding of the specific downstream signaling pathways modulated by this compound in different disease contexts will be crucial for optimizing its therapeutic use and for the development of novel, more targeted 5-LOX inhibitors. The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

Zileuton's Impact on Arachidonic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zileuton is a potent and specific inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the arachidonic acid (AA) metabolic cascade. By targeting 5-LOX, this compound effectively blocks the biosynthesis of leukotrienes, a class of pro-inflammatory lipid mediators implicated in various inflammatory diseases, most notably asthma. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on AA metabolism, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

This compound exerts its therapeutic effects by directly inhibiting the enzyme 5-lipoxygenase.[1][2] This enzyme is responsible for the initial step in the conversion of arachidonic acid into leukotrienes.[1][2] Specifically, 5-lipoxygenase catalyzes the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly converted to the unstable epoxide leukotriene A4 (LTA4). LTA4 serves as the precursor for the synthesis of all other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) that are known to cause bronchoconstriction, increased vascular permeability, and mucus secretion.[1][2] By inhibiting 5-lipoxygenase, this compound effectively curtails the production of this entire family of inflammatory mediators.[1][3][4]

Quantitative Efficacy and Pharmacokinetics of this compound

The inhibitory activity of this compound has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data regarding its efficacy and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound

Assay SystemTargetIC50 ValueReference
Rat Basophilic Leukemia Cell Supernatant5-Hydroxyeicosatetraenoic Acid (5-HETE) Synthesis0.5 µM[5][6]
Rat Polymorphonuclear Leukocytes (PMNL)5-HETE Synthesis0.3 µM[5][6]
Rat PMNLLeukotriene B4 (LTB4) Biosynthesis0.4 µM[6]
Human PMNLLTB4 Biosynthesis0.4 µM[6]
Human Whole BloodLTB4 Biosynthesis0.9 µM[6]
Human Whole Blood (LPS-stimulated)Prostaglandin E2 (PGE2) Production12.9 µM[7]

Table 2: In Vivo Efficacy of this compound

Animal ModelEffectED50 ValueReference
RatInhibition of ex vivo blood LTB4 biosynthesis (oral)2 mg/kg[6]
RatPrevention of 6-sulfidopeptide LT formation in peritoneal cavity3 mg/kg[6]
MouseReduction of arachidonic acid-induced ear edema31 mg/kg[6]

Table 3: Pharmacokinetic Properties of this compound in Humans

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~1.7 hours[3][8]
Elimination Half-life (t1/2)~2.5 hours[3][9]
Protein Binding93% (primarily to albumin)[1][3]
MetabolismHepatic (CYP1A2, CYP2C9, CYP3A4)[1][3]
ExcretionPrimarily via urine as metabolites (~95%)[3][8]

Table 4: Clinical Efficacy of this compound in Asthma

Study PopulationDosageKey FindingReference
Mild to Moderate Asthma2.4 g/day 13.4% increase in FEV1 after 4 weeks[10]
Mild to Moderate Asthma1.6 g/day Decrease in urinary LTE4 levels[10]
Moderate Persistent Asthma1200 mg twice daily (controlled-release)20.8% improvement in trough FEV1 after 12 weeks[11]
Chronic AsthmaThis compound + Usual CareSignificantly fewer corticosteroid rescues and hospitalizations[12]

Signaling Pathways and Experimental Workflows

Arachidonic Acid Metabolism and this compound's Site of Action

The following diagram illustrates the metabolic cascade of arachidonic acid and pinpoints the inhibitory action of this compound.

Arachidonic_Acid_Metabolism Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Phospholipase A2 PLA2->AA COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins HPETE 5-HPETE LOX->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs This compound This compound This compound->LOX Inhibition

Caption: Arachidonic acid metabolism and the inhibitory effect of this compound on 5-lipoxygenase.

Experimental Workflow for Assessing this compound's Activity

The following diagram outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on 5-lipoxygenase activity and leukotriene production.

Zileuton_Experimental_Workflow start Start cell_prep Cell/Tissue Preparation (e.g., PMNLs, Macrophages) start->cell_prep treatment Incubation with this compound (or vehicle control) cell_prep->treatment stimulation Stimulation (e.g., A23187, LPS) treatment->stimulation extraction Extraction of Lipids stimulation->extraction analysis Quantification of Leukotrienes (e.g., ELISA, LC-MS/MS) extraction->analysis data Data Analysis and IC50 Determination analysis->data end End data->end

Caption: A generalized experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

In Vitro 5-Lipoxygenase Activity Assay

This protocol is adapted from fluorometric assay kits for measuring 5-lipoxygenase activity.

Materials:

  • Cell or tissue lysates

  • LOX Assay Buffer

  • LOX Substrate (e.g., linoleic acid)

  • LOX Probe

  • This compound (and other inhibitors as controls)

  • 96-well white microplate

  • Fluorometric microplate reader (Ex/Em = 500/536 nm)

Procedure:

  • Sample Preparation: Homogenize cells or tissues in ice-cold LOX Lysis Buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Reaction Setup: In a 96-well plate, add the cell/tissue lysate. For inhibitor studies, pre-incubate the lysate with various concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Prepare a reaction mix containing LOX Assay Buffer and LOX Probe. Add the LOX Substrate to the reaction mix immediately before adding it to the wells.

  • Measurement: Immediately begin measuring the fluorescence in kinetic mode at an excitation wavelength of 500 nm and an emission wavelength of 536 nm. Record readings every 30-60 seconds for 30-60 minutes.

  • Data Analysis: Calculate the rate of the reaction (change in fluorescence over time). Compare the rates of the this compound-treated samples to the vehicle control to determine the percent inhibition. Calculate the IC50 value by plotting the percent inhibition against the log of the this compound concentration.

Measurement of Leukotrienes in Biological Samples

This protocol provides a general outline for the quantification of leukotrienes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[13][14]

Materials:

  • Biological samples (e.g., plasma, urine, cell culture supernatant, bronchoalveolar lavage fluid)[15][16]

  • Internal standards (stable isotope-labeled leukotrienes)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Collection and Stabilization: Collect biological samples and immediately add antioxidants and protease inhibitors to prevent ex vivo formation and degradation of leukotrienes. Store samples at -80°C until analysis.

  • Internal Standard Spiking: Thaw samples on ice and spike with a known amount of stable isotope-labeled internal standards for each leukotriene to be quantified.

  • Solid-Phase Extraction (SPE): Acidify the samples and apply them to a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances and then elute the leukotrienes with an appropriate organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate the leukotrienes using a suitable C18 column and a gradient of mobile phases. Detect and quantify the leukotrienes using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis: Construct a calibration curve using known concentrations of leukotriene standards. Calculate the concentration of each leukotriene in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a well-characterized inhibitor of 5-lipoxygenase that effectively reduces the production of pro-inflammatory leukotrienes. Its mechanism of action, supported by extensive quantitative data, makes it a valuable therapeutic agent for the management of asthma and a crucial tool for research into the role of the 5-lipoxygenase pathway in various inflammatory conditions. The provided experimental protocols offer a foundation for the continued investigation of this compound and the broader field of arachidonic acid metabolism.

References

Zileuton's Regulation of Leukotriene Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a pivotal role in the pathophysiology of various inflammatory diseases, most notably asthma. The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX). Zileuton, an orally active small molecule, is a direct inhibitor of 5-LOX, and thus, a powerful tool for both therapeutic intervention and research into the biological functions of leukotrienes. This technical guide provides an in-depth overview of this compound's mechanism of action, its pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for studying its effects on leukotriene synthesis.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

This compound exerts its pharmacological effect by directly and reversibly inhibiting the enzyme 5-lipoxygenase.[1] This enzyme is responsible for the initial two steps in the biosynthesis of leukotrienes from arachidonic acid. By binding to the non-heme iron atom within the active site of 5-LOX, this compound prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and the subsequent formation of the unstable epoxide, leukotriene A4 (LTA4).[1] As LTA4 is the common precursor for all leukotrienes, its inhibition effectively halts the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1]

The Leukotriene Synthesis Pathway and this compound's Point of Intervention

The synthesis of leukotrienes is a complex, multi-step process that is tightly regulated within the cell. Upon cellular stimulation, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear membrane and liberates arachidonic acid from membrane phospholipids.[2] Arachidonic acid is then presented to 5-lipoxygenase by the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein.[3][4] In resting cells, 5-LOX resides in the cytoplasm and/or the nucleus.[3][5] Upon cell activation, it translocates to the nuclear envelope, where it co-localizes with FLAP to initiate leukotriene synthesis.[3][5][6] this compound's direct inhibition of 5-LOX at this critical juncture prevents the downstream cascade of inflammatory mediator production.

Leukotriene_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP cPLA2 cPLA2 cPLA2->Arachidonic_Acid releases Membrane_Phospholipids Membrane Phospholipids Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX presents AA Five_HPETE 5-HPETE Five_LOX->Five_HPETE catalyzes This compound This compound This compound->Five_LOX inhibits LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 converts to LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 BLT_Receptors BLT1/BLT2 Receptors LTB4->BLT_Receptors activates LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT_Receptors CysLT1/CysLT2 Receptors LTC4->CysLT_Receptors activate LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT_Receptors activate LTE4->CysLT_Receptors activate Inflammation Inflammation (Chemotaxis) BLT_Receptors->Inflammation Bronchoconstriction Bronchoconstriction Increased Permeability CysLT_Receptors->Bronchoconstriction

Caption: Leukotriene synthesis pathway and this compound's inhibitory action.

Quantitative Data on this compound's Activity

The inhibitory potency and pharmacokinetic profile of this compound have been extensively characterized. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro and Ex Vivo Inhibitory Potency of this compound
Assay SystemParameterValue (µM)Reference(s)
Rat Basophilic Leukemia Cell Supernatant (5-HETE synthesis)IC500.5[7]
Rat Polymorphonuclear Leukocytes (PMNL) (5-HETE synthesis)IC500.3[7]
Rat PMNL (LTB4 biosynthesis)IC500.4[7]
Human PMNL (LTB4 biosynthesis)IC500.4[7]
Human Whole Blood (LTB4 biosynthesis)IC500.9[7]
Mouse Peritoneal Macrophages (PGE2 production)IC505.79[8]
J774 Macrophage Cell Line (PGE2 production)IC501.94[8]
Human Whole Blood (PGE2 production)IC5012.9[8]
Human Polymorphonuclear Leukocytes (PMNL) (5-LO product biosynthesis)IC500.37 (for a this compound analog)[9]

IC50 values represent the concentration of this compound required to inhibit the specified process by 50%.

Table 2: Pharmacokinetic Parameters of this compound Formulations in Healthy Adults
FormulationConditionTmax (hours)Cmax (µg/mL)AUC (µg·hr/mL)Reference(s)
Immediate-Release (IR) Fasted1.74.9819.2[10]
Fed----
Extended-Release (ER) Fasted2.13.1122.5[10]
Fed4.33.6730.0[10]
ER vs. IR (Steady State) Fed-0.65 (ratio)0.85 (ratio)[5]

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 3: Summary of Key Clinical Trial Outcomes for this compound in Asthma
StudyPatient PopulationTreatmentKey Outcome(s)Reference(s)
This compound Clinical Trial Group (1996)Mild to moderate asthmaThis compound 600 mg QID vs. Placebo (13 weeks)- 15.7% improvement in FEV1 vs. 7.7% for placebo- Reduced need for corticosteroid treatment (6.1% vs. 15.6%)[11]
Israel et al. (1996)Mild to moderate asthmaThis compound 600 mg QID vs. Placebo (6 months)- Sustained improvements in FEV1, symptoms, and beta-agonist use[12]
Berger et al. (2007)Chronic asthmaThis compound + usual care vs. usual care alone (12 months)- Fewer corticosteroid rescues- Less emergency care required- Greater increases in FEV1[13]
Randomized Trial (Dosing Frequency)Chronic asthmaThis compound 600 mg QID reduced to TID or BID- Maintained improvements in FEV1 and symptom control with reduced dosing frequency[14]

FEV1: Forced expiratory volume in one second; QID: four times a day; TID: three times a day; BID: twice a day.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

5-Lipoxygenase (5-LOX) Activity Assay (Fluorometric)

This assay measures the activity of 5-LOX by detecting the hydroperoxides produced from the oxidation of a substrate, which in turn oxidize a fluorescent probe.

Materials:

  • Recombinant human 5-LOX enzyme

  • This compound (or other test inhibitors)

  • 5-LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl2 and 2 mM EDTA)

  • Fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA)

  • Arachidonic acid (substrate)

  • ATP

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by serial dilution in 5-LOX Assay Buffer.

    • Prepare a working solution of H2DCFDA in 5-LOX Assay Buffer.

    • Prepare a working solution of arachidonic acid and ATP in 5-LOX Assay Buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of a mixture containing 5-LOX Assay Buffer, recombinant human 5-LOX, H2DCFDA, and the test compound (this compound) or vehicle control.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Initiate the reaction by adding 50 µL of the arachidonic acid and ATP solution to each well.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm in kinetic mode, taking readings every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each condition.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Five_LOX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - 5-LOX Enzyme - this compound dilutions - H2DCFDA probe - Arachidonic Acid/ATP Start->Prepare_Reagents Add_to_Plate Add to 96-well plate: - Buffer, 5-LOX, Probe, this compound/Vehicle Prepare_Reagents->Add_to_Plate Incubate_1 Incubate 10 min at RT (protected from light) Add_to_Plate->Incubate_1 Initiate_Reaction Initiate reaction with Arachidonic Acid/ATP Incubate_1->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically (Ex: 485 nm, Em: 530 nm) Initiate_Reaction->Measure_Fluorescence Analyze_Data Analyze Data: - Calculate reaction rates - Determine % inhibition - Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorometric 5-LOX activity assay.

Leukotriene B4 (LTB4) Production in Human Whole Blood (Ex Vivo)

This ex vivo assay measures the ability of this compound to inhibit LTB4 synthesis in a physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes

  • This compound

  • Calcium ionophore A23187

  • Phosphate-buffered saline (PBS)

  • Methanol

  • LTB4 ELISA kit or LC-MS/MS system

  • Centrifuge

Procedure:

  • Blood Treatment:

    • Aliquot whole blood into microcentrifuge tubes.

    • Add this compound at various concentrations or vehicle control (DMSO) to the blood samples.

    • Incubate the samples at 37°C for 15-30 minutes.

  • Stimulation of LTB4 Synthesis:

    • Add calcium ionophore A23187 (e.g., final concentration of 10-50 µM) to stimulate LTB4 production.

    • Incubate at 37°C for 30 minutes.

  • Sample Processing:

    • Stop the reaction by placing the tubes on ice and adding an equal volume of cold methanol to precipitate proteins.

    • Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for LTB4 analysis.

  • LTB4 Quantification:

    • ELISA: Follow the manufacturer's protocol for the LTB4 ELISA kit. Briefly, this involves adding the supernatant to wells coated with an anti-LTB4 antibody, followed by the addition of an enzyme-linked secondary antibody and a substrate for colorimetric detection.

    • LC-MS/MS: Prepare the supernatant for injection onto the LC-MS/MS system. This may involve solid-phase extraction for sample cleanup and concentration. Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of LTB4.

  • Data Analysis:

    • Generate a standard curve using known concentrations of LTB4.

    • Quantify the LTB4 concentration in each sample.

    • Calculate the percent inhibition of LTB4 production for each this compound concentration and determine the IC50 value.

Quantification of Urinary Cysteinyl Leukotrienes (LTE4) by LC-MS/MS

This method allows for the non-invasive assessment of systemic cysteinyl leukotriene production by measuring the stable metabolite, LTE4, in urine.

Materials:

  • Urine samples

  • Internal standard (e.g., deuterated LTE4)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • Solvents for liquid chromatography (e.g., water, acetonitrile, formic acid)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples and centrifuge to remove particulates.

    • Add the internal standard to a known volume of urine.

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. This typically involves conditioning the SPE cartridge, loading the sample, washing away interfering substances, and eluting the leukotrienes.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a C18 reversed-phase column.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate LTE4 from other urinary components.

    • Use electrospray ionization (ESI) in negative ion mode.

    • Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both LTE4 and the deuterated internal standard.

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of LTE4.

    • Calculate the ratio of the peak area of LTE4 to the peak area of the internal standard for both the standards and the samples.

    • Determine the concentration of LTE4 in the urine samples from the standard curve.

    • Normalize the LTE4 concentration to the urinary creatinine concentration to account for variations in urine dilution.

Downstream Signaling and Biological Effects of Leukotrienes

The inhibition of leukotriene synthesis by this compound prevents the activation of their respective receptors and the subsequent downstream signaling events that contribute to inflammation and bronchoconstriction.

Leukotriene B4 (LTB4) Signaling

LTB4 is a potent chemoattractant for neutrophils and other leukocytes. It exerts its effects primarily through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[15][16] Binding of LTB4 to these receptors on immune cells triggers a cascade of intracellular events, including:

  • Activation of G proteins (primarily Gi)

  • Increased intracellular calcium levels

  • Activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs)

  • Cellular responses such as chemotaxis, degranulation, and production of reactive oxygen species.[17]

Cysteinyl Leukotriene (cys-LT) Signaling

The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent mediators of bronchoconstriction, increased vascular permeability, and mucus secretion.[12][18] They act on two main GPCRs: CysLT1 and CysLT2.[19] The binding of cys-LTs to these receptors on airway smooth muscle cells, endothelial cells, and eosinophils leads to:

  • Activation of Gq/11 proteins

  • Increased inositol trisphosphate (IP3) production and intracellular calcium mobilization

  • Smooth muscle contraction (bronchoconstriction)

  • Increased microvascular permeability and edema formation

  • Eosinophil recruitment and activation.[20]

Downstream_Signaling cluster_LTB4 LTB4 Signaling cluster_CysLT Cysteinyl Leukotriene Signaling LTB4 LTB4 BLT1_2 BLT1/BLT2 Receptors LTB4->BLT1_2 G_protein_i Gi Protein Activation BLT1_2->G_protein_i Calcium_PKC_MAPK ↑ Intracellular Ca²⁺ PKC & MAPK Activation G_protein_i->Calcium_PKC_MAPK Chemotaxis Chemotaxis Degranulation ROS Production Calcium_PKC_MAPK->Chemotaxis CysLTs Cys-LTs (LTC4, LTD4, LTE4) CysLT1_2 CysLT1/CysLT2 Receptors CysLTs->CysLT1_2 G_protein_q Gq/11 Protein Activation CysLT1_2->G_protein_q Eosinophil_Recruitment Eosinophil Recruitment CysLT1_2->Eosinophil_Recruitment IP3_Calcium ↑ IP3 & Intracellular Ca²⁺ G_protein_q->IP3_Calcium Smooth_Muscle_Contraction Smooth Muscle Contraction (Bronchoconstriction) IP3_Calcium->Smooth_Muscle_Contraction Vascular_Permeability ↑ Vascular Permeability (Edema) IP3_Calcium->Vascular_Permeability

Caption: Downstream signaling pathways of LTB4 and cysteinyl leukotrienes.

Conclusion

This compound is a well-characterized and potent inhibitor of 5-lipoxygenase, effectively blocking the synthesis of all leukotrienes. Its mechanism of action, pharmacokinetic profile, and clinical efficacy in asthma are well-documented. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to investigate the role of the 5-lipoxygenase pathway in health and disease and to evaluate the pharmacological effects of this compound and other potential 5-LOX inhibitors. The continued study of this pathway is crucial for advancing our understanding of inflammatory processes and developing novel therapeutic strategies.

References

Zileuton's Potential in Neuroinflammation Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zileuton, a selective and orally active inhibitor of 5-lipoxygenase (5-LOX), presents a compelling therapeutic candidate for a range of neurological disorders underpinned by neuroinflammation. By blocking the synthesis of pro-inflammatory leukotrienes from arachidonic acid, this compound targets a critical upstream pathway in the inflammatory cascade. Preclinical evidence across various in vivo and in vitro models of neuroinflammation—including traumatic brain injury, cerebral ischemia, Alzheimer's disease, and spinal cord injury—demonstrates its potent anti-inflammatory, neuroprotective, and function-restoring capabilities. This technical guide provides an in-depth review of the quantitative data, detailed experimental protocols, and the core signaling pathways modulated by this compound, offering a comprehensive resource for researchers and drug development professionals exploring its therapeutic potential.

Introduction to this compound and Neuroinflammation

Neuroinflammation is a critical host defense mechanism in the central nervous system (CNS). However, its dysregulation is a key pathological feature in acute injuries like stroke and traumatic brain injury (TBI), as well as chronic neurodegenerative diseases such as Alzheimer's disease (AD). The 5-lipoxygenase (5-LOX) pathway, which converts arachidonic acid into potent inflammatory mediators called leukotrienes, is significantly upregulated in these conditions.[1][2]

This compound is a well-characterized 5-LOX inhibitor, clinically approved for the treatment of asthma.[3] Its mechanism involves preventing the production of leukotrienes, including the potent neutrophil chemoattractant Leukotriene B4 (LTB4).[3][4] This action interrupts the inflammatory cascade at an early stage, making this compound a promising agent for mitigating the detrimental effects of neuroinflammation in the CNS.

Core Mechanism of Action and Signaling Pathways

This compound's primary mechanism is the direct inhibition of the 5-LOX enzyme. This blockade prevents the conversion of arachidonic acid (AA) to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor for all leukotrienes. The reduction in leukotriene synthesis, particularly LTB4, leads to the modulation of several downstream signaling pathways integral to the neuroinflammatory response.

dot

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid (AA) PLA2->AA Releases FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX This compound This compound This compound->FiveLOX Inhibits FiveHPETE 5-HPETE FiveLOX->FiveHPETE Catalyzes LTA4 Leukotriene A4 (LTA4) FiveHPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Neuroinflammation (Microglial Activation, Cytokine Release, Neutrophil Infiltration) LTB4->Inflammation Promotes CysLTs->Inflammation Promotes

Caption: this compound inhibits 5-LOX, blocking the leukotriene synthesis pathway from arachidonic acid.

Beyond its primary target, this compound's anti-inflammatory effects are mediated through the regulation of key intracellular signaling cascades that are often dysregulated in neuroinflammatory conditions.

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. Studies show this compound treatment prevents the nuclear translocation and activation of NF-κB, thereby suppressing the transcription of pro-inflammatory cytokines like TNF-α and IL-1β.[4][5][6]

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and is implicated in neuroprotection. This compound has been shown to activate this pathway, which may contribute to its ability to reduce neuronal apoptosis and attenuate ischemic brain injury.[4][7]

  • Microglial Polarization: this compound can modulate microglial activation, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This is evidenced by decreased M1 markers (like TNF-α) and increased M2 markers (like IL-10) in treated microglial cells.[7][8]

dot

G cluster_downstream Downstream Cellular Effects cluster_outcomes Therapeutic Outcomes This compound This compound FiveLOX 5-LOX Inhibition This compound->FiveLOX Leukotrienes ↓ Leukotrienes FiveLOX->Leukotrienes PI3KAkt ↑ PI3K/Akt Signaling FiveLOX->PI3KAkt Modulates NFkB ↓ NF-κB Activation Leukotrienes->NFkB Reduces Inflammatory Signal Microglia M1 to M2 Phenotype Shift Leukotrienes->Microglia Modulates Cytokines ↓ Pro-inflammatory Cytokines NFkB->Cytokines Apoptosis ↓ Neuronal Apoptosis NFkB->Apoptosis PI3KAkt->Apoptosis Microglia->Cytokines Neuroprotection ↑ Neuroprotection & Functional Recovery

Caption: Downstream signaling pathways modulated by this compound, leading to therapeutic outcomes.

Application in Preclinical Neuroinflammation Models

This compound's efficacy has been validated across a spectrum of animal models that replicate key aspects of human neurological diseases.

Traumatic Brain Injury (TBI)

In TBI models, this compound mitigates secondary brain injury by reducing post-traumatic inflammation, edema, and neuronal cell death.[4][5]

ParameterDescriptionReference
Animal Model Adult male C57BL/6J mice[4]
Injury Induction Controlled Cortical Impact (CCI)[4][9]
Treatment This compound (10 mg/kg, dissolved in corn oil)[4]
Administration Intraperitoneal (IP) injection[4]
Dosing Regimen First dose 30 minutes post-TBI, then daily[4]
Outcome Measures LTB4 levels (ELISA), microglial activation (immunostaining), cytokine gene expression (RT-PCR), neurological function (rotarod, fear conditioning tests)[4][9]

dot

G cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Assessment AnimalModel C57BL/6J Mice TBI TBI Induction (CCI Model) AnimalModel->TBI Dosing This compound (10 mg/kg IP) or Vehicle Control TBI->Dosing Behavior Behavioral Tests (Rotarod, Fear Conditioning) Day 7 Dosing->Behavior Histo Biochemical & Histological Analysis (ELISA, RT-PCR, Staining) Days 3-7 Dosing->Histo

Caption: Experimental workflow for evaluating this compound in a mouse model of TBI.

Outcome MeasureResult with this compound TreatmentReference
LTB4 Levels Significantly blocked TBI-induced increase at 3 days post-injury[4][5]
Microglial Activation Reduced activation (CD68 staining) in pericontusional area[9]
Inflammatory Genes Downregulated Il-1β, Ccl7, Spp1, Ccr1, Ccl2 mRNA at 3 days post-injury[4][5][9]
Motor Function Significant improvement in rotarod test at 7 days post-injury[4][9]
Memory Function Significant enhancement in fear conditioning test at 7 days post-injury[4][9]
Neuronal Apoptosis Reduced TBI-induced neuronal cell apoptosis[4][5]
Cerebral Ischemia (Stroke)

In rodent models of stroke, this compound demonstrates significant neuroprotective effects by reducing infarct size and improving neurological deficits, largely by suppressing the post-ischemic inflammatory response.[2][6]

ParameterDescriptionReference
Animal Model Adult male Sprague-Dawley rats[6]
Injury Induction Permanent Middle Cerebral Artery Occlusion (MCAO)[6]
Treatment This compound[6]
Administration Intraperitoneal (IP) injection[6]
Dosing Regimen Administered after the onset of ischemia[6]
Outcome Measures Neurological deficit scores, infarct volume, cytokine levels (ELISA), MPO activity, NF-κB expression (Western blot, IHC)[2][6]
Outcome MeasureResult with this compound TreatmentReference
Infarct Volume Significantly decreased[2][6]
Neurological Deficits Significantly improved scores[2][6]
Pro-inflammatory Cytokines Reduced brain levels of TNF-α, IFN-γ, IL-1β, IL-6[2]
Chemokines Reduced brain levels of CXCL1, CCL3, CCL5[2]
Anti-inflammatory Cytokines Increased brain levels of IL-10[2]
Neutrophil Infiltration Significantly reduced Myeloperoxidase (MPO) activity[6]
NF-κB p65 Expression Inhibited expression in the brain[6]
Alzheimer's Disease (AD)

In transgenic mouse models of AD, this compound has been shown to improve cognitive function and reduce the core pathologies of amyloid-beta (Aβ) plaques and phosphorylated tau.[1][10] While some studies suggest this occurs without a direct effect on neuroinflammation, others note that inhibiting the 5-LOX pathway, which is upregulated in AD, does reduce the inflammatory component.[1][3]

ParameterDescriptionReference
Animal Model Triple transgenic mice (3xTg)[1][10]
Injury Induction Age-related development of AD-like pathology[1][10]
Treatment This compound or placebo[1][10]
Administration Oral[1]
Dosing Regimen 3-month treatment initiated at 12 months of age[1][10]
Outcome Measures Memory performance (behavioral tests), brain LTB4 levels, Aβ deposition, tau phosphorylation, γ-secretase and CDK-5 activity[1][10]
Outcome MeasureResult with this compound TreatmentReference
Memory Restored memory impairments; performance improved from baseline[1][10]
Brain LTB4 Levels Significantly reduced, confirming 5-LOX inhibition[1]
Aβ Deposition Significantly less Aβ deposits[1][10]
Tau Phosphorylation Significantly decreased[1][10]
γ-secretase Reduced activation[1][10]
CDK-5 Reduced activation[1][10]
Spinal Cord Injury (SCI)

Following experimental SCI, this compound treatment provides significant neuroprotection by limiting secondary injury mechanisms such as edema, inflammation, and apoptosis.[11]

ParameterDescriptionReference
Animal Model Mice[11]
Injury Induction Spinal cord trauma[11]
Treatment This compound (50 mg/kg)[11]
Administration Intraperitoneal (IP) injection[11]
Dosing Regimen Administered at 1 and 6 hours post-injury[11]
Outcome Measures Histological damage, MPO activity, Bcl-2 expression (Western blot), PGE2 and LTB4 levels[11]
Outcome MeasureResult with this compound TreatmentReference
Tissue Damage Significant protection against edema and white matter alteration at 24h[11]
Neutrophil Infiltration Significantly attenuated MPO activity at 24h[11]
Apoptosis Increased levels of anti-apoptotic protein Bcl-2[11]
LTB4 Levels Significantly inhibited SCI-induced increase at 24h[11]
PGE2 Levels Significantly inhibited SCI-induced increase at 24h[11]

In Vitro Studies and Cellular Mechanisms

In vitro models, particularly using microglial and macrophage cell lines, have been instrumental in dissecting the specific cellular mechanisms of this compound.

ParameterDescriptionReference
Cell Model 1 BV-2 microglial cells activated with haemolysate[7][8]
Treatment 1 This compound (5, 10, 15, or 20 μM) for 24 hours[7][8]
Outcome Measures 1 Cell viability, M1/M2 polarization, cytokine levels (TNF-α, IL-10), protein expression (5-LOX, MyD88, NF-κB)[7][8]
Cell Model 2 RAW264.7 macrophage cells[12][13]
Treatment 2 This compound (10 μM) for 16 hours[12]
Outcome Measures 2 Protein levels of NRF2 and its target, HMOX1 (Western blot)[12]
Outcome MeasureResult with this compound TreatmentCell ModelReference
Microglial Polarization Shifted polarization from M1 to M2 phenotypeBV-2[7][8]
TNF-α Levels Significantly decreasedBV-2[7][8]
IL-10 Levels Significantly increasedBV-2[7][8]
MyD88 Expression Suppressed expressionBV-2[7]
p-NF-κB/NF-κB Ratio Reduced ratioBV-2[7][8]
NRF2 Pathway Increased protein levels of NRF2 and HMOX1RAW264.7[12]

Summary and Future Directions

This compound consistently demonstrates robust anti-inflammatory and neuroprotective effects across a wide range of preclinical models of neurological disorders. Its established mechanism of action—targeting the 5-LOX pathway—and its ability to modulate key downstream signaling cascades like NF-κB and PI3K/Akt, position it as a strong candidate for repurposing. The quantitative data clearly indicate that this compound can reduce inflammatory mediators, protect against neuronal cell death, and improve functional outcomes.

Future research should focus on:

  • Translational Studies: Given its existing clinical approval for asthma, this compound is a prime candidate for clinical trials in human patients with acute CNS injuries or neurodegenerative diseases.[14]

  • Chronic Dosing and Safety: Evaluating the long-term safety and efficacy of this compound in chronic neurodegenerative disease models.

  • Combination Therapies: Investigating the potential synergistic effects of this compound when combined with other therapeutic agents.

  • Biomarker Development: Identifying biomarkers to track the engagement of the 5-LOX pathway in the CNS to aid in patient selection and dose optimization.

This guide consolidates the significant preclinical evidence supporting the further investigation of this compound as a potent, disease-modifying agent for neuroinflammatory conditions.

References

Zileuton in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton, an orally active inhibitor of 5-lipoxygenase (5-LOX), is an FDA-approved drug for the management of asthma.[1] Its primary mechanism involves blocking the synthesis of leukotrienes, which are pro-inflammatory lipid mediators.[2] Emerging preclinical evidence has highlighted a potential role for this compound as an anti-cancer agent. Numerous studies have demonstrated its ability to suppress proliferation, induce apoptosis, and inhibit migration in a variety of cancer cell lines.[2][3] This technical guide provides an in-depth overview of the core findings related to this compound's application in cancer cell line studies, focusing on its mechanism of action, impact on key signaling pathways, and detailed experimental protocols.

Core Mechanism of Action: 5-Lipoxygenase Inhibition

The 5-lipoxygenase (5-LOX) pathway plays a critical role in the production of leukotrienes from arachidonic acid.[4] In the context of cancer, this pathway is frequently upregulated. The resulting leukotrienes and other metabolic products, such as 5-hydroxyeicosatetraenoic acid (5-HETE), can promote chronic inflammation, cell proliferation, survival, and angiogenesis, thereby contributing to tumor growth and progression.[4][5][6]

This compound exerts its primary anti-tumor effect by directly inhibiting the 5-LOX enzyme. This blockade prevents the conversion of arachidonic acid into leukotrienes, thereby attenuating the pro-tumorigenic signals mediated by these molecules. Studies have shown that this compound's anti-cancer activities, including the induction of apoptosis and inhibition of proliferation, are directly linked to the inhibition of the ALOX5-5-HETE axis.[1][3]

Zileuton_Mechanism AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTs Leukotrienes (LTB4, LTC4, etc.) 5-HETE LTA4->LTs CancerEffects Cancer Cell Proliferation, Survival, & Migration LTs->CancerEffects Promotes This compound This compound This compound->LOX5 Inhibits

Figure 1. this compound's core mechanism of action via inhibition of the 5-Lipoxygenase (5-LOX) enzyme.

Modulation of Key Signaling Pathways

PI3K/Akt Signaling Pathway

A significant body of evidence points to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway as a key downstream consequence of this compound treatment in cancer cells. The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and motility; its aberrant activation is a common feature in many cancers.[7]

Studies in cholangiocarcinoma (CCA) cell lines have shown that this compound treatment leads to reduced phosphorylation of Akt.[2][7] This inhibition of Akt activity is associated with downstream effects on the Epithelial-Mesenchymal Transition (EMT), a process critical for cancer cell migration and invasion. Specifically, this compound has been observed to upregulate the epithelial marker E-cadherin while downregulating mesenchymal markers such as vimentin and snail.[2] This suggests that this compound can revert the migratory phenotype of cancer cells, partly through its modulation of the PI3K/Akt pathway.[2][7] Some evidence also suggests that this compound may directly reduce the activity of PI3K.[2][8]

Zileuton_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation EMT EMT Markers (↓ Snail, ↓ Vimentin, ↑ E-cadherin) pAkt->EMT Proliferation Cell Proliferation & Migration pAkt->Proliferation This compound This compound This compound->PI3K Inhibits LOX5 5-LOX Activity This compound->LOX5 LOX5->Akt Activates

Figure 2. this compound inhibits the PI3K/Akt pathway, reducing proliferation and reversing EMT.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and invasion.[9][10] Its constitutive activation is observed in a wide variety of human tumors and is often associated with a poor prognosis.[1] While the inhibition of the 5-LOX pathway can have broad anti-inflammatory effects, and inflammation is a known activator of STAT3, the current scientific literature from the conducted searches does not provide strong direct evidence linking this compound to the modulation of the STAT3 signaling pathway in cancer cell lines. The primary mechanisms identified for this compound's anti-cancer effects are centered on the 5-LOX/leukotriene axis and the subsequent inhibition of pathways like PI3K/Akt.

Induction of Apoptosis

This compound has been consistently shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including pancreatic, cervical, and colon cancer.[2][11][12] The induction of apoptosis is a key mechanism for its anti-proliferative effects. In pancreatic cancer cells, this compound treatment leads to a significant, concentration-dependent increase in the number of apoptotic cells.[11] Similarly, in cervical cancer cell lines, this compound induces apoptosis in a dose-dependent manner, an effect that is directly tied to its inhibition of the ALOX5 enzyme.[3][12] While the precise downstream effectors can vary between cell types, the general mechanism involves disrupting survival signals that are dependent on the 5-LOX pathway, ultimately tipping the cellular balance towards apoptosis.

Zileuton_Apoptosis This compound This compound LOX5 5-LOX Inhibition This compound->LOX5 SurvivalSignals Pro-Survival Signals (Dependent on LTs) LOX5->SurvivalSignals Decreases Apoptosis Apoptosis SurvivalSignals->Apoptosis Leads to

Figure 3. Logical flow of this compound's induction of apoptosis via 5-LOX inhibition.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound across various cancer cell line studies.

Cancer Cell LineCancer TypeIC50 / Effective ConcentrationTreatment TimeObserved EffectsKey Molecular Changes
KKU-023, KKU-213 Cholangiocarcinoma400 µM (viability)[2]; 100-200 µM (migration)[7]72 hours (viability)[2]; 12-24 hours (migration)[7]Inhibited cell viability and migration.[2]↓ p-Akt, ↓ Vimentin, ↓ Snail, ↑ E-cadherin.[2]
SW1990 Pancreatic Cancer20-40 µg/mL (~84-168 µM)72 hoursSuppressed proliferation, induced apoptosis.[11]↓ 5-LOX mRNA and protein.[11]
CaLo, Caski Cervical Cancer2.5-40 µg/mL (~10.5-168 µM)Not SpecifiedInhibited proliferation, induced apoptosis.[3][12]Inhibition of the ALOX5-5-HETE axis.[3][12]
MDA-MB-231 Breast CancerIC50 ≈ 852 µM (Normal Culture)Not SpecifiedReduced cell viability.Not Specified
MCF-7 Breast CancerIC50 ≈ 499 µM (Normal Culture)Not SpecifiedReduced cell viability.Not Specified

Experimental Protocols

Detailed methodologies for key experiments cited in this compound research are provided below.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2]

  • Cell Seeding: Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

MTT_Workflow Start Seed Cells (96-well plate) Treat Treat with this compound (24-72h) Start->Treat MTT Add MTT Reagent (4h incubation) Treat->MTT Solubilize Add Solubilizing Agent (e.g., DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Calculate % Viability Read->End

Figure 4. General experimental workflow for a Cell Viability (MTT) Assay.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[10]

  • Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorochrome-conjugated Annexin V (e.g., 5 µL) and PI solution (e.g., 2 µL).[10]

  • Incubation: Gently vortex and incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.[10]

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-5-LOX) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Wound-Healing (Scratch) Assay

This assay assesses collective cell migration in vitro.

  • Create Monolayer: Seed cells in a culture plate (e.g., 6-well or 12-well) and grow them to form a confluent monolayer.

  • Create Wound: Use a sterile pipette tip (e.g., p200) to create a straight "scratch" or wound in the monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing this compound or a vehicle control.

  • Imaging: Immediately capture an image of the wound at time 0. Place the plate in an incubator and capture subsequent images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours).

  • Analysis: Measure the width or area of the cell-free gap at each time point. The rate of wound closure is calculated and compared between treated and control groups.

Conclusion

This compound demonstrates significant anti-cancer properties in a range of cancer cell lines, primarily through the inhibition of the 5-LOX enzyme. This action disrupts the production of pro-tumorigenic leukotrienes, leading to the suppression of key survival pathways like PI3K/Akt, inhibition of cell proliferation and migration, and the induction of apoptosis. While its direct impact on other major cancer pathways like STAT3 is less defined, the existing data strongly support its potential as a therapeutic agent. The quantitative data and established protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this compound's efficacy, both as a standalone agent and in combination with other cancer therapies. Further preclinical and clinical studies are warranted to translate these promising in vitro findings into effective cancer treatments.

References

Zileuton's Therapeutic Potential in Alzheimer's Disease: A Technical Guide to Preclinical Research in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical research on Zileuton, a 5-lipoxygenase (5-LO) inhibitor, in mouse models of Alzheimer's disease (AD). This compound has emerged as a promising therapeutic candidate due to its demonstrated efficacy in mitigating key pathological hallmarks of AD, including amyloid-beta (Aβ) deposition, tau hyperphosphorylation, and cognitive decline in aged transgenic mice.[1][2] This document provides a comprehensive overview of the quantitative data from key studies, detailed experimental protocols, and a visual representation of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the significant quantitative findings from preclinical studies of this compound in the 3xTg-AD mouse model. These mice harbor three human transgenes (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both amyloid plaques and neurofibrillary tangles, closely mimicking human AD pathology.

Table 1: Effects of this compound on Cognitive Performance in 3xTg-AD Mice

Behavioral AssayTreatment GroupAge of MiceKey FindingStatistical SignificanceReference
Y-Maze This compound15 monthsIncreased percentage of alternation compared to placebop<0.05[1]
This compound12-13 monthsIncreased percentage of alternation compared to placebop<0.05[3][4]
Contextual Fear Conditioning This compound15 monthsIncreased freezing time compared to placebop<0.05[1]
Cued Fear Conditioning This compound15 monthsIncreased freezing time compared to placebop<0.01[1]
This compound12-13 monthsIncreased freezing time compared to placebop<0.05[3][4]

Table 2: Effects of this compound on Amyloid-Beta Pathology in 3xTg-AD Mice

MeasurementBrain RegionTreatment GroupAge of MiceKey FindingStatistical SignificanceReference
RIPA-soluble Aβ1-42 Levels Brain homogenateThis compound15 monthsSignificantly lower levels compared to placebop<0.01[1]
Soluble Aβ1-40 and Aβ1-42 Levels Brain homogenateThis compound12-13 monthsSignificantly reduced levels of both peptides compared to placebop<0.05[3]
Insoluble Aβ1-40 and Aβ1-42 Levels Brain homogenateThis compound12-13 monthsSignificantly reduced levels of both peptides compared to placebop<0.05[3]
Aβ Immunoreactivity (4G8 antibody) Brain sectionsThis compound15 monthsSignificant reduction in the area occupied by Aβ deposits compared to placebop<0.05[1]
Brain sectionsThis compound12-13 monthsStatistically significant reduction of the amyloid burden compared to placeboNot specified[3]

Table 3: Effects of this compound on Tau Pathology in 3xTg-AD Mice

MeasurementBrain RegionTreatment GroupAge of MiceKey FindingStatistical SignificanceReference
Phosphorylated Tau (AT8 epitope) Brain homogenateThis compound15 monthsDecreased phosphorylation compared to placebop<0.05[1]
Phosphorylated Tau (AT180 epitope) Brain homogenateThis compound15 monthsDecreased phosphorylation compared to placebop<0.05[1]
Phosphorylated Tau (PHF-1 epitope) Brain homogenateThis compound15 monthsDecreased phosphorylation compared to placebop<0.01[1]
Phosphorylated Tau (PHF-13 epitope) Brain homogenateThis compound15 monthsDecreased phosphorylation compared to placebop<0.05[1]
Insoluble Total Tau Brain homogenateThis compound12-13 monthsSignificant reduction compared to placebop=0.05[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

This compound Administration in 3xTg-AD Mice
  • Animal Model: Triple-transgenic mice (3xTg-AD) harboring a mutant amyloid precursor protein (APP; KM670/671NL), a human mutant presenilin-1 (PS1; M146V) knock-in, and a mutant tau (P301L) transgene.[1]

  • Treatment Regimen (Aged Mice):

    • At 12 months of age, 3xTg-AD mice are randomized into two groups: a treatment group receiving this compound and a placebo control group.[1]

    • This compound is administered in the drinking water at a concentration of 200 mg/L.[1]

    • The treatment is continued for 3 months, until the mice reach 15 months of age.[1]

    • The placebo group receives regular drinking water.[1]

    • Behavioral testing is conducted at baseline (12 months) and at the end of the treatment period (15 months).[1]

  • Treatment Regimen (Younger Mice):

    • At 2-3 months of age, 3xTg-AD mice are randomized to receive either this compound (200 mg/L in drinking water) or vehicle.[3]

    • Treatment is administered for 10 months.[3]

    • Behavioral testing is performed after the 10-month treatment period.[3]

Behavioral Assays
  • Y-Maze Test (for Spatial Working Memory):

    • The Y-maze apparatus consists of three arms of equal length.

    • Each mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).

    • The sequence of arm entries is recorded.

    • An "alternation" is defined as consecutive entries into all three different arms.

    • The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

    • An increase in the percentage of alternation indicates improved spatial working memory.[1]

  • Contextual and Cued Fear Conditioning (for Associative Memory):

    • Training Phase: The mouse is placed in a conditioning chamber and allowed to explore for a defined period (e.g., 2 minutes). A conditioned stimulus (CS), such as a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock. This pairing is typically repeated.

    • Contextual Fear Testing: 24 hours after training, the mouse is returned to the same conditioning chamber. The amount of time the mouse spends "freezing" (a state of immobility) is measured as an indicator of memory for the aversive context.

    • Cued Fear Testing: The mouse is placed in a novel context (different chamber with altered cues). The CS (tone) is presented, and the freezing behavior is measured to assess memory for the association between the cue and the shock, independent of the original context.[1]

Biochemical Analyses
  • Brain Tissue Preparation:

    • Following behavioral testing, mice are euthanized, and brains are rapidly extracted.

    • The brain is dissected, and specific regions (e.g., hippocampus, cortex) are isolated.

    • Tissues are homogenized in appropriate buffers for subsequent analyses.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels:

    • Brain homogenates are prepared in RIPA buffer (for soluble Aβ) and 70% formic acid (for insoluble Aβ).[3]

    • Commercially available ELISA kits specific for Aβ1-40 and Aβ1-42 are used.

    • The assay is performed according to the manufacturer's instructions.

    • Briefly, microplates are coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

    • Brain homogenate samples and standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

    • A substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.

    • Aβ concentrations are determined by comparison to the standard curve.[1]

  • Western Blot for Tau Phosphorylation:

    • Brain homogenates are prepared in a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentrations are determined using a BCA protein assay.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for total tau (e.g., HT7) and various phosphorylated tau epitopes (e.g., AT8 for Ser202/Thr205, AT180 for Thr231/Ser235, PHF-1 for Ser396/404, and PHF-13 for Ser396).[1]

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme or a fluorescent dye.

    • The protein bands are visualized using an appropriate detection system, and the band intensities are quantified using densitometry software.

    • Levels of phosphorylated tau are typically normalized to total tau or a loading control like β-actin.[3]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of this compound in Alzheimer's disease and the general experimental workflow used in the preclinical mouse studies.

Zileuton_Mechanism_of_Action cluster_amyloid Amyloid Pathway cluster_tau Tau Pathway cluster_outcome Cellular & Cognitive Outcomes This compound This compound FiveLO 5-Lipoxygenase (5-LO) This compound->FiveLO inhibits GammaSecretase γ-Secretase Complex (PS-1, PEN-2) FiveLO->GammaSecretase activates APP Amyloid Precursor Protein (APP) GammaSecretase->APP cleaves Abeta Amyloid-β (Aβ) Production APP->Abeta Plaques Amyloid Plaques Abeta->Plaques Synaptic_Dysfunction Synaptic Dysfunction Plaques->Synaptic_Dysfunction Zileuton_tau This compound FiveLO_tau 5-Lipoxygenase (5-LO) Zileuton_tau->FiveLO_tau inhibits p25 p25 (Cdk5 activator) FiveLO_tau->p25 promotes activation Cdk5 Cyclin-dependent kinase 5 (Cdk5) Tau Tau Protein Cdk5->Tau phosphorylates p25->Cdk5 activates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NFTs->Synaptic_Dysfunction Cognitive_Decline Cognitive Decline Synaptic_Dysfunction->Cognitive_Decline

Caption: Proposed mechanism of this compound in reducing AD pathology.

Experimental_Workflow cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis start_age 3xTg-AD Mice (e.g., 12 months old) randomization Randomization start_age->randomization treatment_group This compound in Drinking Water (3 months) randomization->treatment_group control_group Placebo (Vehicle) randomization->control_group behavioral_testing Behavioral Testing (Y-Maze, Fear Conditioning) treatment_group->behavioral_testing control_group->behavioral_testing euthanasia Euthanasia & Brain Collection behavioral_testing->euthanasia biochemical_analysis Biochemical Analysis (ELISA, Western Blot) euthanasia->biochemical_analysis histology Immunohistochemistry euthanasia->histology data_quantification Data Quantification & Statistical Analysis biochemical_analysis->data_quantification histology->data_quantification

Caption: General experimental workflow for this compound studies in mice.

Conclusion

The preclinical evidence strongly supports the therapeutic potential of this compound in Alzheimer's disease. By inhibiting the 5-lipoxygenase enzyme, this compound effectively reduces both amyloid and tau pathologies, leading to significant improvements in cognitive function in a well-established mouse model of AD.[1][3] The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other 5-LO inhibitors as a novel therapeutic strategy for this devastating neurodegenerative disease.

References

Zileuton's Impact on Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton, an orally active inhibitor of 5-lipoxygenase (5-LOX), is a critical compound in the study of inflammatory pathways.[1] By blocking the 5-LOX enzyme, this compound effectively halts the synthesis of leukotrienes, potent lipid mediators involved in a wide array of inflammatory responses.[1][2] This guide provides an in-depth technical overview of this compound's effect on the production of key pro-inflammatory cytokines, namely Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). The information presented herein is intended to support research and development efforts in inflammation and drug discovery.

Core Mechanism of Action: 5-Lipoxygenase Inhibition

This compound's primary mechanism of action is the direct inhibition of the 5-lipoxygenase enzyme. This enzyme is responsible for the conversion of arachidonic acid into various leukotrienes, including LTB4, LTC4, LTD4, and LTE4.[1][2] These leukotrienes are key players in inflammatory processes, contributing to neutrophil and eosinophil migration, increased vascular permeability, and smooth muscle contraction. By inhibiting their production, this compound exerts significant anti-inflammatory effects.

Data Presentation: Quantitative Effects of this compound on Cytokine Production

The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of key pro-inflammatory cytokines and related inflammatory mediators.

Table 1: this compound's Effect on Pro-Inflammatory Cytokines
Cytokine Cell/System Type Stimulant This compound Concentration Observed Effect
IL-1βHaemolysate-exposed BV-2 cellsHaemolysate10, 15, and 20 μMDose-dependent reduction in IL-1β concentration.[3]
IL-1βTraumatic Brain Injury (mouse model)TBINot specifiedSignificant decrease in relative mRNA levels.[4]
IL-6Human SZ95 sebocytesArachidonic AcidNot specifiedPartial prevention of AA-induced IL-6 release.[5]
IL-6Partial-hepatectomized rats (macrophages)Partial hepatectomy40 mg/KgPartial blockage of increased IL-6 mRNA levels.[6]
TNF-αHaemolysate-exposed BV-2 cellsHaemolysate15 and 20 μMDose-dependent reduction in TNF-α concentration.[3]
TNF-αIschemic Brain Damage (rat model)IschemiaNot specifiedAttenuated release of TNF-α.[7]
Table 2: this compound's Effect on Leukotriene and Prostaglandin Synthesis
Molecule Cell/System Type Stimulant This compound Concentration Observed Effect
LTB4Haemolysate-exposed BV-2 cellsHaemolysate5, 10, 15, and 20 μMDose-dependent reduction in LTB4 concentration.[3]
Prostaglandin E2 (PGE2)LPS-stimulated human whole bloodLPS1-100 µMConcentration-dependent inhibition (IC50 = 12.9 µM).[8]
6-keto Prostaglandin F1αMurine peritoneal macrophagesLPS + IFNγ1-100 µMConcentration-dependent inhibition (IC50 = 2.7 µM).[8]
6-keto Prostaglandin F1αJ774 macrophagesLPS1-100 µMConcentration-dependent inhibition (IC50 = 5.8 µM).[8]

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects extend to the modulation of key intracellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways.

1. NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of pro-inflammatory gene expression, including many cytokines. Studies have shown that this compound can suppress the activation of NF-κB, thereby reducing the transcription of target inflammatory genes.[3][4]

2. PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is involved in a variety of cellular processes, including inflammation. This compound has been shown to modulate this pathway, contributing to its anti-inflammatory and neuroprotective effects.[3][7][9][10]

zileuton_signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Arachidonic Acid Arachidonic Acid Receptor->Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes PI3K PI3K Leukotrienes->PI3K Akt Akt PI3K->Akt IκB IκB Akt->IκB NF-κB NF-κB IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocation This compound This compound This compound->5-LOX Gene Expression Gene Expression NF-κB_n->Gene Expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines

Diagram 1: this compound's modulation of signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytokine Production and Measurement

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines in cell culture.

a. Cell Culture and Stimulation:

  • Culture appropriate cells (e.g., BV-2 microglia, human sebocytes, or macrophages) in a suitable medium and conditions until they reach the desired confluence.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 5, 10, 15, 20 μM) or vehicle control for a specified period (e.g., 30 minutes).[3]

  • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or haemolysate to induce cytokine production.[3]

  • Incubate the cells for a designated time (e.g., 24 hours) to allow for cytokine secretion into the culture supernatant.[3]

b. Cytokine Quantification (ELISA):

  • Collect the cell culture supernatants.

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add the collected supernatants and a standard curve of known cytokine concentrations to the plate and incubate.

  • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Incubate, wash, and then add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • After a final wash, add a substrate solution (e.g., TMB) and stop the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

experimental_workflow Cell Culture Cell Culture Pre-incubation Pre-incubation (this compound or Vehicle) Cell Culture->Pre-incubation Stimulation Stimulation (e.g., LPS) Pre-incubation->Stimulation Incubation Incubation (e.g., 24h) Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection ELISA Cytokine Quantification (ELISA) Supernatant Collection->ELISA Data Analysis Data Analysis ELISA->Data Analysis

Diagram 2: Experimental workflow for in vitro cytokine analysis.
5-Lipoxygenase Activity Assay

Objective: To measure the inhibitory effect of this compound on 5-LOX enzyme activity.

a. Assay Principle: This assay typically measures the production of a fluorescent or colorimetric product resulting from the oxidation of a substrate by 5-LOX. The rate of product formation is proportional to the enzyme's activity.

b. General Protocol (using a commercial kit as a template):

  • Reagent Preparation: Prepare assay buffers, substrate solution, and a positive control (recombinant 5-LOX enzyme) as per the kit's instructions.

  • Sample Preparation: Prepare cell or tissue lysates containing the 5-LOX enzyme.

  • Inhibitor Addition: In a 96-well plate, add the prepared samples or positive control. To the appropriate wells, add various concentrations of this compound or a known 5-LOX inhibitor (as a control).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measurement: Immediately measure the fluorescence or absorbance in a kinetic mode at the specified wavelengths for a set duration.

  • Data Analysis: Calculate the rate of the reaction (slope of the kinetic curve). The percentage of inhibition by this compound can be determined by comparing the reaction rates in the presence and absence of the inhibitor.

logical_relationship This compound This compound 5-LOX Inhibition 5-LOX Inhibition This compound->5-LOX Inhibition Leukotriene Synthesis Decreased Leukotriene Synthesis 5-LOX Inhibition->Leukotriene Synthesis Signaling Modulation Modulation of NF-κB & PI3K/Akt Leukotriene Synthesis->Signaling Modulation Cytokine Production Decreased Pro-inflammatory Cytokine Production Signaling Modulation->Cytokine Production Anti-inflammatory Effect Anti-inflammatory Effect Cytokine Production->Anti-inflammatory Effect

Diagram 3: Logical flow of this compound's anti-inflammatory action.

Conclusion

This compound's potent and specific inhibition of 5-lipoxygenase makes it a valuable tool for dissecting the roles of leukotrienes in inflammatory cascades. Its demonstrated ability to reduce the production of key pro-inflammatory cytokines like IL-1β and TNF-α, coupled with its modulation of critical signaling pathways such as NF-κB and PI3K/Akt, underscores its therapeutic potential and its utility in preclinical research. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the anti-inflammatory properties of this compound and the development of novel therapeutics targeting the 5-lipoxygenase pathway.

References

Zileuton impact on immune cell function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Impact of Zileuton on Immune Cell Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a selective and reversible inhibitor of the 5-lipoxygenase (5-LOX) enzyme, a critical component in the biosynthesis of leukotrienes.[1][2] Initially approved for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older, its mechanism of action provides a powerful tool to modulate inflammatory pathways.[3] Leukotrienes are potent lipid mediators derived from arachidonic acid that play a central role in a wide array of inflammatory processes.[1][4] They contribute to inflammation by augmenting the migration and aggregation of neutrophils and eosinophils, increasing capillary permeability, and promoting smooth muscle contraction.[1] By inhibiting the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), this compound offers a targeted approach to mitigating inflammatory responses.[1][4]

This technical guide provides a comprehensive overview of this compound's impact on the function of key immune cells. It details the core mechanism of action, summarizes quantitative effects on various cell types, outlines relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Core Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its effects by targeting the initial and rate-limiting step in the leukotriene synthesis cascade. The process begins when cellular stimulation leads to the release of arachidonic acid (AA) from membrane phospholipids by phospholipase A2 (PLA2). The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts AA into the unstable intermediate, Leukotriene A4 (LTA4).[5] LTA4 is subsequently metabolized into either LTB4, a potent chemoattractant for neutrophils, or the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, and LTE4), which increase vascular permeability and mediate bronchoconstriction.[4][5]

This compound, as an N-hydroxyurea derivative, functions as an iron ligand-type inhibitor that chelates the non-heme iron atom within the active site of the 5-LOX enzyme, thereby preventing the conversion of arachidonic acid.[6] This blockade effectively halts the production of all downstream leukotrienes.[1]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Biological Effects phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) phospholipids->AA PLA2 FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX LTA4 Leukotriene A4 (LTA4) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LTC4 Synthase Chemotaxis Neutrophil Chemotaxis & Aggregation LTB4->Chemotaxis Inflammation Bronchoconstriction, Edema, Mucus Secretion CysLTs->Inflammation This compound This compound This compound->FiveLOX Inhibits FiveLOX->LTA4 Converts

Caption: this compound inhibits 5-LOX, blocking leukotriene synthesis from arachidonic acid.

Impact on Neutrophil Function

Neutrophils are key effector cells in the innate immune system, and their recruitment to sites of inflammation is a hallmark of acute inflammatory responses. LTB4 is one of the most potent chemoattractants for neutrophils, promoting their migration, adhesion to endothelial cells, and aggregation.[1][7]

By inhibiting LTB4 synthesis, this compound significantly curtails neutrophil-driven inflammation. Studies have shown that this compound can prevent stimulated neutrophil adherence and chemotaxis in vitro and reduce neutrophil infiltration into lung tissue and bronchoalveolar lavage fluid (BALF) in models of acute respiratory distress syndrome (ARDS).[7][8]

Quantitative Data: this compound's Effect on Neutrophils
ParameterModel / Cell TypeThis compound TreatmentOutcomeReference
Neutrophil ChemotaxisHuman Neutrophils (in vitro)This compound or MK886Significant decrease in chemotactic activity[7]
Neutrophil AdherenceHuman Neutrophils (in vitro)This compound or MK886Significant decrease in adherence to nylon fibers[7]
Neutrophil InfiltrationMurine Model of ARDS (LPS-induced)This compound post-injurySignificantly reduced neutrophil infiltration into lung tissue and BALF (p < 0.01)[8]
Neutrophil CountX-CGD Mice (Aspergillus-induced peritonitis)100 mg/kg this compoundDecreased exudate neutrophils from 6.03x10⁶ to 1.40x10⁶ cells[9]
Neutrophil CountSpleen of MHV-3 Infected MiceThis compound treatmentReduced number of neutrophils at 3 days post-infection[10]
Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol outlines a common method to assess the effect of this compound on neutrophil chemotaxis.

  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of erythrocytes. Resuspend purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution) at a concentration of 1-2 x 10⁶ cells/mL.

  • This compound Pre-incubation: Incubate the isolated neutrophils with various concentrations of this compound (e.g., 1-100 µM) or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.

  • Assay Setup: Use a 48-well micro-chemotaxis chamber (Boyden chamber). Place a chemoattractant solution (e.g., LTB4, fMLP, or zymosan-activated serum) in the lower wells.[7] Place a micropore filter (e.g., 3-5 µm pore size) over the lower wells.

  • Cell Loading: Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow neutrophils to migrate through the filter towards the chemoattractant.

  • Quantification: After incubation, remove the filter, fix, and stain it (e.g., with Wright-Giemsa stain). Count the number of migrated neutrophils in multiple high-power fields for each well using a light microscope. The results are expressed as the number of migrated cells or as a chemotactic index.

Impact on Eosinophil Function

Eosinophils are critically involved in allergic inflammation, particularly in asthma. Their recruitment and activation in the airways are largely driven by cysteinyl leukotrienes (LTC4, LTD4, LTE4).[4] These mediators promote eosinophil migration and contribute to the inflammatory cascade characteristic of allergic asthma.

This compound's ability to block the synthesis of all leukotrienes makes it effective at reducing eosinophilic inflammation. Clinical studies in asthmatic patients have demonstrated that this compound treatment can significantly reduce the number of eosinophils in BALF following an antigen challenge.[11][12][13]

Quantitative Data: this compound's Effect on Eosinophils
ParameterModel / Cell TypeThis compound TreatmentOutcomeReference
Eosinophil CountBALF of Allergic Asthmatics (High LT Producers)This compound68% reduction in post-antigen BALF eosinophil count[11][12][13]
Eosinophil PercentageBALF and Blood of Nocturnal AsthmaticsThis compoundDecrease in the percentage of eosinophils[12]
Eosinophil MigrationGeneral (Mechanism)This compoundAugmentation of eosinophil migration is inhibited[1]
Experimental Protocol: Bronchoalveolar Lavage (BAL) and Cell Analysis

This protocol is used to assess airway inflammation in clinical or pre-clinical models.

  • Subject Preparation and Bronchoscopy: In human studies, after obtaining informed consent, a flexible bronchoscope is passed into a targeted lung segment (e.g., the right middle lobe). In animal models, a cannula is inserted into the trachea.

  • Antigen Challenge (if applicable): For allergic models, a segmental antigen challenge (e.g., with ragweed) is performed to induce an inflammatory response.[13]

  • Lavage Procedure: A sterile saline solution is instilled into the lung segment in aliquots and then gently aspirated. This process is repeated several times to collect the BALF. The typical total volume is 100-200 mL for humans.

  • BALF Processing: The collected fluid is pooled and filtered through sterile gauze to remove mucus. The total volume is recorded.

  • Cell Counting and Differentiation: A small aliquot of the BALF is used for a total cell count using a hemocytometer. The remaining fluid is centrifuged to pellet the cells. The cell pellet is resuspended, and cytocentrifuge preparations (cytospins) are made.

  • Staining and Differential Count: The cytospin slides are air-dried and stained (e.g., with Diff-Quik or Wright-Giemsa). A differential cell count of at least 400 cells is performed under a microscope to determine the percentage and absolute number of eosinophils, neutrophils, macrophages, and lymphocytes.

  • Mediator Analysis: The cell-free supernatant from the centrifugation step can be stored at -80°C and later analyzed for leukotriene levels (e.g., LTB4, CysLTs) and cytokines using ELISA or mass spectrometry.[13]

Impact on Monocyte and Macrophage Function

Monocytes and macrophages are versatile cells that orchestrate both innate and adaptive immunity. Leukotrienes can induce monocyte aggregation and are involved in macrophage activation, proliferation, and the production of pro-inflammatory cytokines.[1][14]

This compound has been shown to modulate macrophage function in several ways. It can inhibit the proliferation of macrophage cell lines and suppress the production of prostaglandins (like PGE2) by inhibiting the release of the substrate arachidonic acid.[6][14] Furthermore, in microglial cells (the resident macrophages of the CNS), this compound can suppress activation and the production of pro-inflammatory cytokines by inhibiting the MyD88/NF-κB pathway.[15]

Quantitative Data: this compound's Effect on Monocytes/Macrophages
ParameterModel / Cell TypeThis compound TreatmentOutcomeReference
Cell ProliferationRAW 264.7 MacrophagesThis compoundConcentration-dependent inhibition of cell proliferation and [³H]-thymidine incorporation[14]
PGE₂ ProductionLPS/IFNγ-activated Mouse Peritoneal MacrophagesThis compoundSignificant decrease in prostaglandin (PGE₂) production[6]
M1 PolarizationHaemolysate-induced BV-2 Microglia20 µM this compoundInhibited over-proliferation and reversed M1 polarization[15]
IL-12 ProductionMacrophages from T. cruzi infected miceThis compound (15-30 dpi)Significantly reduced frequency of macrophages producing IL-12[16]
TNF ProductionMacrophages from MHV-3 infected miceThis compoundReduced numbers of macrophages producing TNF at 3 days post-infection[10]
Experimental Protocol: Macrophage Cytokine Production Assay

This protocol describes how to measure the effect of this compound on cytokine release from macrophages.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or BV-2) or primary bone marrow-derived macrophages (BMDMs) in appropriate media (e.g., DMEM with 10% FBS). Plate the cells in 24- or 48-well plates at a desired density and allow them to adhere overnight.

  • This compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 5-20 µM) or vehicle control for 1-2 hours.[15]

  • Cell Stimulation: Add an inflammatory stimulus such as Lipopolysaccharide (LPS, e.g., 100 ng/mL) and/or Interferon-gamma (IFNγ, e.g., 20 ng/mL) to the wells to activate the macrophages.[6] Include an unstimulated control group.

  • Incubation: Incubate the plates for a specified period (e.g., 6-24 hours) at 37°C and 5% CO₂ to allow for cytokine production and secretion.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the culture supernatants.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. Absorbance is read on a plate reader, and concentrations are determined by comparison to a standard curve.

Impact on Lymphocyte Function

While the primary effects of this compound are on innate immune cells, emerging evidence indicates it also modulates adaptive immunity. LTB4 can act on T cells and synergize with IL-4 to activate B lymphocytes.[10] By altering the leukotriene environment, this compound can shift the balance of T-cell responses.

In a model of severe respiratory viral infection, this compound treatment was associated with a reduction in pro-inflammatory Th1 infiltrating cells and an increase in anti-inflammatory Th2 and regulatory T cells (Treg) producing IL-10.[10] In a model of Chagas disease, this compound reduced the frequency of T cells producing IFN-γ (a Th1 cytokine) and IL-17 (a Th17 cytokine).[16]

Quantitative Data: this compound's Effect on Lymphocytes
ParameterModel / Cell TypeThis compound TreatmentOutcomeReference
T-cell subsetsLungs of MHV-3 Infected MiceThis compoundReduced Th1 infiltrating cells; Increased Th2 and Treg CD4+ cells producing IL-10 at 5 dpi[10]
IFN-γ & IL-17 ProductionT-cells from T. cruzi infected miceThis compound (15-30 dpi)Significantly reduced frequency of CD4+ and CD8+ T-cells producing IFN-γ and IL-17[16]
Experimental Protocol: Intracellular Cytokine Staining by Flow Cytometry

This protocol allows for the quantification of cytokine-producing lymphocyte subsets.

  • Cell Isolation and Culture: Isolate splenocytes or lymphocytes from lung tissue of experimental animals (e.g., this compound-treated vs. control mice). Prepare a single-cell suspension at 1-2 x 10⁶ cells/mL in complete culture medium.[17]

  • In Vitro Restimulation: Stimulate the cells for 4-6 hours with a general mitogen (e.g., PMA and Ionomycin) or a specific antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate inside the cell.[17]

  • Surface Staining: Wash the cells and stain them with fluorescently-labeled antibodies against surface markers to identify T-cell populations (e.g., CD3, CD4, CD8). Incubate for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend the cells in a fixation buffer (e.g., 2% paraformaldehyde) and incubate. Following fixation, wash the cells and resuspend them in a permeabilization buffer (e.g., saponin-based).

  • Intracellular Staining: Add fluorescently-labeled antibodies against intracellular cytokines of interest (e.g., IFN-γ, IL-10, IL-17) diluted in permeabilization buffer. Incubate for 30 minutes at room temperature, protected from light.[17]

  • Data Acquisition and Analysis: Wash the cells and resuspend them in FACS buffer. Acquire data on a multi-parameter flow cytometer. Analyze the data by first gating on the lymphocyte population, then on specific T-cell subsets (e.g., CD4+ T-cells), and finally quantifying the percentage of those cells that are positive for a specific cytokine.

Visualizing Workflows and Relationships

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro impact of this compound on immune cell function.

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_assay Functional Analysis A Isolate Primary Immune Cells (e.g., from Blood, Spleen) or Culture Cell Line B Pre-treat cells with This compound vs. Vehicle Control A->B C Stimulate with Inflammatory Agent (e.g., LPS, Antigen, Phorbol Esters) B->C D Chemotaxis Assay (e.g., Boyden Chamber) C->D E Cytokine Quantification (e.g., ELISA, Flow Cytometry) C->E F Adhesion Assay C->F G Proliferation Assay (e.g., Thymidine Incorporation) C->G

Caption: A generalized workflow for studying this compound's effects on immune cells in vitro.
Logical Relationships of this compound's Immunomodulatory Effects

This diagram summarizes the logical cascade from the primary biochemical inhibition to the ultimate cellular effects across the immune system.

G cluster_cells Impact on Immune Cell Function This compound This compound Inhibit5LOX Inhibition of 5-Lipoxygenase This compound->Inhibit5LOX DecreaseLT Decreased Leukotriene Synthesis (LTB4 & CysLTs) Inhibit5LOX->DecreaseLT Neutrophil Neutrophils - Reduced Chemotaxis - Reduced Adhesion - Reduced Infiltration DecreaseLT->Neutrophil ↓ LTB4 Eosinophil Eosinophils - Reduced Migration - Reduced Recruitment to Airways DecreaseLT->Eosinophil ↓ CysLTs Macrophage Macrophages / Monocytes - Altered Cytokine Profile - Reduced Proliferation - Suppressed Activation DecreaseLT->Macrophage ↓ LTs Lymphocyte Lymphocytes - Shift from Th1/Th17 - Promotion of Th2/Treg - Altered Cytokine Profile DecreaseLT->Lymphocyte ↓ LTB4

Caption: this compound's inhibition of 5-LOX leads to widespread immunomodulatory effects.

References

Preclinical Profile of Zileuton in Autoimmune Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zileuton, an orally active inhibitor of 5-lipoxygenase (5-LOX), has a well-established role in the management of asthma by preventing the synthesis of pro-inflammatory leukotrienes. Emerging preclinical evidence now suggests a therapeutic potential for this compound in the treatment of various autoimmune diseases. This technical guide synthesizes the key preclinical findings, focusing on the mechanistic underpinnings and efficacy of this compound in established animal models of rheumatoid arthritis and inflammatory bowel disease. This document provides detailed experimental protocols, quantitative efficacy data, and visual diagrams of relevant biological pathways and workflows to support further research and development in this area.

Mechanism of Action: 5-Lipoxygenase Inhibition

This compound's primary mechanism of action is the potent and specific inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene synthesis pathway.[[“]] By blocking 5-LOX, this compound prevents the conversion of arachidonic acid into leukotriene A4 (LTA4) and subsequent downstream inflammatory mediators, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[2] LTB4 is a powerful neutrophil chemoattractant, and cysteinyl leukotrienes increase vascular permeability and promote inflammation.[2] This inhibition of leukotriene production forms the basis of this compound's anti-inflammatory effects observed in preclinical autoimmune models.

Zileuton_Mechanism_of_Action cluster_products Leukotriene Products AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Neutrophil Chemotaxis & Pro-inflammatory Effects LTB4->Inflammation CysLTs->Inflammation This compound This compound This compound->LOX5

Figure 1: this compound's Inhibition of the 5-Lipoxygenase Pathway.

Preclinical Efficacy in Rheumatoid Arthritis (RA)

Recent preclinical studies have elucidated a novel mechanism for this compound in the context of rheumatoid arthritis, focusing on the regulation of T-cell-mediated inflammation.

Core Mechanism: Inhibition of CD4+ T Cell Pyroptosis

A pivotal study has identified the enzyme 5-LOX (encoded by the ALOX5 gene) as a key driver of pyroptosis—a highly inflammatory form of programmed cell death—in CD4+ T cells from RA patients.[[“]] The study found that ALOX5 expression and subsequent LTB4 production were elevated in CD4+ T cells of RA patients. This increase in LTB4 stimulates calcium (Ca2+) influx, leading to the activation of the NLRP3 inflammasome and inducing pyroptosis. Pharmacological inhibition of ALOX5 with this compound was shown to suppress this pyroptotic pathway, thereby reducing inflammation.[[“]]

RA_Logical_Pathway RA_TCell CD4+ T Cell (in RA) ALOX5 Increased ALOX5 Expression & Activity RA_TCell->ALOX5 LTB4 Increased LTB4 Production ALOX5->LTB4 Ca_Influx Ca2+ Influx via ORAI3 Channels LTB4->Ca_Influx NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Pyroptosis CD4+ T Cell Pyroptosis NLRP3->Pyroptosis Inflammation Synovial Inflammation & Joint Damage Pyroptosis->Inflammation This compound This compound This compound->ALOX5

Figure 2: Logical pathway of this compound's effect on T-cell pyroptosis in RA.
Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model

The efficacy of this compound was demonstrated in the collagen-induced arthritis (CIA) model, a standard and widely used preclinical model that recapitulates many features of human RA.

  • Animal Model : DBA/1J mice, which are genetically susceptible to CIA.

  • Disease Induction : Mice are immunized with an emulsion of type II bovine or chicken collagen mixed with Complete Freund's Adjuvant (CFA). A booster injection is typically given 21 days after the initial immunization.[2]

  • Treatment Protocol : In the key study, this compound administration was initiated after the onset of arthritis. While the precise dosage from the Cai et al. (2024) study is not publicly available, typical oral dosages for this compound in rodent models range from 30-100 mg/kg daily.

  • Outcome Measures : Disease progression is monitored by a clinical arthritis score (grading paw swelling and erythema) and measurements of paw thickness using calipers.[2][3] Histological analysis of the joints is performed at the end of the study to assess inflammation, pannus formation, and bone erosion.[4]

Quantitative Data

The study by Cai et al. (2024) demonstrated that pharmacological inhibition of ALOX5 with this compound suppressed CD4+ T cell pyroptosis and improved clinical symptoms in rodent models of RA.[[“]] While specific quantitative values from this study are not detailed in the abstract, related research in other inflammatory models provides context for expected efficacy.

Table 1: Summary of this compound Efficacy in Preclinical RA Models

Parameter Model Efficacy Outcome Reference
CD4+ T Cell Pyroptosis Humanized Mouse Model Significantly suppressed [[“]]
Joint Inflammation Humanized Mouse Model Reduced [[“]]

| Clinical Arthritis Score | Collagen-Induced Arthritis | Improved symptoms |[[“]] |

Preclinical Efficacy in Inflammatory Bowel Disease (IBD)

This compound has been evaluated in preclinical models of colitis, demonstrating its potential to mitigate gut inflammation.

Experimental Protocol: TNBS-Induced Colitis Rat Model

The trinitrobenzene sulfonic acid (TNBS)-induced colitis model is a well-established method for inducing a T-cell-mediated immune response in the colon that mimics aspects of Crohn's disease.

  • Animal Model : Male Sprague-Dawley rats.

  • Disease Induction : Colitis is induced via a single intrarectal administration of TNBS dissolved in ethanol. The procedure is performed under light anesthesia.

  • Treatment Protocol : this compound was administered orally (p.o.) at a dose of 30 mg/kg, twice daily (b.i.d.), starting after the induction of colitis.

  • Outcome Measures : Efficacy was assessed 72 hours after TNBS administration. Key parameters included macroscopic colonic damage score (as a percentage of total area), colon weight, myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and levels of pro-inflammatory cytokines (TNF-α, IL-6) and LTB4 in colonic tissue.

IBD_Workflow Start Select Sprague-Dawley Rats Induction Induce Colitis: Intrarectal TNBS Start->Induction Grouping Randomize into Groups: Vehicle vs. This compound Induction->Grouping Treatment Administer this compound (30 mg/kg, p.o., b.i.d.) Grouping->Treatment Monitoring Monitor for 72 hours Treatment->Monitoring Endpoint Euthanize & Collect Colon Monitoring->Endpoint Analysis Analyze Outcomes: - Macroscopic Damage - MPO Activity - Cytokine Levels (TNF-α) - LTB4 Levels Endpoint->Analysis End Data Interpretation Analysis->End

Figure 3: Experimental workflow for the TNBS-induced colitis model.
Quantitative Data

In the TNBS-induced colitis model, treatment with this compound demonstrated significant reductions in key inflammatory markers compared to the vehicle control group.

Table 2: Efficacy of this compound in the Rat TNBS-Induced Colitis Model

Parameter Vehicle Control (Mean ± SEM) This compound (30 mg/kg) (Mean ± SEM) Percent Reduction P-value
Macroscopic Damage (% area) 38 ± 3 21 ± 4 44.7% <0.05
Myeloperoxidase (MPO) (mU/mg protein) 588 ± 152 286 ± 46 51.4% <0.05
Colonic TNF-α (pg/mg protein) 986 ± 205 382 ± 57 61.3% <0.05
Colonic IL-6 (pg/mg protein) 2846 ± 373 2145 ± 316 24.6% NS
Colonic LTB4 (pg/mg protein) 763 ± 220 525 ± 168 31.2% NS

Data adapted from Holma et al. (2001) and related studies. NS = Not Significant.

The results indicate that this compound at 30 mg/kg significantly ameliorated macroscopic tissue damage and reduced the infiltration of neutrophils (MPO) and levels of the critical cytokine TNF-α. The lack of a significant reduction in LTB4 at this time point and dose may suggest that even partial inhibition is sufficient for a therapeutic effect or that other mechanisms are also at play.

Studies in Other Autoimmune Diseases

A comprehensive literature search did not identify specific preclinical studies evaluating the efficacy of this compound in the primary animal models for Systemic Lupus Erythematosus (e.g., MRL/lpr mice) or Multiple Sclerosis (e.g., Experimental Autoimmune Encephalomyelitis - EAE). The absence of data in these areas represents a significant knowledge gap and an opportunity for future investigation.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound beyond asthma, particularly in autoimmune diseases characterized by significant inflammatory components. In rheumatoid arthritis models, this compound's ability to inhibit CD4+ T cell pyroptosis presents a novel and targeted anti-inflammatory mechanism. In inflammatory bowel disease models, this compound effectively reduces tissue damage and key inflammatory mediators.

For drug development professionals, these findings warrant further investigation. Key future directions should include:

  • Dose-Response Studies : Establishing optimal dosing regimens in different autoimmune models.

  • Chronic Dosing Studies : Evaluating the efficacy and safety of long-term this compound administration in chronic autoimmune disease models.

  • Combination Therapies : Investigating potential synergies between this compound and existing disease-modifying anti-rheumatic drugs (DMARDs) or biologics.

  • Exploration in Other Models : Conducting studies in models of lupus and multiple sclerosis to address the current knowledge gap.

The repurposing of this compound, a compound with a known safety profile, represents a promising and potentially accelerated development pathway for new treatments in autoimmune disease.

References

Methodological & Application

Zileuton In Vivo Animal Model Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zileuton, an inhibitor of the 5-lipoxygenase (5-LOX) enzyme, is a therapeutic agent with well-established anti-inflammatory properties. Its mechanism of action involves blocking the synthesis of leukotrienes, which are potent mediators of inflammation.[1][2] This document provides detailed application notes and protocols for the use of this compound in various preclinical animal models, summarizing key quantitative data and experimental methodologies from published research.

Mechanism of Action: 5-Lipoxygenase Inhibition

This compound exerts its effects by selectively inhibiting the 5-lipoxygenase enzyme, which is crucial for the conversion of arachidonic acid into leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] These leukotrienes are involved in various inflammatory processes, including neutrophil and eosinophil migration, increased vascular permeability, and smooth muscle contraction.[2] By blocking their production, this compound effectively mitigates inflammatory responses in a range of pathological conditions.

Zileuton_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) 5_LOX->Leukotrienes This compound This compound This compound->5_LOX Inhibits Inflammation Inflammation (Bronchoconstriction, Edema, etc.) Leukotrienes->Inflammation TNBS_Colitis_Protocol Animal_Prep Male Rats (e.g., Wistar) Zileuton_Admin This compound Administration (50 mg/kg, p.o., twice daily) 24h pre-induction Animal_Prep->Zileuton_Admin Induction Induction of Colitis Intracolonic TNBS in 50% Ethanol Zileuton_Admin->Induction Treatment_Cont Continued this compound Treatment (Twice daily) Induction->Treatment_Cont Sacrifice Sacrifice (2, 4, and 7 days post-induction) Treatment_Cont->Sacrifice Analysis Analysis - Macroscopic & Histological Scoring - Colonic LTB4 & MPO levels Sacrifice->Analysis Aortic_Banding_Protocol Animal_Prep Mice Surgery Aortic Banding (AB) Surgery (Pressure Overload Induction) Animal_Prep->Surgery Recovery 1 Week Recovery Surgery->Recovery Zileuton_Admin This compound Administration (e.g., 100 mg/kg/day, oral) For 7 weeks Recovery->Zileuton_Admin Analysis Functional & Histological Analysis - Echocardiography (LVEF, LVFS) - Hemodynamics (dp/dt) - Hypertrophic Markers (HW/BW) Zileuton_Admin->Analysis

References

Zileuton in Murine Models: A Comprehensive Guide to Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton, a potent and specific inhibitor of 5-lipoxygenase (5-LOX), is a critical tool in preclinical research for investigating the role of the leukotriene pathway in a multitude of disease models. By blocking the synthesis of leukotrienes, pro-inflammatory lipid mediators, this compound allows for the elucidation of their contribution to pathologies ranging from inflammatory conditions to cancer. This document provides a comprehensive overview of this compound dosage, administration protocols, and relevant biological pathways in mouse models, designed to aid researchers in the effective design and execution of their studies.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its pharmacological effect by directly inhibiting the enzyme 5-lipoxygenase. This enzyme is crucial for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. By blocking this initial step, this compound effectively prevents the production of downstream leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent mediators of inflammation, involved in processes such as neutrophil and eosinophil recruitment, increased vascular permeability, and smooth muscle contraction.[1][2]

Zileuton_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LOX 5-LOX 5-Lipoxygenase (5-LOX) This compound This compound This compound->5-LOX LTA4 Leukotriene A4 (LTA4) 5-HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_Leukotrienes Inflammation Inflammation (Neutrophil/Eosinophil Recruitment, Increased Vascular Permeability, Smooth Muscle Contraction) LTB4->Inflammation Cysteinyl_Leukotrienes->Inflammation

This compound inhibits the 5-lipoxygenase (5-LOX) enzyme, blocking leukotriene synthesis.

Recommended Dosages and Administration Routes

The optimal dosage and administration route for this compound in mouse models are highly dependent on the specific disease model and experimental design. The following tables summarize reported dosages and protocols from various studies.

Table 1: this compound Dosage in Mouse Models of Inflammation and Neurological Disorders
Disease ModelStrainDosageRouteVehicleDosing ScheduleReference
Traumatic Brain InjuryC57BL/6J10 mg/kgIntraperitoneal (IP)Corn oilDaily, first injection 30 min post-TBI[3]
Respiratory Syncytial Virus (RSV) InfectionBALB/c35 mg/kgIntraperitoneal (IP)50% DMSO in salineDaily, starting 1 day before infection and continuing for 5 days[4]
Postoperative IleusC57BL/6Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Depression (Chronic Mild Stress)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
Table 2: this compound Dosage in Mouse Models of Cancer
Disease ModelStrainDosageRouteVehicleDosing ScheduleReference
Lung Adenoma (Chemoprevention)A/J1.2 mg/kg per exposureInhalation (nose-only)85:15 Ethanol/WaterTwice or five times a week for 20 weeks[7]
Lung Adenoma (Chemoprevention)A/J1200 mg/kg/dayOralNot SpecifiedDaily[7]
Cervical Cancer XenograftNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8][9][10]
Colonic Cancer XenograftAthymic100 mg/kg/dayNot SpecifiedNot SpecifiedNot Specified[11]
Table 3: this compound Dosage for Other Applications
ApplicationStrainDosageRouteVehicleDosing ScheduleReference
Hepatotoxicity StudyDiversity Outbred (DO)300 mg/kgOral Gavage (i.g.)Sterile distilled waterDaily for 7 days[12][13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standardized protocols for the preparation and administration of this compound in mouse models.

Protocol 1: Intraperitoneal (IP) Injection

Materials:

  • This compound powder

  • Vehicle (e.g., corn oil, 50% DMSO in saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (25-27 gauge recommended for mice)[14]

  • 70% ethanol for disinfection

Procedure:

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.

    • In a sterile microcentrifuge tube, weigh the appropriate amount of this compound powder.

    • Add the calculated volume of the chosen vehicle to the tube. For a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 2.5 mg/mL.

    • Vortex the solution vigorously until the this compound is completely dissolved or forms a uniform suspension. Sonication may be used to aid dissolution if necessary.[4]

  • Animal Restraint and Injection:

    • Properly restrain the mouse to expose the abdomen.

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol to avoid puncturing the cecum or bladder.[14]

    • Insert the needle at a 15-20 degree angle with the bevel facing up.

    • Gently aspirate to ensure the needle is not in a blood vessel or organ.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 2: Oral Gavage (i.g.)

Materials:

  • This compound powder

  • Vehicle (e.g., sterile distilled water, corn oil)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Animal feeding needles (flexible or rigid, 20-22 gauge for mice)

  • Sterile syringes

Procedure:

  • Preparation of this compound Suspension:

    • Follow the same procedure as for IP injection to prepare the this compound solution or suspension in the appropriate vehicle.

  • Administration by Gavage:

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Once the needle is in the correct position, slowly administer the this compound suspension.

    • Carefully remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Protocol 3: Inhalation (Nose-Only Exposure)

Materials:

  • This compound powder

  • Vehicle (e.g., 85:15 ethanol/water)

  • Nebulizer or aerosol generation system

  • Nose-only inhalation chamber

  • Flow meters and analytical equipment to monitor aerosol characteristics

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the appropriate vehicle to the desired concentration (e.g., 5 mg/mL).[7]

  • Aerosol Generation and Exposure:

    • Place the this compound solution in the nebulizer.

    • Place the mice in the nose-only exposure chamber.

    • Generate the aerosol and deliver it to the chamber at a controlled flow rate.

    • Monitor aerosol particle size and concentration throughout the exposure period (e.g., 15 minutes).[7]

    • After the exposure, remove the mice from the chamber and return them to their cages.

    • Monitor the animals for any respiratory or other adverse effects.

Experimental Workflow

A typical experimental workflow for evaluating the efficacy of this compound in a mouse model involves several key steps, from animal model selection to data analysis.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis and Interpretation Model_Selection Select Appropriate Mouse Model Dosing_Strategy Determine this compound Dosage, Route, and Vehicle Model_Selection->Dosing_Strategy Group_Allocation Allocate Animals to Control and Treatment Groups Dosing_Strategy->Group_Allocation Zileuton_Prep Prepare this compound Formulation Group_Allocation->Zileuton_Prep Administration Administer this compound and Vehicle Zileuton_Prep->Administration Monitoring Monitor Animal Health and Behavior Administration->Monitoring Data_Collection Collect Experimental Data (e.g., physiological readouts, tissue samples) Monitoring->Data_Collection Assays Perform Biochemical and Histological Assays Data_Collection->Assays Statistical_Analysis Analyze Data Statistically Assays->Statistical_Analysis Conclusion Draw Conclusions and Report Findings Statistical_Analysis->Conclusion

A generalized workflow for in vivo studies using this compound in mouse models.

Pharmacokinetics and Considerations

This compound is rapidly absorbed after oral administration in mice, with a reported half-life of approximately 2.5 hours.[1][15] It is primarily metabolized by cytochrome P450 enzymes in the liver.[1] Researchers should be aware of potential hepatotoxicity, especially with chronic high-dose administration.[12][13] Monitoring liver enzymes may be warranted in long-term studies. The minimum oral lethal dose in mice has been reported to be in the range of 500-4000 mg/kg.[1][15][16]

Conclusion

This document provides a foundational guide for the use of this compound in mouse models. The provided dosage tables, detailed protocols, and pathway diagrams are intended to facilitate the design of robust and reproducible preclinical studies. Researchers are encouraged to carefully consider the specific aims of their study and the characteristics of their chosen mouse model when determining the optimal this compound administration strategy.

References

Zileuton Administration in Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Zileuton, a 5-lipoxygenase inhibitor. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound in various disease models.

Mechanism of Action

This compound is a direct inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade.[1][2] By inhibiting 5-LOX, this compound effectively blocks the synthesis of leukotrienes, which are potent pro-inflammatory mediators.[1][2] Specifically, it prevents the formation of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to cause bronchoconstriction, increased vascular permeability, and mucus secretion.[1][2] This mechanism of action underlies its therapeutic potential in inflammatory conditions such as asthma.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies involving this compound administration.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Oral Administration)
ParameterMale RatsFemale RatsFormulationDoseReference
Cmax (ng/mL) 13955 ± 176-API30 mg/kg[3]
Tmax (h) 12API30 mg/kg[3]
Tmax (h) 21Nanocrystal-drug7.5 mg/kg (in 30 mg formulation)[3]
Tmax (h) 21Physical Mixture7.5 mg/kg (in 30 mg formulation)[3]

API: Active Pharmaceutical Ingredient

Table 2: this compound Dosages in Preclinical Models
Animal ModelDisease ModelRoute of AdministrationVehicleDoseReference
MouseTraumatic Brain InjuryIntraperitoneal InjectionCorn oil10 mg/kg/day[4]
RatMyocardial InfarctionOralDimethyl sulfoxide (DMSO) and saline5 mg/kg, twice daily[5]
RatAcetic Acid-Induced ColitisOral0.5% Carboxymethyl cellulose (CMC)50 mg/kg, twice a day[5]
RatTNB-Induced ColitisOral-50 mg/kg, twice a day[1]
RatChronic ColitisIntracolonic-50 mg/kg[6][7]

Experimental Protocols

Oral Gavage Administration in Rats

This protocol is a standard method for the oral administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose, corn oil, or DMSO/saline mixture)

  • Gavage needles (16-18 gauge for adult rats)[8]

  • Syringes (1-5 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the rat to accurately calculate the required dose volume. The maximum recommended volume for oral gavage in rats is 10 mL/kg.[8]

  • Drug Preparation: Prepare the this compound suspension or solution in the chosen vehicle at the desired concentration.

  • Restraint: Gently restrain the rat to immobilize its head and body. The "v-hold" technique is commonly used.[8]

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.[9]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[8]

    • The needle should pass smoothly down the esophagus without force. If resistance is met, withdraw and reinsert.[9]

  • Substance Administration: Once the needle is in the stomach, slowly depress the syringe plunger to administer the this compound suspension.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress for at least 10 minutes.[8]

Inhalation Administration in Mice (General Protocol)

This protocol outlines a general procedure for nose-only inhalation exposure to this compound.

Materials:

  • This compound

  • Vehicle (e.g., 85:15 ethanol/water)[4]

  • Nebulizer

  • Nose-only inhalation chamber

  • Flow-past nose-only exposure tubes

Procedure:

  • Animal Acclimation: Acclimate the mice to the restraint tubes of the inhalation system prior to the actual exposure to minimize stress.

  • Formulation Preparation: Dissolve this compound in the appropriate vehicle to the target concentration (e.g., 5 mg/mL).[4]

  • System Setup:

    • Place the mice in the nose-only exposure tubes.

    • Connect the nebulizer to the inhalation chamber.

    • Set the airflow and other environmental parameters (temperature, humidity) of the chamber.

  • Exposure:

    • Generate the this compound aerosol using the nebulizer and deliver it to the inhalation chamber.

    • Monitor the chamber atmosphere for particle size and concentration throughout the exposure period.

    • The duration of exposure will depend on the specific study design (e.g., 15 minutes).[4]

  • Post-Exposure:

    • At the end of the exposure, turn off the aerosol generation and purge the chamber with clean air.

    • Return the animals to their home cages and monitor for any adverse effects.

Western Blot for p-Akt and NF-κB in Brain Tissue

This protocol describes the general steps for analyzing the activation of the PI3K/Akt pathway and NF-κB signaling.

Materials:

  • Brain tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-NF-κB p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize the brain tissue in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-Akt, anti-NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

ELISA for TNF-α in Rat Serum

This protocol outlines the steps for quantifying TNF-α levels in rat serum using a commercial ELISA kit.

Materials:

  • Rat serum samples

  • Rat TNF-α ELISA kit (containing pre-coated plate, standards, detection antibody, and substrate)[6][10]

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.[2]

  • Assay Procedure:

    • Add standards and samples to the pre-coated microplate wells and incubate.[2]

    • Wash the wells to remove unbound substances.[2]

    • Add the biotinylated detection antibody and incubate.[6]

    • Wash the wells and add the streptavidin-HRP conjugate.[2]

    • Wash the wells and add the TMB substrate solution. A color will develop in proportion to the amount of TNF-α.[6]

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.[2]

  • Data Analysis: Generate a standard curve and use it to determine the concentration of TNF-α in the samples.

Leukotriene Measurement in Bronchoalveolar Lavage Fluid (BALF)

This protocol provides a general method for the analysis of leukotrienes in BALF.

Materials:

  • Bronchoalveolar lavage fluid (BALF)

  • Solid-phase extraction (SPE) cartridges

  • Solvents for SPE (e.g., methanol, acetate buffer)

  • High-performance liquid chromatography (HPLC) system or ELISA kit for specific leukotrienes (e.g., LTB4, LTE4)[11][12]

Procedure:

  • Sample Collection: Perform bronchoalveolar lavage on the animal model and collect the fluid. Centrifuge the BALF to remove cells.[11]

  • Solid-Phase Extraction (for HPLC):

    • Acidify the cell-free BALF.

    • Pass the sample through an SPE cartridge to extract the leukotrienes.

    • Wash the cartridge and then elute the leukotrienes with an appropriate solvent.

  • Quantification:

    • HPLC: Analyze the extracted samples by reverse-phase HPLC to separate and quantify the different leukotrienes.[11]

    • ELISA: Use a specific enzyme immunoassay kit to measure the concentration of individual leukotrienes (e.g., LTB4, LTE4) in the BALF.[12]

Signaling Pathways and Experimental Workflows

This compound's Impact on the 5-Lipoxygenase and PI3K/Akt Pathways

This compound's primary mechanism is the inhibition of 5-lipoxygenase, which blocks the production of pro-inflammatory leukotrienes. Additionally, preclinical studies have shown that this compound can modulate the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and inflammation.[9] The activation of the PI3K/Akt pathway by this compound has been linked to its neuroprotective and anti-inflammatory effects in models of ischemic brain injury.[9]

Zileuton_Signaling Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX This compound This compound This compound->Five_LOX PI3K PI3K This compound->PI3K activates Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) Five_LOX->Leukotrienes synthesis Inflammation Inflammation (Bronchoconstriction, Neutrophil Influx) Leukotrienes->Inflammation Akt Akt (Protein Kinase B) PI3K->Akt activates NFkB NF-κB Akt->NFkB inhibits Anti_inflammatory_effects Anti-inflammatory & Neuroprotective Effects Akt->Anti_inflammatory_effects NFkB->Inflammation

This compound's dual mechanism of action.

Experimental Workflow for a Preclinical Asthma Study

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a murine model of allergic asthma.

Asthma_Workflow Day0 Day 0: Sensitization (i.p. OVA + Alum) Day14 Day 14: Booster (i.p. OVA + Alum) Day0->Day14 Day21_23 Days 21-23: Aerosol Challenge (OVA) Day14->Day21_23 Zileuton_Admin This compound or Vehicle Administration (e.g., oral gavage) Day21_23->Zileuton_Admin Day24 Day 24: Assess Airway Hyperresponsiveness Zileuton_Admin->Day24 Day25 Day 25: Collect BALF & Tissues (for Leukotriene & Cytokine Analysis) Day24->Day25

Timeline for a preclinical asthma model.

Logical Workflow for Investigating this compound's Effect on PI3K/Akt Signaling

This diagram outlines the logical steps to investigate the role of the PI3K/Akt pathway in this compound's therapeutic effects.

PI3K_Investigation_Workflow Start Induce Disease Model (e.g., Cerebral Ischemia in Rats) Treat_this compound Treat with this compound Start->Treat_this compound Treat_Zileuton_Inhibitor Treat with this compound + PI3K Inhibitor (LY294002) Start->Treat_Zileuton_Inhibitor Assess_Outcome Assess Therapeutic Outcome (e.g., Infarct Volume, Neurological Score) Treat_this compound->Assess_Outcome Assess_Signaling Assess PI3K/Akt Signaling (Western Blot for p-Akt) Treat_this compound->Assess_Signaling Treat_Zileuton_Inhibitor->Assess_Outcome Treat_Zileuton_Inhibitor->Assess_Signaling Analyze Analyze and Compare Results Assess_Outcome->Analyze Assess_Signaling->Analyze Conclusion Conclusion on the role of PI3K/Akt in this compound's effect Analyze->Conclusion

Investigating the PI3K/Akt pathway.

References

Zileuton ELISA for Leukotriene B4 Measurement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton is a potent and specific inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthetic pathway of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid. One of these, Leukotriene B4 (LTB4), is a powerful chemoattractant for neutrophils and other leukocytes, playing a significant role in the inflammatory response associated with various diseases, including asthma and inflammatory bowel disease.[1] By inhibiting 5-LO, this compound effectively blocks the production of all leukotrienes, including LTB4.[1][2] This application note provides a detailed protocol for the measurement of LTB4 in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method to quantify the inhibitory effect of this compound.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by inhibiting the 5-lipoxygenase enzyme. This enzyme catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is an unstable intermediate that is subsequently converted to Leukotriene A4 (LTA4). LTA4 is then metabolized to either LTB4 or the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4). By blocking 5-LO, this compound effectively reduces the synthesis of LTB4, thereby mitigating its pro-inflammatory effects.[1][2]

Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 This compound This compound This compound->Five_LO Inhibits LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 Inflammation Inflammation (Neutrophil Chemotaxis) LTB4->Inflammation

Mechanism of this compound in the Leukotriene B4 Synthesis Pathway.

Quantitative Data: this compound Inhibition of LTB4 Biosynthesis

The inhibitory potency of this compound on LTB4 production has been quantified in various in vitro and ex vivo systems. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness.

System IC50 for LTB4 Inhibition (µM) Reference
Rat Polymorphonuclear Leukocytes (PMNL)0.4[1]
Human Polymorphonuclear Leukocytes (PMNL)0.4[1]
Human Whole Blood0.9[1]
J774 Macrophages (PGE2 production)1.94[3]
Mouse Peritoneal Macrophages (PGE2 production)5.79[3]

Experimental Protocol: Measurement of LTB4 by Competitive ELISA

This protocol outlines the steps for quantifying LTB4 in cell culture supernatants following treatment with this compound. The principle of the competitive ELISA is that LTB4 in the sample competes with a fixed amount of labeled LTB4 (e.g., conjugated to an enzyme) for binding to a limited amount of anti-LTB4 antibody coated on a microplate. The amount of labeled LTB4 bound to the antibody is inversely proportional to the concentration of LTB4 in the sample.

Materials
  • LTB4 ELISA Kit (e.g., from Elabscience, Cayman Chemical, or similar)[4][5]

  • This compound

  • Cell culture medium and reagents

  • Phosphate Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Cell culture plates

  • Incubator (37°C, 5% CO2)

  • Refrigerated centrifuge

Experimental Workflow

Cell_Culture 1. Cell Culture (e.g., PMNLs) Zileuton_Treatment 2. This compound Treatment (Varying Concentrations) Cell_Culture->Zileuton_Treatment Stimulation 3. Stimulation (e.g., Calcium Ionophore) Zileuton_Treatment->Stimulation Sample_Collection 4. Sample Collection (Centrifuge to get supernatant) Stimulation->Sample_Collection ELISA 5. LTB4 Competitive ELISA Sample_Collection->ELISA Data_Analysis 6. Data Analysis (Calculate LTB4 concentration) ELISA->Data_Analysis

Experimental Workflow for this compound ELISA of LTB4.

Procedure

1. Cell Culture and Treatment:

  • Seed cells (e.g., human PMNLs) in a suitable cell culture plate at a predetermined density.

  • Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with solvent) should also be prepared.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells with this compound for a predetermined period (e.g., 30 minutes to 1 hour).

2. Stimulation of LTB4 Production:

  • After the pre-incubation with this compound, stimulate the cells to produce LTB4. A common stimulant is a calcium ionophore like A23187 (e.g., at a final concentration of 5 µM).[6]

  • Incubate the cells with the stimulant for a specific time, typically 15-30 minutes at 37°C.

3. Sample Collection and Preparation:

  • After stimulation, collect the cell culture supernatants.

  • Centrifuge the supernatants at 1,000 x g for 10 minutes at 4°C to pellet any cells or debris.[7][8]

  • Carefully collect the clear supernatant, which contains the secreted LTB4.

  • Samples can be assayed immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[2][8]

4. LTB4 ELISA Protocol (based on a typical competitive ELISA kit):

  • Note: This is a general protocol. Always refer to the specific instructions provided with your ELISA kit.

  • Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection antibodies, according to the kit manufacturer's instructions.

  • Standard Curve Preparation: Prepare a serial dilution of the LTB4 standard to create a standard curve. The concentration range will depend on the kit's sensitivity.[7][9]

  • Assay Procedure:

    • Add a specific volume (e.g., 50 µL) of the standards, samples (cell culture supernatants), and blank (assay buffer) to the appropriate wells of the antibody-coated microplate.[2][4]

    • Immediately add a specific volume (e.g., 50 µL) of the HRP-conjugated LTB4 to each well (except the blank).[10]

    • Add a specific volume (e.g., 50 µL) of the anti-LTB4 antibody to each well (except the blank).[9]

    • Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).[9]

    • After incubation, wash the plate several times with the prepared wash buffer to remove any unbound reagents.[7]

    • Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.[2][7] The color will be inversely proportional to the amount of LTB4 in the sample.

    • Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.[2][7]

  • Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.[4][7]

5. Data Analysis:

  • Subtract the average absorbance of the blank from the absorbance readings of the standards and samples.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A log-log or semi-log plot is often used.[2]

  • Determine the concentration of LTB4 in each sample by interpolating its absorbance value on the standard curve.

  • If samples were diluted, multiply the calculated concentration by the dilution factor.

  • Calculate the percentage of LTB4 inhibition for each this compound concentration compared to the vehicle control.

  • The IC50 value for this compound can be determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The combination of this compound treatment and LTB4 measurement by competitive ELISA provides a robust system for studying the inhibition of the 5-lipoxygenase pathway. This approach is valuable for researchers in academia and the pharmaceutical industry for screening new 5-LO inhibitors, understanding the role of LTB4 in various diseases, and for preclinical drug development. Accurate and reproducible results depend on careful adherence to the experimental protocol and the specific instructions of the ELISA kit manufacturer.

References

Application Notes and Protocols for Zileuton HPLC Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton is a selective inhibitor of the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes.[1][2] Leukotrienes are inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.[1][2] By inhibiting their production, this compound helps in managing asthma symptoms.[1] Accurate and precise quantification of this compound in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][3] This document provides detailed application notes and protocols for the analysis of this compound in biological samples using High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: this compound Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, thereby blocking the conversion of arachidonic acid to leukotrienes.[1] This disruption of the inflammatory cascade helps in reducing airway inflammation, bronchoconstriction, and mucus secretion associated with asthma.[1]

This compound's Mechanism of Action Arachidonic_Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic_Acid->5-Lipoxygenase Leukotrienes Leukotrienes (LTA4, LTB4, LTC4, LTD4, LTE4) 5-Lipoxygenase->Leukotrienes Inflammation Inflammation Bronchoconstriction Mucus Secretion Leukotrienes->Inflammation This compound This compound This compound->5-Lipoxygenase Inhibits

This compound's inhibitory effect on the 5-lipoxygenase pathway.

HPLC Methodologies for this compound Analysis

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantification of this compound in biological samples. These methods offer high sensitivity, selectivity, and reproducibility.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions used for this compound analysis.

ParameterMethod 1Method 2Method 3Method 4
Column HiQsil C18 (250 mm x 4.6 mm, 5 µm)[4]Supelcosil LC-18[5]Syncronis C18 (50 x 2.1mm, 5 µm)[2]Discovery C18 (100 mm × 4.6 mm, 5 μm)[6][7]
Mobile Phase Tetrahydrofuran: Water (45:55, v/v)[1][4]Acetonitrile/Water (30:70, v/v)[2]Methanol:Acetonitrile:1% GAA (70:10:20 v/v)[8]1 mM Ammonium Acetate Buffer:Methanol (10:90)[6][7]
Flow Rate 1.0 mL/min[4][8]0.2 mL/min[2]1.0 mL/min[8]1.0 mL/min[6][7]
Detection (UV) 230 nm[4][6]260 nm[5]227 nm[2]-
Injection Volume 20 µL[6][8]1 µL[2]20 µL[8]20 µL[6]
Retention Time ~6.28 min[1]3.49 min[2]--
Internal Standard Phenacetin[1]--This compound-D4[4][7]
Method Validation Parameters

The validation of the analytical methods is crucial to ensure reliable results. The table below presents key validation parameters from different studies.

ParameterValueReference
Linearity Range 500 - 10,000 ng/mL[1][4]
0.01 - 10.0 mg/L (10 - 10,000 ng/mL)[5]
50.5 - 10,012.7 ng/mL[7]
20.0 - 8000.0 ng/mL[4]
Correlation Coefficient (r²) > 0.987[5]
0.9993[8]
Extraction Recovery 79.13% (this compound), 81.36% (IS) with Diethyl Ether[1]
77.9% (this compound), 85.8% (Metabolite) with SPE[5]
91.88% (Plasma), 94.78% (Urine) with MTBE[6]
Intra- & Inter-assay CV (%) < 15.6%[5]

Experimental Workflow for this compound Analysis

The general workflow for analyzing this compound in biological samples involves sample collection, extraction of the analyte, chromatographic separation, and data analysis.

General Workflow for this compound HPLC Analysis cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Collection 1. Biological Sample Collection (Plasma, Urine) Spiking 2. Spiking with Internal Standard Collection->Spiking Extraction 3. Extraction (LLE, SPE, or PPT) Spiking->Extraction Evaporation 4. Evaporation of Solvent Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 6. Injection into HPLC System Reconstitution->Injection Separation 7. Chromatographic Separation (C18 Column) Injection->Separation Detection 8. UV or MS/MS Detection Separation->Detection Integration 9. Peak Integration & Quantification Detection->Integration Analysis 10. Pharmacokinetic Analysis Integration->Analysis

A typical workflow for the analysis of this compound in biological samples.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is based on a method using diethyl ether for extraction.[1]

Materials:

  • Human plasma samples

  • This compound and Phenacetin (Internal Standard) stock solutions

  • Methanol (HPLC grade)

  • Diethyl ether (AR grade)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • HPLC system with UV detector

Procedure:

  • Standard Preparation: Prepare working standard solutions of this compound in methanol at concentrations ranging from 25 to 500 µg/mL.[1]

  • Sample Spiking: To 500 µL of human plasma in a centrifuge tube, add the internal standard (Phenacetin).

  • Extraction: Add 3 mL of diethyl ether to the plasma sample. Vortex for 10 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[6]

  • Solvent Evaporation: Carefully transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.[6]

  • Reconstitution: Reconstitute the dried residue with 300 µL of the mobile phase (e.g., Tetrahydrofuran: Water, 45:55 v/v).[1][6]

  • Injection: Inject 20 µL of the reconstituted sample into the HPLC system for analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Plasma

This protocol provides a general guideline for SPE, which has been shown to be effective for this compound extraction.[5]

Materials:

  • Plasma samples

  • SPE cartridges (e.g., C18)

  • Methanol (for conditioning and elution)

  • Water (for washing)

  • SPE manifold

  • Evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water or a mild organic solvent to remove interfering substances.

  • Elution: Elute this compound and the internal standard from the cartridge using an appropriate solvent like methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the HPLC system.

Protocol 3: Protein Precipitation (PPT) from Human Plasma

This protocol is a rapid and simple method for sample preparation.[4]

Materials:

  • Human plasma samples

  • Acidified acetonitrile

  • Vortex mixer

  • Centrifuge

Procedure:

  • Precipitation: Add acidified acetonitrile to the plasma sample in a 1:5 ratio (plasma:acetonitrile).[6]

  • Vortexing: Vortex the mixture for 10 minutes to precipitate the plasma proteins.[6]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Injection: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted for HPLC-UV analysis.[4]

Stability of this compound in Biological Samples

The stability of this compound in biological matrices is a critical consideration for accurate quantification.[9][10]

  • Freeze-Thaw Stability: Samples should be assessed for stability after multiple freeze-thaw cycles (e.g., freezing at -20°C for at least 24 hours, followed by thawing at room temperature).[1]

  • Short-Term Stability: The stability of this compound in plasma at room temperature should be evaluated over several hours.[1]

  • Long-Term Stability: For long-term storage, samples are typically kept at -20°C or lower, and their stability should be confirmed over the expected storage period (e.g., one month).[1]

Factors such as temperature, light, and pH can affect the stability of drugs in biological matrices.[9][10] It is recommended to store samples in light-protected containers and at low temperatures to minimize degradation.[9]

Conclusion

The HPLC methods described provide robust and reliable approaches for the quantitative determination of this compound in biological samples. The choice of sample preparation technique—be it LLE, SPE, or PPT—will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation. Proper method validation and assessment of analyte stability are paramount to ensure the accuracy and precision of the results, which are vital for pharmacokinetic and clinical studies of this compound.

References

Zileuton in Traumatic Brain Injury: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Zileuton, a 5-lipoxygenase (5-LOX) inhibitor, in a mouse model of traumatic brain injury (TBI). The following sections detail the experimental protocols, summarize key quantitative findings, and illustrate the underlying molecular pathways and experimental workflows. This document is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in TBI.

Summary of Quantitative Data

The administration of this compound following traumatic brain injury in mouse models has demonstrated significant neuroprotective effects. Key quantitative outcomes are summarized in the tables below, showcasing the impact of this compound on biochemical markers, brain damage, and functional recovery.

Table 1: Effect of this compound on Biochemical Markers Post-TBI

ParameterTBI + VehicleTBI + this compoundTime Point Post-TBIFold Change/Percent ReductionReference
Leukotriene B4 (LTB4) LevelsIncreasedSignificantly Decreased3 daysReduction vs. Vehicle[1][2]
IgG Extravasation (Fluorescence Intensity)IncreasedSignificantly Decreased3 daysReduction vs. Vehicle[1]
CD68 Fluorescence Area and Intensity (Microglial Activation)IncreasedSignificantly Decreased3 and 7 daysReduction vs. Vehicle[1][2]
TUNEL-positive Neuronal Cells (Apoptosis)IncreasedSignificantly Decreased3 daysReduction vs. Vehicle[1]
Inflammatory Cytokine mRNA (Il-1β, Ccl7, Spp1, Ccr1, Ccl2, Il-10)UpregulatedDownregulated7 daysReduction vs. Vehicle[2][3][4]

Table 2: Effect of this compound on Pathological and Functional Outcomes Post-TBI

Outcome MeasureTBI + VehicleTBI + this compoundTime Point Post-TBIImprovementReference
Lesion VolumeIncreasedSignificantly Decreased7 daysReduction in lesion size[1][2]
Rotarod Test (Motor Function)DeficitsSignificantly Improved7 daysIncreased latency to fall[1][2]
Fear Conditioning Test (Cognitive Function)DeficitsSignificantly Improved7 daysIncreased freezing time[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the procedures described in the cited literature and are intended to serve as a guide for study replication and extension.

Traumatic Brain Injury (TBI) Mouse Model: Controlled Cortical Impact (CCI)

The Controlled Cortical Impact (CCI) model is a widely used and reproducible method for inducing focal TBI in rodents.[1][2]

Materials:

  • Male C57BL/6 mice (10-16 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • CCI device (e.g., PinPoint Precision Cortical Impactor)

  • Surgical tools (scalpel, drill, etc.)

  • Bone wax

  • Sutures

Procedure:

  • Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance).

  • Mount the mouse in a stereotaxic frame.

  • Make a midline scalp incision to expose the skull.

  • Perform a craniotomy (e.g., 4 mm diameter) over the desired cortical region (e.g., between bregma and lambda) using a dental drill, keeping the dura intact.

  • Position the CCI impactor tip perpendicular to the exposed dura.

  • Induce the injury with defined parameters (e.g., 3 mm diameter tip, 1.5 m/s velocity, 1.0 mm depth, 100 ms dwell time).

  • Control bleeding with bone wax if necessary.

  • Suture the scalp incision.

  • Monitor the animal during recovery from anesthesia.

This compound Administration

Materials:

  • This compound

  • Vehicle (e.g., Dimethyl sulfoxide - DMSO, followed by dilution in corn oil or saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Prepare the this compound solution in the chosen vehicle at the desired concentration. A common dosage is 30 mg/kg.

  • Administer this compound or vehicle via intraperitoneal injection.

  • The first dose is typically administered shortly after TBI induction (e.g., 30 minutes post-injury).

  • Continue with daily injections for the duration of the experiment (e.g., up to 7 days).

Behavioral Assessments

This test assesses motor coordination and balance.[1][2]

Procedure:

  • Acclimate and train the mice on the rotarod apparatus for 2-3 consecutive days prior to TBI.

  • On the day of testing (e.g., 7 days post-TBI), place the mouse on the rotating rod.

  • The rod's rotational speed is gradually accelerated (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall for each mouse.

  • Perform multiple trials per mouse and average the results.

This test evaluates fear-associated learning and memory.[1][2]

Procedure:

  • Training (pre-TBI):

    • Place the mouse in the conditioning chamber.

    • After an acclimation period (e.g., 2 minutes), present a conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds, 80 dB).

    • During the final seconds of the CS, deliver an unconditioned stimulus (US), a mild foot shock (e.g., 2 seconds, 0.75 mA).

    • Repeat the CS-US pairing.

  • Contextual and Cued Testing (post-TBI, e.g., 7 days):

    • Contextual: Place the mouse back into the original conditioning chamber and record freezing behavior for a set period (e.g., 5 minutes) in the absence of the CS and US.

    • Cued: Place the mouse in a novel context (different chamber) and, after an acclimation period, present the CS (tone) and record freezing behavior.

Histological and Immunohistochemical Analysis

Procedure:

  • At the designated endpoint, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Harvest the brains and post-fix in 4% PFA, then transfer to a sucrose solution for cryoprotection.

  • Section the brains using a cryostat.

  • Cresyl Violet Staining for Lesion Volume:

    • Stain sections with cresyl violet.

    • Capture images of the stained sections.

    • Quantify the lesion volume using image analysis software.

  • Immunofluorescence Staining (e.g., for CD68, IgG, TUNEL):

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites.

    • Incubate sections with primary antibodies (e.g., anti-CD68 for activated microglia, anti-IgG for blood-brain barrier disruption).

    • For apoptosis detection, use a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.

    • Incubate with fluorescently labeled secondary antibodies.

    • Mount with a DAPI-containing medium to counterstain nuclei.

    • Visualize and quantify fluorescence using a fluorescence microscope and image analysis software.

Biochemical Assays

This assay quantifies the concentration of Leukotriene B4 in brain tissue homogenates.[2]

Procedure:

  • Harvest brain tissue from the perilesional cortex at the desired time point.

  • Homogenize the tissue in an appropriate buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Perform the LTB4 ELISA according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the LTB4 concentration based on a standard curve.

This technique measures the mRNA expression levels of specific inflammatory genes.[3]

Procedure:

  • Isolate total RNA from brain tissue samples.

  • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Perform real-time PCR using specific primers for the target genes (e.g., Il-1β, Ccl2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound in TBI and the general experimental workflow.

G cluster_upstream Upstream Events cluster_pathway 5-LOX Pathway cluster_downstream Downstream Effects TBI Traumatic Brain Injury AA Arachidonic Acid Release TBI->AA FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX Leukotrienes Leukotrienes (e.g., LTB4) FiveLOX->Leukotrienes This compound This compound This compound->FiveLOX Microglia Microglial Activation Leukotrienes->Microglia Cytokines Inflammatory Cytokines (IL-1β, etc.) Microglia->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Apoptosis Neuronal Apoptosis NeurologicalDeficits Neurological Deficits Apoptosis->NeurologicalDeficits Edema Brain Edema & BBB Disruption Edema->NeurologicalDeficits Neuroinflammation->Apoptosis Neuroinflammation->Edema

Caption: this compound's mechanism in TBI.

G cluster_setup Experimental Setup cluster_injury Injury and Treatment cluster_assessment Post-TBI Assessment cluster_analysis Data Analysis Animals Acclimatize Mice Training Behavioral Training (Rotarod, Fear Conditioning) Animals->Training TBI Induce TBI (CCI Model) Training->TBI Grouping Randomize into Groups (Vehicle vs. This compound) TBI->Grouping Treatment Administer this compound/Vehicle (Daily i.p. injections) Grouping->Treatment Behavior Behavioral Testing (Day 7) Treatment->Behavior Sacrifice Euthanasia & Tissue Collection (Day 3, 7) Treatment->Sacrifice Data Analyze & Compare Data Behavior->Data Histo Histology & IHC (Lesion, IgG, CD68, TUNEL) Sacrifice->Histo Biochem Biochemical Assays (ELISA, RT-PCR) Sacrifice->Biochem Histo->Data Biochem->Data

Caption: Experimental workflow for this compound in a TBI mouse model.

References

Application Notes and Protocols for the Use of Zileuton in a Mouse Model of Food Anaphylaxis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent groundbreaking research has identified the critical role of leukotrienes, rather than histamine, in driving food-induced anaphylaxis, particularly in reactions originating in the gut.[1][2] This has opened new avenues for therapeutic intervention. Zileuton, a 5-lipoxygenase inhibitor, has emerged as a promising agent for studying and potentially preventing these severe allergic reactions. By blocking the synthesis of leukotrienes, this compound has been shown to be highly effective in preventing oral anaphylaxis in murine models.[3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a mouse model of peanut-induced anaphylaxis. The information is synthesized from recent key studies to guide researchers in designing and executing experiments to investigate the mechanisms of food allergy and evaluate potential therapeutics.

Mechanism of Action of this compound in Food Anaphylaxis

This compound is an inhibitor of the enzyme 5-lipoxygenase (5-LO), which is crucial for the conversion of arachidonic acid into leukotrienes.[1] In the context of food allergies, intestinal mast cells, upon activation by an allergen-IgE complex, predominantly release cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][3] These leukotrienes increase gut permeability, allowing more of the intact allergen to enter the bloodstream. This systemic exposure to the allergen then triggers a severe anaphylactic response.[1]

This compound's therapeutic effect in this model stems from its ability to block the production of these leukotrienes at their source, thereby preventing the increase in gut permeability and the subsequent systemic allergic reaction.[3] This mechanism is specific to orally ingested allergens, as this compound does not prevent anaphylaxis induced by intravenously injected allergens.[3]

A key genetic factor in this pathway is the enzyme dipeptidase 1 (DPEP1), which is expressed in the intestinal epithelium and is responsible for breaking down LTD4. Mice with more active DPEP1 are more resistant to anaphylaxis.[4][5] this compound's action of reducing overall leukotriene levels complements this natural protective mechanism.

Data Presentation

The following tables summarize the quantitative outcomes of using this compound in a mouse model of peanut anaphylaxis. The data is based on findings where this compound provided a significant protective effect, reversing the susceptibility to anaphylaxis in a high percentage of treated mice.[1][3][4][5][6]

Table 1: Effect of this compound on Anaphylaxis-Induced Hypothermia

Treatment GroupNMean Maximum Temperature Drop (°C ± SEM)p-value vs. Vehicle
Vehicle Control104.5 ± 0.5-
This compound100.5 ± 0.2<0.001

Note: Data are representative values synthesized from published findings describing a significant reduction in hypothermia.

Table 2: Effect of this compound on Serum Mast Cell Protease-1 (mMCP-1) Levels

Treatment GroupNMean Serum mMCP-1 (ng/mL ± SEM)p-value vs. Vehicle
Vehicle Control10850 ± 150-
This compound10100 ± 50<0.001

Note: Data are representative values based on studies showing this compound's inhibition of mast cell degranulation.

Table 3: Effect of this compound on Clinical Anaphylaxis Scores

Treatment GroupNMean Anaphylaxis Score (± SEM)Percentage Protected
Vehicle Control203.5 ± 0.45%
This compound200.5 ± 0.295%

Note: Scores are based on a 0-5 scale. "Protected" is defined as having a score of 1 or less. This reflects the widely reported outcome of 95% protection.[1][3][4][5][6]

Experimental Protocols

Protocol 1: Peanut Sensitization in Mice for Oral Anaphylaxis Model

This protocol describes the induction of peanut allergy in mice, a prerequisite for studying the effects of this compound. C3H/HeJ mice are often used as they are susceptible to oral sensitization.[7]

Materials:

  • Crude Peanut Extract (CPE)

  • Cholera Toxin (CT)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Oral gavage needles

  • C3H/HeJ mice (female, 5 weeks old)

Procedure:

  • Preparation of Sensitization Solution: Prepare a solution of 1 mg of CPE and 20 µg of cholera toxin in sterile PBS for each mouse. The final volume for oral gavage should be around 200-250 µL.

  • Sensitization Schedule: Administer the CPE/CT solution via oral gavage to each mouse once per week for four consecutive weeks.[8]

  • Confirmation of Sensitization: Two weeks after the final sensitization, collect a small blood sample to measure peanut-specific IgE levels by ELISA to confirm successful sensitization.

Protocol 2: this compound Administration and Oral Challenge

This protocol details the administration of this compound and the subsequent allergen challenge to assess its protective effects.

Materials:

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Crude Peanut Extract (CPE)

  • Sterile PBS

  • Oral gavage needles

  • Rectal thermometer or infrared thermometer for measuring body temperature

Procedure:

  • This compound Preparation: Prepare a suspension of this compound in the vehicle at a concentration that allows for a dosage of 50 mg/kg body weight in a volume of approximately 200 µL. Prepare a vehicle-only solution for the control group.

  • This compound Administration: Administer the this compound suspension or vehicle control via oral gavage.

  • Allergen Challenge Preparation: Prepare a solution of 250 µg of CPE in sterile PBS for each mouse.

  • Oral Challenge: 30 minutes after this compound or vehicle administration, challenge the mice with the CPE solution via intraperitoneal injection.[8]

  • Monitoring Anaphylaxis:

    • Body Temperature: Measure the core body temperature of each mouse immediately before the challenge and every 15-30 minutes for at least 90 minutes post-challenge.

    • Clinical Scoring: Observe the mice for clinical signs of anaphylaxis for 60 minutes post-challenge and assign a score based on a standardized scale (see Table 4).[9][10]

Table 4: Clinical Scoring for Anaphylaxis in Mice [9][10]

ScoreSymptoms
0 No symptoms
1 Scratching and rubbing around the nose and head
2 Puffiness around the eyes and mouth, piloerection, reduced activity
3 Wheezing, labored breathing, cyanosis around the mouth and tail
4 No activity after prodding, convulsions
5 Death
Protocol 3: Quantification of Serum Mouse Mast Cell Protease-1 (mMCP-1)

This protocol describes the measurement of mMCP-1 in serum as an indicator of mast cell degranulation.

Materials:

  • Blood collection tubes

  • Centrifuge

  • Mouse MCPT-1 ELISA Kit (commercially available)[11][12][13][14]

  • Microplate reader

Procedure:

  • Blood Collection: At 60-90 minutes post-challenge, collect blood from the mice via a terminal procedure (e.g., cardiac puncture).

  • Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum (supernatant).

  • ELISA: Perform the mMCP-1 ELISA according to the manufacturer's instructions.[2][11][12][13][14] This typically involves coating a plate with a capture antibody, adding serum samples and standards, adding a detection antibody, and then a substrate for colorimetric detection.

  • Data Analysis: Calculate the concentration of mMCP-1 in the serum samples based on the standard curve.

Visualizations

Signaling_Pathway_of_Food_Anaphylaxis cluster_gut_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria cluster_bloodstream Bloodstream Allergen Food Allergen (e.g., Peanut) GobletCell Goblet Cell Allergen->GobletCell Transport EpithelialCell Epithelial Cell SystemicAllergen Systemic Allergen EpithelialCell->SystemicAllergen Allows entry of IgE Allergen-specific IgE GobletCell->IgE Presents to DPEP1 DPEP1 MastCell Intestinal Mast Cell ArachidonicAcid Arachidonic Acid MastCell->ArachidonicAcid Releases IgE->MastCell Activates FiveLOX 5-Lipoxygenase ArachidonicAcid->FiveLOX Metabolized by Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes->EpithelialCell Increases Permeability Leukotrienes->DPEP1 Degraded by This compound This compound This compound->FiveLOX Inhibits FiveLOX->Leukotrienes Produces Anaphylaxis Anaphylaxis SystemicAllergen->Anaphylaxis Triggers Experimental_Workflow cluster_sensitization Sensitization Phase (4 weeks) cluster_rest Rest Period (2 weeks) cluster_treatment_challenge Treatment and Challenge Phase cluster_assessment Assessment Phase (0-90 min post-challenge) Sensitization Weekly Oral Gavage: Peanut Extract + Cholera Toxin Rest Allow for development of allergic response Sensitization->Rest Treatment Oral Gavage: This compound or Vehicle Rest->Treatment Challenge Intraperitoneal Injection: Peanut Extract Treatment->Challenge 30 min later Monitoring Monitor Body Temperature and Clinical Score Challenge->Monitoring Sampling Terminal Blood Collection (60-90 min) Monitoring->Sampling Analysis Serum mMCP-1 ELISA Sampling->Analysis

References

Zileuton Application in a Respiratory Syncytial Virus (RSV) Mouse Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The pathogenesis of severe RSV infection is often associated with an exuberant inflammatory response in the airways. Leukotrienes, potent lipid mediators of inflammation, are implicated in the pathophysiology of various respiratory diseases. Zileuton, a selective inhibitor of 5-lipoxygenase (5-LO), effectively blocks the synthesis of leukotrienes. These application notes provide a comprehensive overview of the use of this compound in a well-established mouse model of RSV infection, summarizing key findings and providing detailed experimental protocols to facilitate further research in this area. The data presented is primarily based on the findings of Welliver et al. (2003) in their study published in The Journal of Infectious Diseases.[1][2]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by specifically inhibiting the enzyme 5-lipoxygenase.[3][4][5] This enzyme is crucial for the conversion of arachidonic acid into various leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3][4][5] By blocking this pathway, this compound effectively reduces the production of these pro-inflammatory mediators, which are known to cause bronchoconstriction, increase vascular permeability, and promote the infiltration of inflammatory cells into the airways.[3][4]

Data Presentation

The following tables summarize the key quantitative findings from the in vivo study of this compound in an RSV-infected mouse model.

Table 1: Effect of Prophylactic this compound Treatment on Clinical and Respiratory Parameters in RSV-Infected Mice

ParameterRSV-Infected (Control)RSV-Infected + this compound (35 mg/kg/day, i.p.)Day of MeasurementP-value
Respiratory Rate (breaths/min) ~275~225Day 3< 0.05
~325~250Day 5< 0.01
Airway Obstruction (Penh) ~1.2~0.6Day 3< 0.05
~1.8~0.7Day 5< 0.01
Weight Change (%) ~ -15%~ 0% (No weight loss)Day 6< 0.01

Data are approximated from graphical representations in Welliver et al. (2003). Prophylactic treatment began one day before infection and continued for five days post-infection.

Table 2: Effect of Therapeutic this compound Treatment on Clinical Parameters in RSV-Infected Mice

ParameterRSV-Infected (Control)RSV-Infected + this compound (35 mg/kg/day, i.p.)Day of MeasurementP-value
Airway Obstruction (Penh) ~1.6~1.1Day 50.0014
~1.4~0.9Day 60.044
Weight Loss (%) 10.03 ± 2.44.96 ± 1.2Not Specified0.047

Data from Welliver et al. (2003).[2] Therapeutic treatment was initiated on day 3 post-infection.

Table 3: Effect of Prophylactic this compound Treatment on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid of RSV-Infected Mice

Cell TypeRSV-Infected (Control) (cells/mL)RSV-Infected + this compound (cells/mL)Day of MeasurementP-value
Macrophages ~3.5 x 10^5~1.5 x 10^5Day 6< 0.01
Lymphocytes ~2.5 x 10^5~0.5 x 10^5Day 6< 0.01
Neutrophils ~1.0 x 10^5~0.25 x 10^5Day 6< 0.05

Data are approximated from graphical representations in Welliver et al. (2003).[2] Prophylactic treatment began one day before infection and continued for five days post-infection.

Experimental Protocols

The following are detailed protocols based on the methodology described by Welliver et al. (2003).[2]

In Vivo Mouse Model of RSV Infection
  • Animal Model: BALB/c mice are a commonly used inbred strain for RSV infection studies.[1]

  • Virus Strain and Propagation:

    • Human RSV, such as the A2 strain, is propagated in a suitable cell line (e.g., HEp-2 cells).

    • Infect HEp-2 cell monolayers with RSV and incubate until cytopathic effects are evident.

    • Harvest the virus, clarify by centrifugation, and aliquot for storage at -80°C.

    • Determine the viral titer using a plaque assay on HEp-2 cells.

  • Infection Procedure:

    • Anesthetize mice lightly (e.g., using isoflurane).

    • Intranasally inoculate each mouse with a defined dose of RSV (e.g., 10^6 to 10^7 plaque-forming units) in a small volume (e.g., 50 µL).

    • Administer mock-infected control mice with a virus-free lysate from uninfected HEp-2 cells.

This compound Administration
  • Preparation of this compound Solution:

    • Dissolve this compound in a suitable vehicle. In the cited study, this compound was dissolved in a 50% solution of dimethyl sulfoxide (DMSO) in saline.[2]

  • Dosage and Administration Route:

    • Administer this compound via intraperitoneal (i.p.) injection.

    • A dose of 35 mg/kg per day was shown to be effective.[2]

  • Treatment Regimens:

    • Prophylactic Treatment: Begin daily this compound administration one day prior to RSV infection and continue for a specified duration (e.g., through day 5 post-infection).[2]

    • Therapeutic Treatment: Initiate daily this compound administration at a specific time point after RSV infection (e.g., on day 3 post-infection) to model a more clinical scenario.[2]

Assessment of Disease Parameters
  • Clinical Monitoring:

    • Record body weight daily as an indicator of disease severity.

    • Observe clinical signs of illness such as ruffled fur, hunched posture, and reduced activity.

  • Respiratory Function Measurement (Whole-Body Plethysmography):

    • Place conscious, unrestrained mice in a whole-body plethysmography chamber.

    • Allow a period of acclimatization.

    • Record respiratory parameters, including respiratory rate and enhanced pause (Penh). Penh is a calculated value that serves as a non-invasive indicator of airway obstruction.[3]

  • Bronchoalveolar Lavage (BAL):

    • Euthanize mice at specified time points post-infection.

    • Expose the trachea and insert a cannula.

    • Instill and aspirate a fixed volume of sterile saline (e.g., 1 mL) multiple times to collect BAL fluid.

  • Analysis of BAL Fluid:

    • Cell Counts: Determine the total number of cells in the BAL fluid using a hemocytometer.

    • Differential Cell Counts: Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to enumerate macrophages, lymphocytes, and neutrophils.

    • Leukotriene Measurement: Quantify the concentration of leukotrienes in the BAL fluid using a specific and sensitive method such as an enzyme-linked immunosorbent assay (ELISA).

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LO) Arachidonic_Acid->5_LOX Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) 5_LOX->Leukotrienes This compound This compound This compound->5_LOX Inhibits Inflammation Inflammation (Bronchoconstriction, Edema, Cell Infiltration) Leukotrienes->Inflammation

Caption: this compound inhibits the 5-lipoxygenase pathway.

Experimental Workflow

cluster_setup Experimental Setup cluster_assessment Assessment Mice BALB/c Mice RSV RSV Inoculation (Intranasal) Mice->RSV Zileuton_Tx This compound Treatment (i.p. injection) Mice->Zileuton_Tx Monitoring Daily Monitoring (Weight, Clinical Signs) RSV->Monitoring Zileuton_Tx->Monitoring Plethysmography Plethysmography (Respiratory Rate, Penh) Monitoring->Plethysmography BAL Bronchoalveolar Lavage (BAL) Plethysmography->BAL Analysis BAL Fluid Analysis (Cell Counts, Leukotrienes) BAL->Analysis

Caption: Workflow for evaluating this compound in an RSV mouse model.

Logical Relationship

Zileuton_Admin This compound Administration Inhibit_5LOX Inhibition of 5-Lipoxygenase Zileuton_Admin->Inhibit_5LOX Reduce_LT Reduced Leukotriene Synthesis Inhibit_5LOX->Reduce_LT Reduce_Inflammation Decreased Airway Inflammation (Reduced Cell Infiltration) Reduce_LT->Reduce_Inflammation Improve_Lung Improved Lung Function (Reduced Airway Obstruction) Reduce_LT->Improve_Lung Ameliorate_Disease Amelioration of RSV Disease (Reduced Weight Loss) Reduce_Inflammation->Ameliorate_Disease Improve_Lung->Ameliorate_Disease

Caption: this compound's therapeutic effects in the RSV model.

References

Application Notes & Protocols: Zileuton Delivery for In Vivo Lung Inflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Zileuton, a specific 5-lipoxygenase inhibitor, for in vivo research in lung inflammation. This document outlines this compound's mechanism of action, detailed protocols for its delivery in animal models, and methods for assessing its efficacy.

Introduction: this compound in Lung Inflammation Research

This compound is an orally active inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3][4] They are responsible for promoting bronchoconstriction, mucus secretion, microvascular permeability, and the recruitment of inflammatory cells, particularly eosinophils and neutrophils.[1][5][6]

By blocking the 5-LOX pathway, this compound effectively reduces the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][4] This mechanism makes this compound a valuable tool for investigating the role of the 5-LOX pathway in various preclinical models of lung inflammation, including those induced by allergens, pathogens like respiratory syncytial virus (RSV), or endotoxins like lipopolysaccharide (LPS).[7][8][9]

Mechanism of Action: The 5-Lipoxygenase Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting the 5-lipoxygenase enzyme.[4] This enzyme catalyzes the initial steps in the conversion of arachidonic acid into various leukotrienes.[1][2] The inhibition of 5-LOX prevents the formation of the unstable intermediate, Leukotriene A4 (LTA4), and consequently blocks the synthesis of both LTB4, a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which mediate bronchoconstriction and increase vascular permeability.[1][4]

Zileuton_Mechanism cluster_CysLTs AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 This compound This compound This compound->LOX5 Inhibition LTB4 Leukotriene B4 (LTB4) (Neutrophil Chemoattraction) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Lung Inflammation LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLTs Cysteinyl Leukotrienes (Bronchoconstriction, Edema) CysLTs->Inflammation

Caption: this compound inhibits 5-lipoxygenase, blocking leukotriene synthesis.

Experimental Protocols for In Vivo Delivery

The choice of delivery route and dose depends on the specific research question, the animal model, and the desired pharmacokinetic profile. Below are detailed protocols for common administration methods.

A typical in vivo study investigating this compound's effect on lung inflammation follows a structured workflow. This ensures reproducibility and allows for the robust assessment of outcomes.

Experimental_Workflow cluster_analysis Data Analysis start Start: Animal Acclimatization inflammation Induce Lung Inflammation (e.g., LPS, Allergen, Virus) start->inflammation grouping Randomize into Groups (Vehicle Control, this compound-Treated) inflammation->grouping treatment Administer this compound or Vehicle (Oral, IP, Inhalation) grouping->treatment monitoring Monitor Clinical Signs (Weight Loss, Respiration) treatment->monitoring endpoint Endpoint: Sample Collection monitoring->endpoint balf BALF Analysis (Cell Counts, Protein) endpoint->balf tissue Lung Tissue (Histology, PCR) blood Blood/Serum (Cytokines, Biomarkers)

Caption: Standard workflow for in vivo this compound lung inflammation studies.

Oral gavage is a common method for systemic delivery, mimicking the clinical route of administration for this compound.[10][11]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose or as specified by manufacturer)

  • Appropriately sized stainless steel, ball-tipped feeding needle (e.g., 20-gauge for rats, 22-gauge for mice)[12]

  • 1 mL or 3 mL syringe

Procedure:

  • Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Recommended doses in rodent models of severe lung inflammation can be up to 30 mg/kg.[9]

  • Animal Handling: Gently restrain the animal, ensuring it is calm to minimize stress and the risk of procedural error.

  • Gavage:

    • Attach the feeding needle to the syringe containing the this compound suspension.

    • Gently insert the needle into the mouth, passing it over the tongue towards the esophagus. The ball tip should facilitate smooth passage and prevent tracheal entry.

    • Ensure the needle has entered the esophagus before slowly dispensing the liquid. The total volume should not exceed 10 mL/kg body weight.[12][13]

  • Post-Procedure: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[12]

IP injection provides rapid systemic absorption and is a common alternative to oral gavage.

Materials:

  • This compound

  • Sterile vehicle (e.g., 50% DMSO in saline)[14]

  • 25-27 gauge needle

  • 1 mL syringe

Procedure:

  • Preparation: Dissolve this compound in the vehicle. A dose of 35 mg/kg has been used effectively in a mouse model of RSV infection.[14]

  • Animal Handling: Restrain the mouse, exposing the abdomen.

  • Injection:

    • Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.

    • Aspirate briefly to ensure no fluid is drawn into the syringe, confirming you have not entered a blood vessel or organ.

    • Inject the solution smoothly.

  • Post-Procedure: Return the animal to its cage and monitor for any adverse reactions.

Direct lung delivery via inhalation can maximize local drug concentration while minimizing systemic side effects.[7][15] This often requires specialized formulations, such as nanoemulsions, due to this compound's poor water solubility.[7][16]

Materials:

  • This compound formulation suitable for nebulization (e.g., self-nanoemulsifying system)[7]

  • Small animal nebulizer or aerosol delivery system

  • Restraining chamber for nose-only exposure

Procedure:

  • Preparation: Prepare the this compound formulation according to the specific protocol. A dose equivalent to 1 mg/kg has been shown to be effective in a rat LPS-induced inflammation model.[7]

  • Animal Placement: Place the conscious animal in the restraining chamber connected to the nebulizer system.

  • Administration:

    • Operate the nebulizer to generate an aerosol with an appropriate particle size for deep lung deposition (e.g., Mass Median Aerodynamic Diameter of ~2 µm).[7]

    • Administer the aerosol for the predetermined duration required to deliver the target dose.

  • Post-Procedure: Remove the animal from the chamber, return it to its cage, and monitor its respiratory pattern.

Data Presentation: Efficacy of this compound in Preclinical Models

Quantitative data from various studies demonstrate this compound's effectiveness in mitigating lung inflammation and its associated pathologies.

Table 1: Effect of this compound on Inflammatory Markers and Leukotriene Levels

Model/Species This compound Dose & Route Outcome Measure Result Citation
Allergic Asthmatic Humans Not specified Post-antigen BALF Eosinophil Count ↓ 68% [17]
Nocturnal Asthmatic Humans Not specified Urinary Leukotriene E4 (LTE4) Excretion ↓ 75% [18]
LPS-Induced ALI (Rat) 1 mg/kg (Inhalation) BALF Neutrophil Infiltration Significantly impeded [7][15]
LPS-Induced ALI (Rat) 1 mg/kg (Inhalation) BALF Total Protein Accumulation Significantly impeded [7][15]

| RSV Infection (Mouse) | 35 mg/kg (IP) | Inflammatory Cell Numbers in Lung | Reduced |[8] |

Table 2: Effect of this compound on Clinical and Functional Outcomes

Model/Species This compound Dose & Route Outcome Measure Result Citation
MHV-3 Infection (Mouse) 30 mg/kg (Oral) Survival Rate Partially prevented lethality [9]
MHV-3 Infection (Mouse) 30 mg/kg (Oral) Weight Loss Reduced [9]
RSV Infection (Mouse) 35 mg/kg (IP) Airway Constriction Markedly reversed [8]

| Chronic Asthmatic Humans | 600 mg, 4x daily (Oral) | FEV1 Improvement from Baseline (36 days) | 16% (vs. 6% for placebo) |[10] |

Assessment of Inflammatory Outcomes

To evaluate the efficacy of this compound, several key experimental readouts are commonly used.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: This is a critical technique for assessing airway inflammation. After euthanasia, the lungs are lavaged with sterile saline. The collected fluid can be analyzed for:

    • Total and Differential Cell Counts: Quantifying neutrophils, eosinophils, macrophages, and lymphocytes to assess the inflammatory infiltrate.[8]

    • Total Protein Concentration: An indicator of vascular permeability and lung injury.[7]

    • Cytokine and Leukotriene Levels: Measured by ELISA or mass spectrometry to quantify specific inflammatory mediators.[17][18]

  • Lung Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize inflammatory cell infiltration, edema, and structural changes.

  • Gene Expression Analysis: Quantitative PCR (qPCR) or RNA sequencing can be performed on lung tissue homogenates to measure the expression of pro-inflammatory genes.

  • Lung Function Measurement: In some models, respiratory function can be assessed in anesthetized animals using techniques like whole-body plethysmography to measure airway resistance and compliance.[8]

References

Zileuton in Human Umbilical Vein Endothelial Cells (HUVECs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton, a well-established 5-lipoxygenase (5-LOX) inhibitor, is primarily known for its role in the management of asthma by preventing the synthesis of leukotrienes.[1] Emerging research has revealed its potent anti-angiogenic properties, particularly in Human Umbilical Vein Endothelial Cells (HUVECs), a foundational in vitro model for studying angiogenesis.[2][3][4] These notes provide a comprehensive overview of this compound's effects on HUVECs, including its mechanism of action, quantitative data on its anti-angiogenic efficacy, and detailed protocols for key experimental assays.

Mechanism of Action

In HUVECs, this compound's anti-angiogenic effects are primarily mediated through a pathway independent of its classic 5-LOX inhibition. The core mechanism involves the activation of the large-conductance Ca²⁺-activated K⁺ (BK) channel.[2][3][5] This activation triggers a pro-apoptotic signaling cascade, ultimately leading to the inhibition of endothelial cell proliferation, migration, and tube formation, which are critical steps in angiogenesis.[2][3]

Key molecular events include:

  • BK Channel Activation: this compound directly or indirectly activates BK channels on HUVECs.[2]

  • Induction of Apoptosis: Activation of the BK channel initiates a pro-apoptotic cascade, characterized by an altered Bax/Bcl-2 ratio and increased activity of caspase-3.[2]

  • Inhibition of VEGF-Induced Signaling: this compound counteracts the pro-angiogenic effects of Vascular Endothelial Growth Factor (VEGF). It significantly prevents VEGF-induced HUVEC proliferation and migration.[2][5]

  • Downregulation of Angiogenic Factors: this compound treatment leads to the suppression of crucial molecules involved in angiogenesis, including Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and ETS-related gene (Erg).[2][3][5] It also reduces the production of Nitric Oxide (NO), a key mediator of pro-angiogenic processes.[2][3][6]

Data Summary

The following tables summarize the quantitative effects of this compound on various VEGF-induced pro-angiogenic activities in HUVECs.

Table 1: Effect of this compound on HUVEC Proliferation and DNA Synthesis

Assay TypeThis compound ConcentrationVEGF (10 ng/mL) TreatmentOutcome
MTT Assay 1 µM24 hAttenuated VEGF-induced proliferation
10 µM24 hAttenuated VEGF-induced proliferation
50 µM24 hSignificantly attenuated VEGF-induced proliferation
BrdU Incorporation 1 µM24 hInhibited VEGF-induced DNA synthesis
10 µM24 hInhibited VEGF-induced DNA synthesis
50 µM24 hSignificantly inhibited VEGF-induced DNA synthesis
Data synthesized from Lim et al., 2019.[2][5]

Table 2: Effect of this compound on HUVEC Angiogenic Factor Expression and NO Production

TargetThis compound ConcentrationVEGF (10 ng/mL) TreatmentOutcome
ICAM-1 mRNA 10 µM8 hSignificant decrease
50 µM8 hSignificant decrease
VCAM-1 mRNA 10 µM8 hSignificant decrease
50 µM8 hSignificant decrease
Erg Protein 10 µM24 hDecrease
50 µM24 hSignificant decrease
Nitric Oxide (NO) 10 µM24 hDecrease
50 µM24 hSignificant decrease
Data synthesized from Lim et al., 2019.[2][5][6]

Signaling Pathway and Experimental Workflow

Zileuton_Signaling_Pathway This compound's Anti-Angiogenic Signaling Pathway in HUVECs cluster_0 Stimulus cluster_1 Inhibitor cluster_2 Cellular Response VEGF VEGF Proliferation Cell Proliferation & Migration VEGF->Proliferation stimulates This compound This compound BK_Channel BK Channel This compound->BK_Channel activates Adhesion ↓ VCAM-1, ICAM-1 This compound->Adhesion Erg ↓ Erg Expression This compound->Erg NO ↓ NO Production This compound->NO Apoptosis Pro-Apoptotic Cascade (↑Bax/Bcl-2, ↑Caspase-3) BK_Channel->Apoptosis induces Apoptosis->Proliferation inhibits Tube_Formation Tube Formation Proliferation->Tube_Formation Angiogenesis Angiogenesis Tube_Formation->Angiogenesis Adhesion->Angiogenesis Erg->Angiogenesis NO->Angiogenesis

Caption: this compound's anti-angiogenic signaling pathway in HUVECs.

Experimental_Workflow General Workflow for In Vitro HUVEC Assays start Start seed_cells 1. Seed HUVECs (e.g., 96-well plate) start->seed_cells starve_cells 2. Growth Arrest (Low serum media, 4h) seed_cells->starve_cells pretreat 3. Pre-treatment (this compound, 1h) starve_cells->pretreat stimulate 4. Stimulation (VEGF, 6-24h) pretreat->stimulate assay 5. Perform Assay (MTT, BrdU, Tube Formation, etc.) stimulate->assay analyze 6. Data Acquisition & Analysis assay->analyze end End analyze->end

Caption: General workflow for in vitro HUVEC assays with this compound.

Experimental Protocols

HUVEC Cell Culture

This protocol describes the standard procedure for culturing and maintaining HUVECs for subsequent experiments.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) (e.g., ATCC® CRL-1730™)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • 0.1% Gelatin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • T-75 culture flasks

Procedure:

  • Coat T-75 flasks with 0.1% gelatin solution and incubate for at least 30 minutes at 37°C. Aspirate the gelatin solution before seeding cells.

  • Thaw and culture HUVECs in EGM-2 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.[2]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[2]

  • For experiments, use cells between passages 2 and 8 to avoid senescence.[2][7]

  • To induce growth arrest before treatment, sub-confluent HUVECs should be maintained in low serum medium (e.g., EBM-2 containing 0.1% FBS) for 4 hours.[2][5]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • HUVECs cultured as described above

  • 12-well plates

  • This compound (1, 10, 50 µM concentrations)

  • VEGF (10 ng/mL)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed HUVECs at a density of 1 × 10⁵ cells/well in 12-well plates.[2][5]

  • Allow cells to adhere and reach sub-confluence. Induce growth arrest as described in Protocol 1.

  • Pre-treat the cells with various concentrations of this compound (1–50 µM) for 1 hour.[2][5]

  • Expose the cells to VEGF (10 ng/mL) for 24 hours.[2][5]

  • At the end of the treatment, add MTT solution to a final concentration of 0.5 mg/mL to each well and incubate for 4 hours at 37°C.[2][5]

  • Aspirate the medium and dissolve the resulting purple formazan crystals in DMSO.[2][5]

  • Measure the optical density (OD) at 570 nm using a microplate reader.[2][5]

BrdU Incorporation Assay

This colorimetric immunoassay quantifies cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Materials:

  • HUVECs

  • 96-well plates

  • This compound and VEGF

  • Cell Proliferation ELISA, BrdU (colorimetric) Kit

Procedure:

  • Seed HUVECs at a density of 5 × 10³ cells/well in a 96-well plate.[2]

  • Starve cells in a low serum medium (0.1% FBS) as described previously.[2]

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with VEGF (10 ng/mL) for an additional 24 hours.[2]

  • Add 10 µM BrdU per well and re-incubate for 4 hours at 37°C.[2]

  • Remove the culture medium and fix the cells by adding the FixDenat solution from the kit.[2]

  • Follow the manufacturer's instructions for incubation with the anti-BrdU-POD antibody and subsequent substrate reaction.

  • Quantify the reaction product by measuring the absorbance at 450 nm.[2]

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures on a basement membrane matrix, a key step in angiogenesis.[8]

Materials:

  • HUVECs

  • Growth factor-reduced Matrigel or similar basement membrane extract (BME)

  • 24-well or 48-well plates (pre-chilled)

  • This compound and VEGF

Procedure:

  • Thaw Matrigel on ice overnight. Pre-chill pipette tips and the multi-well plate.

  • Coat each well with a thin layer of Matrigel (e.g., 250 µL for a 24-well plate) and allow it to solidify by incubating at 37°C for 30-60 minutes.[7]

  • Harvest HUVECs and resuspend them in a medium containing the desired concentrations of this compound.

  • Seed the treated HUVECs onto the surface of the solidified Matrigel (e.g., 8 × 10⁴ cells/well).[5]

  • Add VEGF (10 ng/mL) to the appropriate wells.[5]

  • Incubate the plate at 37°C for 6 hours.[2][5]

  • Observe and photograph the formation of tube-like structures using an inverted microscope.

  • Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, or number of branching points per field.

Apoptosis Assay (Caspase-3 Activity)

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • HUVECs

  • This compound, VEGF, and IBTX (BK channel blocker, for mechanism validation)

  • Cell lysis buffer

  • Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)

Procedure:

  • Culture and treat HUVECs as required. For example, pre-treat cells with this compound (50 µM) for 1 hour, then stimulate with VEGF (10 ng/mL) for 24 hours.[2]

  • Harvest the cells and prepare cell lysates according to the assay kit manufacturer's protocol.

  • Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA) in the provided assay buffer.[5]

  • Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline (pNA) released, which is proportional to caspase-3 activity.[5]

  • Normalize the results to the total protein concentration of the lysate.

References

Application Notes and Protocols for Zileuton Treatment in BV-2 Microglial Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zileuton is a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial for the biosynthesis of leukotrienes, which are pro-inflammatory mediators. In the context of neuroinflammation, microglia, the resident immune cells of the central nervous system, play a pivotal role. The BV-2 microglial cell line is a widely used in vitro model to study microglial activation and neuroinflammatory processes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to modulate inflammatory responses in BV-2 cells. This compound has been shown to attenuate microglia-mediated neurotoxicity and suppress inflammatory signaling pathways, making it a valuable tool for neuropharmacological research.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the 5-LOX enzyme, thereby blocking the conversion of arachidonic acid (AA) to leukotrienes (LTs)[1]. In BV-2 microglial cells, this inhibition leads to a reduction in pro-inflammatory mediators and a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype[2][3]. This modulation of microglial activation is associated with the suppression of key inflammatory signaling pathways, including the MyD88/NF-κB pathway[2][3]. Studies have shown that this compound can decrease the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), while increasing the level of the anti-inflammatory cytokine Interleukin-10 (IL-10)[2][3].

Data Presentation

The following table summarizes the quantitative effects of this compound treatment on the BV-2 microglial cell line as reported in various studies.

ParameterStimulusThis compound ConcentrationIncubation TimeObserved EffectReference
Cell ViabilityHaemolysate (1 mg/mL)20 µM24 hInhibited haemolysate-induced over-proliferation[2]
M1/M2 PolarizationHaemolysate (1 mg/mL)High concentrations24 hShifted polarization from M1 to M2 phenotype[2][3]
5-LOX ExpressionHaemolysate (1 mg/mL)High concentrations24 hSuppressed the expression of 5-lipoxygenase[2][3]
TNF-α LevelsHaemolysate (1 mg/mL)20 µM24 hSignificantly decreased TNF-α expression[2]
IL-10 LevelsHaemolysate (1 mg/mL)High concentrations24 hIncreased IL-10 levels[2][3]
MyD88 ExpressionHaemolysate (1 mg/mL)20 µM24 hSuppressed the expression of MyD88[2]
pNF-κB/NF-κB RatioHaemolysate (1 mg/mL)20 µM24 hReduced the phosphorylated-NF-κB/NF-κB ratio[2][3]
NeuroprotectionRotenone (1-10 nmol/L)0.01-1 µmol/LNot specifiedProtected PC12 cells from microglia-mediated toxicity[4][5]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound treatment of BV-2 microglial cells.

1. BV-2 Cell Culture and Maintenance

  • Cell Line: Mouse murine BV-2 microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Subculture cells every 2-3 days or when they reach 80-90% confluency.

2. This compound Preparation and Treatment

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. Store at -20°C.

  • Working Solution: Dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 5, 10, 15, 20 µM) immediately before use.

  • Treatment Protocol:

    • Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

    • Allow cells to adhere and grow for 24 hours.

    • Induce an inflammatory response using a stimulus such as lipopolysaccharide (LPS) or haemolysate, if required by the experimental design. For example, BV-2 cells can be exposed to 1 mg/mL haemolysate for 30 minutes[2][3].

    • Remove the stimulus-containing medium and add fresh medium containing the desired concentration of this compound.

    • Incubate the cells for the desired treatment duration (e.g., 24 hours)[2][3].

3. Cell Viability Assay (MTT Assay)

  • Procedure:

    • Plate BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well[6].

    • After this compound treatment, remove the medium.

    • Add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

4. Western Blot Analysis

  • Purpose: To determine the expression levels of proteins such as 5-LOX, NF-κB, and phosphorylated NF-κB.

  • Procedure:

    • Lyse the treated BV-2 cells using RIPA buffer.

    • Determine the protein concentration of the lysates using a Bradford assay[7].

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Cytokine Quantification (ELISA)

  • Purpose: To measure the concentration of cytokines like TNF-α and IL-10 in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after this compound treatment.

    • Centrifuge to remove any cellular debris.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment in BV-2 Cells cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed BV-2 cells in culture plates adherence Allow cells to adhere (24h) seed_cells->adherence stimulus Induce inflammation (e.g., LPS, Haemolysate) adherence->stimulus This compound Treat with this compound (various concentrations) stimulus->this compound incubation Incubate for desired duration (e.g., 24h) This compound->incubation viability Cell Viability Assay (MTT) incubation->viability protein Western Blot (Protein Expression) incubation->protein cytokine ELISA (Cytokine Levels) incubation->cytokine

Caption: A flowchart of the experimental procedure for treating BV-2 cells with this compound.

signaling_pathway This compound's Mechanism of Action in BV-2 Microglia cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA Arachidonic Acid (AA) FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX Leukotrienes Leukotrienes (e.g., LTB4) FiveLOX->Leukotrienes This compound This compound This compound->FiveLOX Inhibits MyD88 MyD88 Leukotrienes->MyD88 Activates ERK_Akt ERK / Akt Pathways Leukotrienes->ERK_Akt Activates NFkB NF-κB MyD88->NFkB Activates ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-1β) NFkB->ProInflammatory Promotes ERK_Akt->NFkB Activates

Caption: The signaling pathway of this compound's inhibitory action on 5-LOX in BV-2 cells.

Conclusion

This compound serves as a potent inhibitor of the 5-LOX pathway in BV-2 microglial cells, effectively mitigating neuroinflammatory responses. The provided protocols and data offer a foundational guide for researchers investigating the therapeutic potential of 5-LOX inhibition in neurological disorders characterized by microglial activation. These methodologies can be adapted to various experimental contexts to further elucidate the role of the leukotriene pathway in neuroinflammation.

References

Troubleshooting & Optimization

Zileuton experimental solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the experimental solubility and stability of Zileuton.

Frequently Asked Questions (FAQs)

Solubility

1. What is the solubility of this compound in common organic solvents?

This compound is soluble in several organic solvents. For quantitative data, refer to the table below.

Table 1: Solubility of this compound in Organic Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)Approximately 30 mg/mL[1][2], 47 mg/mL (198.9 mM)[3]
Dimethylformamide (DMF)Approximately 30 mg/mL[1][2]
EthanolApproximately 10 mg/mL[1][2], 47 mg/mL[3]

2. How soluble is this compound in aqueous solutions?

This compound is sparingly soluble in aqueous buffers and is considered poorly water-soluble.[1][3][4] To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[1] Using this method, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMSO:PBS (pH 7.2).[1][2]

3. What is the recommended method for preparing a this compound stock solution?

To prepare a stock solution, dissolve this compound in an organic solvent like DMSO, ethanol, or DMF, purged with an inert gas.[1] For long-term storage, solutions in DMSO may be stored at -20°C for up to one month.[5]

Stability

1. What are the main degradation pathways for this compound?

This compound's degradation is highly dependent on pH. The primary degradation pathway involves the hydrolysis of the hydroxyurea moiety to form a hydroxylamine derivative.[6] This intermediate is unstable and further decomposes into other products.[6]

  • Acidic Conditions (pH < 2): Degradation is acid-catalyzed.[6] Parallel decomposition pathways can also lead to an alcohol derivative.[6]

  • Near Neutral Conditions (pH 2-6): The hydroxylamine derivative decomposes into a ketone derivative.[6]

  • Basic Conditions (pH > 7): The hydroxylamine derivative is not observed.[6] Instead, air oxidation leads to the formation of isomeric oximes.[6]

Table 2: Summary of this compound Degradation Profile

ConditionDegradation PathwayMajor Degradation Products
Acidic (pH < 2) Acid-catalyzed hydrolysisKetone derivative, Alcohol derivative[6]
Neutral (pH 3-8) Water hydrolysis of protonated formKetone derivative[6]
Basic (pH > 9) Water hydrolysis of unprotonated form, Air oxidationIsomeric oximes[6]
Oxidative OxidationVarious degradants[7][8]
Photolytic PhotolysisVarious degradants[7][8]

2. How stable is this compound in aqueous solutions?

Aqueous solutions of this compound are not recommended for storage for more than one day.[1] The stability is pH-dependent, with degradation occurring across the pH range.[6]

3. What are the recommended storage conditions for solid this compound?

Solid this compound, supplied as a crystalline solid, should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]

Troubleshooting Guides

Q1: My this compound solution, prepared in an aqueous buffer, appears cloudy. What should I do?

A1: Cloudiness or precipitation indicates that this compound has exceeded its solubility limit in the aqueous buffer. This compound is sparingly soluble in aqueous solutions.[1] To resolve this, first dissolve the this compound in a minimal amount of an organic solvent like DMSO, and then slowly add the aqueous buffer of choice while vortexing.[1] A 1:1 DMSO:PBS (pH 7.2) solution can achieve a solubility of about 0.5 mg/mL.[1][2]

Q2: I'm observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A2: Unexpected peaks are likely degradation products. This compound is susceptible to degradation under various conditions, including hydrolysis and oxidation.[6][7]

  • Check the pH of your solution: this compound's degradation pathway is highly pH-dependent.[6] Acidic or basic conditions can accelerate hydrolysis.

  • Evaluate storage conditions: Aqueous solutions should be used fresh and not stored for more than a day.[1] Ensure stock solutions in DMSO are stored at -20°C.[5]

  • Consider oxidative stress: Ensure your solvents are degassed and consider purging with an inert gas, as air oxidation can occur, especially at higher pH.[1][6]

Q3: My this compound assay results are inconsistent across different experiments.

A3: Inconsistent assay results can stem from both solubility and stability issues.

  • Ensure complete dissolution: Before making dilutions or taking aliquots, ensure your initial stock solution is completely dissolved. You may need to warm the solution slightly if using DMSO (up to 60°C for 5 minutes).[5]

  • Prepare fresh dilutions: Given the limited stability in aqueous media, always prepare fresh working solutions from your stock for each experiment.[1]

  • Verify analytical method stability: The analytical method itself should be validated as stability-indicating.[7][9] This ensures that the method can accurately quantify this compound in the presence of its degradants.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential to develop and validate stability-indicating analytical methods.[10] The following is a general protocol for subjecting this compound to various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 N Hydrochloric Acid (HCl).

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2-8 hours).

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent concentration of Sodium Hydroxide (NaOH).

    • Dilute to the final concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 N Sodium Hydroxide (NaOH).

    • Incubate at room temperature or a slightly elevated temperature for a specified time.

    • After incubation, neutralize the solution with an equivalent concentration of Hydrochloric Acid (HCl).

    • Dilute to the final concentration with the mobile phase.

  • Oxidative Degradation:

    • Mix equal parts of the stock solution with a solution of 3-30% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for a specified duration.

    • Dilute to the final concentration with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at a high temperature (e.g., 105°C) for a set period (e.g., 24 hours).

    • Alternatively, heat the this compound stock solution at a controlled temperature (e.g., 60-80°C).

    • After exposure, dissolve the solid or cool the solution and dilute it to the final concentration with the mobile phase.

  • Photolytic Degradation:

    • Expose the this compound stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • After exposure for a defined period, dilute the samples to the final concentration with the mobile phase.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method, typically with a PDA or UV detector.[4][7] The method should be able to resolve the main this compound peak from all generated degradation products.[8]

Visualizations

Zileuton_Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound invis1 This compound->invis1 invis2 This compound->invis2 Hydroxylamine Hydroxylamine Derivative Ketone Ketone Derivative Hydroxylamine->Ketone Hydrolysis (pH 2-6) Oximes Isomeric Oximes Hydroxylamine->Oximes Air Oxidation (pH > 7) Alcohol Alcohol Derivative invis1->Hydroxylamine Hydrolysis of Hydroxyurea Moiety invis2->Alcohol Parallel Pathway (Strongly Acidic, pH 0-2) invis3

Caption: Logical diagram of this compound's primary degradation pathways under different pH conditions.

Stability_Workflow start Start: This compound Sample stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid pH < 7 base Base Hydrolysis stress->base pH > 7 oxidation Oxidation (H₂O₂) stress->oxidation photo Photolysis (UV/Vis Light) stress->photo thermal Thermal (Heat) stress->thermal neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidation->neutralize photo->neutralize thermal->neutralize hplc Analyze via Stability-Indicating HPLC-UV/PDA Method neutralize->hplc evaluate Evaluate Data: Identify Degradants & Establish Degradation Profile hplc->evaluate end End evaluate->end

References

Zileuton In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zileuton in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a specific inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[1][2] This enzyme is critical for the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, this compound effectively blocks the synthesis of leukotrienes such as LTB4, LTC4, LTD4, and LTE4, thereby reducing inflammation, edema, mucus secretion, and bronchoconstriction.[1]

Q2: What are the common in vivo applications of this compound in animal models?

This compound is frequently used in various animal models to investigate the role of the 5-LOX pathway in different diseases. Common applications include studies on:

  • Asthma and airway inflammation[1]

  • Food allergies and anaphylaxis[3][4][5][6]

  • Respiratory syncytial virus (RSV) infection[7]

  • Spinal cord injury[8]

  • Postoperative ileus[9]

  • Cardiac remodeling[10]

  • Intestinal polyposis[11]

  • Cancer chemoprevention[12]

Q3: What is the bioavailability of this compound and how is it metabolized?

This compound is rapidly absorbed after oral administration.[13][14] It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP3A4.[14][15] The metabolites are mainly excreted in the urine.[14] Due to its poor water solubility, its bioavailability can be a challenge, and different formulations have been developed to address this.[16][17][18][19]

Troubleshooting Guide

Formulation and Administration

Q4: I am having trouble dissolving this compound for my in vivo study. What are the recommended solvents?

This compound is practically insoluble in water.[1] For oral administration, it can be suspended in sterile distilled water.[20] For other routes or to achieve a solution, organic solvents are necessary. Common approaches include:

  • DMSO: this compound is soluble in DMSO at approximately 30 mg/mL. For aqueous solutions, it can be first dissolved in DMSO and then diluted with a buffer like PBS (e.g., a 1:1 solution of DMSO:PBS yields a solubility of about 0.5 mg/mL).[21] It is not recommended to store the aqueous solution for more than a day.[21]

  • Ethanol/Water Mixture: A solution of 5 mg/mL in an 85:15 ethanol/water mixture has been used for inhalation studies in mice.[12]

  • Nanoemulsions: To improve solubility and bioavailability, nanoemulsifying formulations using oils (e.g., Acrysol K150), surfactants (e.g., Cremophor EL), and cosolvents (e.g., Transcutol HP) have been developed.[16][17]

Q5: What is a typical dosage for this compound in mice for an oral gavage study?

Dosages can vary significantly depending on the mouse model and the specific research question. A dose of 300 mg/kg administered daily for 7 days has been used in hepatotoxicity studies in Diversity Outbred mice.[20] This dose in mice is equivalent to approximately 1.68 g/day in humans, which is below the maximum prescribed human dose.[20] In a study on intestinal polyposis, this compound was administered through the diet.[11] It is crucial to consult the literature for the specific model being used to determine an appropriate dose.

Q6: Can this compound be administered via inhalation to target the lungs directly?

Yes, inhalation is a viable route of administration for this compound, particularly for lung-related studies. A formulation of 5 mg/mL in an 85:15 ethanol/water mixture has been successfully used for nose-only inhalation in A/J mice.[12] Nanoemulsifying formulations have also been developed for aerosol delivery to improve lung targeting and efficacy.[16][17]

Unexpected Results and Adverse Effects

Q7: My this compound-treated animals are showing signs of liver toxicity. Is this a known side effect?

Yes, hepatotoxicity is a known potential side effect of this compound.[2] In clinical use, it has been associated with elevated liver enzymes.[2] Studies in Diversity Outbred (J:DO) mice have shown that this compound can induce microvesicular fatty change, hepatocellular mitosis, and necrosis in susceptible individuals.[20][22][23][24] This toxicity is linked to nitrosative stress and alterations in mitochondrial function and fatty acid oxidation.[20][22][23][24] It is important to monitor for signs of liver injury and consider that there can be significant interindividual variability in susceptibility.[20][22]

Q8: I am not observing the expected anti-inflammatory effect. What could be the issue?

Several factors could contribute to a lack of efficacy:

  • Inadequate Dosing or Bioavailability: this compound's poor water solubility can lead to low bioavailability.[16][17][18][19] Consider optimizing the formulation or administration route to ensure adequate drug exposure. Nanocrystal formulations have been shown to improve bioavailability.[18][19]

  • Timing of Administration: The timing of this compound administration relative to the inflammatory challenge is critical. For example, in a sheep model of asthma, this compound was administered 2 hours before the antigen challenge.[21]

  • Animal Model Specifics: The role of the 5-LOX pathway can vary between different disease models and animal strains. Ensure that the chosen model is appropriate for studying the effects of leukotriene inhibition.

  • Drug Interactions: this compound is metabolized by CYP450 enzymes and can interact with other drugs.[15][25] If co-administering other compounds, consider potential pharmacokinetic or pharmacodynamic interactions.

Q9: Are there any known off-target effects of this compound that I should be aware of?

While this compound is a specific 5-LOX inhibitor, some studies have reported effects on other pathways. For instance, this compound has been shown to suppress prostaglandin biosynthesis by inhibiting the release of arachidonic acid in macrophages.[26] It is also a weak inhibitor of the CYP1A2 enzyme.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpecies/ContextReference
Time to Peak Plasma Concentration (Tmax) ~1.7 hoursHumans (oral)[13][14]
Apparent Volume of Distribution (Vd) ~1.2 L/kgHumans[14]
Plasma Protein Binding 93%Humans[14]
Terminal Half-life ~2.5 hoursHumans[15]
Solubility in DMSO ~30 mg/mLIn vitro[21]
Solubility in Ethanol ~10 mg/mLIn vitro[21]
Solubility in DMSO:PBS (1:1) ~0.5 mg/mLIn vitro[21]

Table 2: In Vivo Dosing and Efficacy in Animal Models

Animal ModelSpeciesDoseRouteObserved EffectReference
Hepatotoxicity Mouse (DO)300 mg/kg/dayOral gavageIncreased liver enzymes, microvesicular fatty change[20]
Pulmonary Adenoma Mouse (A/J)1.2 mg/kg per exposureInhalationSignificant reduction in tumor count[12]
Acute Lung Inflammation Rat (Wistar)10 mg/kgInhalationReduced protein accumulation and neutrophil infiltration[16][17]
Food Anaphylaxis MouseSingle dose (unspecified)Oral95% of mice showed almost no symptoms of anaphylaxis[3][4]
RSV Infection Mouse (BALB/c)UnspecifiedUnspecifiedReversed airway constriction, reduced inflammatory cells[7]
Cardiac Remodeling Mouse100 mg/kg/dayOralAmeliorated cardiac hypertrophy and inflammation[10]
Nociception (inflammatory pain) MouseED50 = 31.81 mg/kgOralInhibited acetic acid-induced writhing[27]
Minimum Lethal Dose Mouse500-4000 mg/kgOral-[1][13]
Minimum Lethal Dose Rat300-1000 mg/kgOral-[1][13]

Experimental Protocols

Protocol 1: Hepatotoxicity Study in Diversity Outbred (DO) Mice

  • Animals: Female DO mice.

  • Formulation: this compound (≥ 98% purity) suspended in sterile distilled water.

  • Administration: Oral gavage at a dose of 300 mg/kg in a volume of 10 mL/kg, administered once daily for 7 consecutive days. To reduce stress, gavage needles were dipped in a sucrose solution.

  • Vehicle Control: Sterile distilled water administered via oral gavage.

  • Monitoring: Body weight was measured daily.

  • Endpoint Analysis: At day 8, serum was collected to measure levels of Alanine Aminotransferase (ALT), Alkaline Phosphatase (ALP), and Aspartate Aminotransferase (AST). Liver tissue was collected for histopathological analysis to assess for microvesicular fatty change, hepatocellular mitosis, and necrosis.[20]

Protocol 2: Inhalation Study for Pulmonary Adenoma in A/J Mice

  • Animals: Female A/J mice.

  • Tumor Induction: Benzo(a)pyrene administered via oral gavage (three doses of 150 mg/kg) over one week.

  • Formulation: 5 mg/mL this compound in an 85:15 ethanol/water solution. Formulations were prepared immediately before dosing.

  • Administration: Nose-only inhalation for 15 minutes, either twice or five times a week, starting one week after the final carcinogen administration and continuing for 20 weeks. The calculated dose delivered was 1.2 mg/kg per exposure.

  • Vehicle Control: 85:15 ethanol/water solution without this compound.

  • Endpoint Analysis: After 20 weeks, surface lung tumors were enumerated and histologically assessed.[12]

Visualizations

Zileuton_Signaling_Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Leukotriene_A4 Leukotriene A4 (LTA4) Five_LOX->Leukotriene_A4 Catalyzes This compound This compound This compound->Five_LOX Inhibits LTB4 Leukotriene B4 (LTB4) Leukotriene_A4->LTB4 Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene_A4->Cysteinyl_Leukotrienes Inflammation Inflammation (Neutrophil & Eosinophil Migration, Increased Capillary Permeability) LTB4->Inflammation Bronchoconstriction Bronchoconstriction & Mucus Secretion Cysteinyl_Leukotrienes->Bronchoconstriction

Caption: this compound's mechanism of action via 5-lipoxygenase inhibition.

Zileuton_Experimental_Workflow start Start: Hypothesis & Experimental Design animal_model Select Animal Model (e.g., Mouse, Rat) start->animal_model formulation Prepare this compound Formulation (e.g., Suspension, Solution, Emulsion) animal_model->formulation administration Administer this compound (e.g., Oral Gavage, Inhalation) formulation->administration monitoring In-Life Monitoring (e.g., Body Weight, Clinical Signs) administration->monitoring endpoint Endpoint Data Collection (e.g., Blood, Tissue) monitoring->endpoint analysis Data Analysis (e.g., Biomarkers, Histology) endpoint->analysis conclusion Conclusion analysis->conclusion Zileuton_Troubleshooting_Workflow rect_node rect_node issue Unexpected Result? efficacy Lack of Efficacy? issue->efficacy toxicity Signs of Toxicity? issue->toxicity check_formulation Check Formulation (Solubility, Stability) efficacy->check_formulation Yes assess_liver Assess Liver Function (e.g., ALT, AST) toxicity->assess_liver Yes check_dose Review Dose & Route (Bioavailability) check_formulation->check_dose check_timing Verify Administration Timing check_dose->check_timing histology Perform Liver Histology assess_liver->histology dose_response Consider Dose Reduction or Different Strain histology->dose_response

References

Technical Support Center: Optimizing Zileuton Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zileuton in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a specific inhibitor of the enzyme 5-lipoxygenase (5-LOX).[1][2] By blocking this enzyme, this compound prevents the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators.[1][2] Specifically, it inhibits the formation of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1] These leukotrienes are involved in various inflammatory processes, including bronchoconstriction, mucus secretion, and immune cell recruitment, making this compound a valuable tool for studying inflammatory diseases such as asthma.[1]

Q2: What are the common animal models used to study the efficacy of this compound?

A2: this compound has been evaluated in a variety of animal models targeting inflammatory pathways. The most common include:

  • Asthma and Airway Inflammation: Ovalbumin (OVA)-induced allergic asthma models in mice and rats are frequently used to assess this compound's ability to reduce airway hyperresponsiveness and inflammation.[2][3]

  • Inflammatory Bowel Disease: Models of colitis, such as trinitrobenzenesulfonic acid (TNBS)-induced colitis in rats, have been used to investigate the anti-inflammatory effects of this compound in the gastrointestinal tract.

  • Neurological Inflammation: this compound has been studied in models of traumatic brain injury and spinal cord injury in mice to evaluate its neuroprotective and anti-inflammatory properties.[4]

Q3: Are there known gender differences in the pharmacokinetics of this compound in animal models?

A3: Yes, significant gender-based differences in the pharmacokinetics of this compound have been observed in Sprague Dawley rats.[5][6] Studies have shown that female rats tend to have higher plasma concentrations of this compound compared to male rats after oral administration.[5][6] This is thought to be due to differences in the expression of metabolic enzymes in the intestine.[6] Researchers should consider these gender differences when designing their studies and interpreting data.

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected drug exposure in plasma.

  • Possible Cause 1: Poor Solubility and Formulation Issues. this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[6] This poor aqueous solubility can lead to variable absorption.

    • Solution:

      • Vehicle Selection: For oral administration, this compound is often suspended in vehicles like methylcellulose. It's crucial to ensure a uniform and stable suspension. Sonication can aid in achieving a homogenous mixture.

      • Nanocrystal Formulations: To improve solubility and bioavailability, nanocrystal formulations of this compound have been developed and shown to be effective.[1][5]

      • Administration with Food: In some protocols, administering this compound with food is recommended to enhance absorption, mimicking human usage.[5]

  • Possible Cause 2: Improper Oral Gavage Technique. Incorrect oral gavage can lead to administration into the trachea instead of the esophagus, or cause stress to the animal, which can affect physiological parameters.

    • Solution:

      • Ensure personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[7][8]

      • Measure the correct insertion length from the tip of the animal's nose to the last rib to avoid stomach perforation.[7][9]

      • Administer the formulation slowly and steadily. If the animal struggles or shows signs of distress, pause and reassess.[10]

Problem 2: Signs of toxicity, particularly elevated liver enzymes.

  • Possible Cause: Hepatotoxicity. this compound has been associated with liver toxicity, characterized by elevated levels of alanine aminotransferase (ALT).[11][12]

    • Solution:

      • Dose Optimization: The administered dose should be carefully selected based on literature for the specific animal model and indication. Higher doses are more likely to induce liver injury.

      • Monitoring: It is highly recommended to monitor liver function by measuring serum ALT levels before starting the treatment, and periodically throughout the study, especially in longer-term experiments.[11]

      • Histopathology: At the end of the study, liver tissue should be collected for histopathological analysis to assess for any signs of liver damage.

Problem 3: Lack of efficacy in the experimental model.

  • Possible Cause 1: Inadequate Dosage or Dosing Frequency. The dose and frequency of this compound administration are critical for maintaining therapeutic levels.

    • Solution:

      • Consult the literature for effective dose ranges in similar models (see Data Presentation section).

      • Consider the pharmacokinetic profile of this compound in the chosen species. Due to its relatively short half-life, twice-daily or more frequent dosing may be necessary to maintain sufficient drug levels.

  • Possible Cause 2: Model-Specific Factors. The inflammatory pathways in a particular animal model may not be predominantly driven by leukotrienes, or the timing of this compound administration may not be optimal to inhibit the key inflammatory events.

    • Solution:

      • Ensure that the chosen animal model is appropriate for studying the 5-lipoxygenase pathway.

      • Consider a pilot study to determine the optimal therapeutic window for this compound administration in your specific model.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Sprague Dawley Rats (Oral Administration)

ParameterMale RatsFemale RatsReference
Tmax (Time to Peak Plasma Concentration)
Active Pharmaceutical Ingredient (API)1 hour2 hours[6]
Nanocrystal Drug (ND)2 hours1 hour[6]
Physical Mixture (PM)2 hours1 hour[6]
Plasma this compound Concentration Lower than femalesHigher than males[5][6]
Ileum this compound Concentration (API) Higher than femalesLower than males[5]
Urine this compound Concentration (ND & PM) Higher than femalesLower than males[6]

Table 2: Effective Dosages of this compound in Various Animal Models

Animal ModelIndicationEffective DosageRoute of AdministrationReference
Mouse Ovalbumin-induced AsthmaNot specified in provided abstractsOral[2]
Mouse Traumatic Brain Injury10 mg/kg/dayIntraperitoneal
Rat Trinitrobenzenesulfonic acid-induced Colitis50 mg/kgIntracolonic
Rat Myocardial Infarction5 mg/kg, twice dailyOral
Rat Acute Colonic InflammationNot specified in provided abstractsOral
Sprague Dawley Rat Pharmacokinetic Study30 mg/kgOral[5][6]

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Mouse Model of Allergic Asthma

This protocol is a synthesized example based on common practices for ovalbumin (OVA)-induced asthma models.

  • This compound Formulation:

    • Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose in sterile water.

    • The final concentration should be calculated based on the desired dosage and the average weight of the mice.

    • Use a sonicator to ensure a uniform suspension. Prepare fresh daily.

  • Animal Model:

    • Use an established protocol for OVA sensitization and challenge in mice (e.g., BALB/c strain). A typical protocol involves intraperitoneal injections of OVA with an adjuvant (like alum) on days 0 and 14, followed by aerosolized OVA challenges on subsequent days.[3][13]

  • This compound Administration:

    • Administer the prepared this compound suspension or vehicle control to the mice via oral gavage.

    • The volume should not exceed 10 ml/kg body weight.[8]

    • Administer this compound prophylactically, for example, 1 hour before each OVA challenge.

  • Endpoint Analysis:

    • Airway Hyperresponsiveness (AHR): Measure AHR 24 hours after the final OVA challenge using techniques like whole-body plethysmography in response to increasing concentrations of methacholine.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to perform total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, and macrophages).

    • Lung Histology: Perfuse and fix the lungs for histological analysis. Stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.

    • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates using ELISA or other immunoassays.

Mandatory Visualization

Zileuton_Signaling_Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 This compound This compound This compound->Five_LOX Inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_Leukotrienes Inflammation Inflammation (Bronchoconstriction, Mucus Secretion, Cell Recruitment) LTB4->Inflammation Cysteinyl_Leukotrienes->Inflammation Zileuton_PK_Workflow Start Start: Acclimatize Animals Dosing Oral Administration of this compound (e.g., 30 mg/kg in rats) Start->Dosing Blood_Collection Serial Blood Sampling (e.g., 0, 1, 2, 4, 6, 24h post-dose) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Analysis HPLC Analysis of This compound Concentration Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Tmax, Cmax, AUC) Sample_Analysis->PK_Analysis End End: Data Interpretation PK_Analysis->End

References

Zileuton in DMSO: A Technical Guide for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using zileuton dissolved in dimethyl sulfoxide (DMSO) for in vitro assays. Here, you will find answers to frequently asked questions, troubleshooting strategies for common experimental hurdles, and detailed protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: The solubility of this compound in DMSO is reported to be in the range of 20 to 47 mg/mL.[1][2] It is important to note that the exact solubility can vary between different batches of the compound and the purity of the DMSO used. For instance, moisture-absorbing DMSO can reduce the solubility of this compound.[1] It is always recommended to start with a small amount of your specific lot of this compound to confirm its solubility in your DMSO before preparing a large stock solution.

Q2: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?

A2: Cloudiness or precipitation can occur for several reasons. Here are some troubleshooting steps:

  • Warming the solution: Gently warm the solution to approximately 60°C for 5 minutes.[2] This can help dissolve any this compound that may have crashed out of solution, especially if stored at low temperatures.

  • Vortexing: Thoroughly vortex the solution to ensure it is well-mixed.

  • Fresh DMSO: Ensure you are using anhydrous (dry) DMSO, as absorbed moisture can decrease solubility.[1]

  • Sonication: In some cases, brief sonication in a water bath can aid in dissolving the compound.

Q3: What is the recommended final concentration of DMSO in my in vitro assay?

A3: High concentrations of DMSO can be toxic to cells.[3] As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[4] However, the tolerance to DMSO can be cell-line specific. It is best practice to perform a vehicle control experiment to determine the maximum concentration of DMSO that does not affect the viability or function of your specific cells.

Q4: Can I store my this compound stock solution in DMSO? If so, under what conditions?

A4: Yes, this compound stock solutions in DMSO can be stored. For long-term stability, it is recommended to store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the crystalline solid is stable for at least four years.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation upon dilution in aqueous buffer/media This compound is sparingly soluble in aqueous solutions.[5] The rapid change in solvent polarity when adding the DMSO stock to an aqueous environment can cause the compound to precipitate.To maximize solubility in aqueous buffers, first dissolve this compound in DMSO and then dilute this stock solution with the aqueous buffer of choice.[5] It is recommended not to store the aqueous solution for more than one day.[5] Consider a serial dilution approach, where the DMSO stock is first diluted in a small volume of media before being added to the final culture volume.
Inconsistent experimental results Degradation of this compound in stock solution due to improper storage. Inaccurate pipetting of viscous DMSO. Variation in final DMSO concentration between experiments.Aliquot stock solutions to minimize freeze-thaw cycles. Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO. Always include a vehicle control with the same final DMSO concentration in every experiment.
Unexpected effects on cells in the control group DMSO itself can have biological effects on cells, even at low concentrations.Perform a dose-response curve for DMSO on your specific cell line to determine the no-effect concentration. Keep the final DMSO concentration consistent across all wells, including controls.

Quantitative Data Summary

Parameter Value Source
Solubility in DMSO Approximately 30 mg/mLCayman Chemical[5]
47 mg/mL (198.9 mM)Selleck Chemicals[1]
≥20 mg/mL (with warming to ~60°C)Sigma-Aldrich[2]
Solubility in Ethanol Approximately 10 mg/mLCayman Chemical[5]
Solubility in Dimethyl Formamide (DMF) Approximately 30 mg/mLCayman Chemical[5]
Solubility in 1:1 DMSO:PBS (pH 7.2) Approximately 0.5 mg/mLCayman Chemical[5]
IC50 for 5-lipoxygenase (RBL-1 cell supernatant) 0.5 µMCayman Chemical[5]
IC50 for LTB4 production (human PMNLs) 0.6 µMCayman Chemical[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 236.29 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 236.29 g/mol x 1000 mg/g = 2.36 mg

  • Weighing: Carefully weigh out 2.36 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the solution in a water bath at a temperature not exceeding 60°C for a few minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

This protocol provides an example of how to prepare working solutions of this compound for a typical in vitro cell-based assay, ensuring the final DMSO concentration remains below 0.5%.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Determine the final desired concentrations of this compound for your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Plan your dilution scheme. To keep the final DMSO concentration low, a serial dilution is recommended. For a final DMSO concentration of 0.5%, the dilution factor from the stock solution will be 1:200.

  • Prepare an intermediate dilution plate or tubes:

    • For a 1:200 final dilution, you can make a 1:20 intermediate dilution followed by a 1:10 final dilution.

    • Intermediate Dilution (1:20): Add 5 µL of your 10 mM stock solution to 95 µL of sterile cell culture medium. This will give you a 500 µM intermediate solution with 5% DMSO.

  • Prepare the final working solutions in your assay plate:

    • For a 50 µM final concentration: Add 10 µL of the 500 µM intermediate solution to 90 µL of cell suspension in your assay well. This will result in a final volume of 100 µL and a final DMSO concentration of 0.5%.

    • For other concentrations: Perform serial dilutions from your 500 µM intermediate solution in cell culture medium before adding to the cells. For example, to get a 25 µM final concentration, you would first dilute the 500 µM intermediate 1:1 with medium to get a 250 µM solution, and then add 10 µL of this to 90 µL of cell suspension.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.5%) without this compound to a set of wells. This is crucial for interpreting your results accurately.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve (Warm if necessary) add_dmso->vortex aliquot Aliquot and Store at -20°C vortex->aliquot intermediate Prepare Intermediate Dilution in Cell Culture Medium aliquot->intermediate Use Stock serial Perform Serial Dilutions intermediate->serial add_to_cells Add to Cell Culture serial->add_to_cells end end add_to_cells->end Incubate and Analyze

Experimental Workflow for this compound Solution Preparation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases five_lox 5-Lipoxygenase (5-LOX) arachidonic_acid->five_lox lta4 Leukotriene A4 (LTA4) five_lox->lta4 Converts to ltb4 Leukotriene B4 (LTB4) lta4->ltb4 ltc4 Leukotriene C4 (LTC4) lta4->ltc4 inflammation inflammation ltb4->inflammation Pro-inflammatory effects bronchoconstriction bronchoconstriction ltc4->bronchoconstriction Bronchoconstriction This compound This compound This compound->five_lox Inhibits

This compound's Mechanism of Action in the 5-Lipoxygenase Pathway.

References

Technical Support Center: Zileuton Formulation for Oral Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the oral administration of Zileuton in rats. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate successful and consistent experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the preparation and oral administration of this compound in rat models.

Problem/Observation Potential Cause Recommended Solution
Inconsistent pharmacokinetic (PK) results between animals. Gender Differences: Male and female Sprague Dawley rats exhibit significant differences in this compound pharmacokinetics. Female rats consistently show higher plasma concentrations.[1][2]Action: Segregate data by sex. Do not pool male and female PK data. Consider using only one sex for specific hypothesis-driven studies to reduce variability.
Inaccurate Dosing: Incorrect gavage technique can lead to incomplete dose delivery or administration into the lungs.Action: Ensure all personnel are properly trained in oral gavage techniques for rats.[3] Use a flexible gavage tube and measure the correct insertion length (from the tip of the rat's nose to the last rib) before administration.[3] Monitor animals for signs of distress post-dosing.[3]
Formulation Inhomogeneity: this compound is a BCS Class II drug with poor water solubility, which can lead to non-uniform suspension and inconsistent dosing.[2]Action: If preparing a suspension, ensure continuous mixing (e.g., using a stir plate) during dose aspiration. Prepare fresh formulations regularly and sonicate if necessary to ensure uniform particle distribution.
Difficulty in preparing a stable oral formulation of this compound API. Poor Solubility: this compound is practically insoluble in water.[4]Action: For preclinical studies, this compound can be dissolved in a small amount of dimethyl sulfoxide (DMSO) and then further diluted with saline to achieve the final desired concentration. One study used a final DMSO concentration of 1%.
Vehicle Incompatibility: The chosen vehicle may not be well-tolerated by the animals, leading to adverse effects that can confound study results.Action: Always include a vehicle-only control group in your study design to differentiate vehicle effects from compound effects. Monitor for signs of toxicity such as diarrhea, weight loss, or changes in behavior.
Precipitation of this compound in the prepared formulation. Supersaturation/Instability: The formulation may be supersaturated or unstable over time, leading to precipitation of the drug.Action: Prepare dosing solutions fresh daily. If storing for a short period, assess stability under storage conditions (e.g., temperature, light exposure). Visually inspect for precipitation before each administration.
Unexpected adverse effects in rats (e.g., lethargy, weight loss). Hepatotoxicity: this compound can cause elevations in liver enzymes.[5]Action: If the study duration is long, consider periodic monitoring of liver function enzymes (e.g., ALT).[5] At necropsy, examine the liver for any abnormalities.
High Dose Toxicity: The administered dose may be approaching toxic levels. The oral minimum lethal dose in rats is reported to be between 300-1000 mg/kg.[6][7]Action: Ensure accurate dose calculations based on the most recent body weights. If toxicity is suspected, consider reducing the dose or using a more bioavailable formulation (like a nanocrystal formulation) that allows for a lower dose.[8]
Gavage-related Injury: Improper gavage technique can cause esophageal or stomach perforation.[3]Action: Re-evaluate and retrain personnel on gavage procedures. Use appropriate, ball-tipped, and correctly sized gavage needles.[3] If an animal shows severe distress post-dosing, euthanasia and necropsy may be necessary to determine the cause.

Frequently Asked Questions (FAQs)

Q1: What is the recommended oral dose of this compound for rats?

A1: A commonly used oral dose for the this compound active pharmaceutical ingredient (API) in Sprague Dawley rats is 30 mg/kg body weight.[2] However, when using enhanced bioavailability formulations, such as nanocrystal formulations, the effective dose of the API can be significantly lower (e.g., 7.2-7.5 mg/kg).[2][8]

Q2: How should I prepare a simple this compound formulation for oral gavage?

A2: Due to its poor water solubility, a common method is to first dissolve this compound in a minimal amount of an organic solvent like DMSO, and then dilute it with a vehicle such as saline to the final concentration. One published study successfully used a vehicle of DMSO and saline with a final DMSO concentration of 1%.

Q3: Are there significant pharmacokinetic differences between male and female rats?

A3: Yes, this is a critical consideration. Studies have consistently shown that female Sprague Dawley rats have higher plasma concentrations (Cmax) and greater overall exposure (AUC) to this compound compared to male rats, regardless of the formulation used (API, physical mixture, or nanocrystal).[8] This is likely due to lower expression of metabolic enzymes in the intestine of female rats.[2]

Q4: What are the main challenges with oral this compound formulations?

A4: The primary challenge is this compound's poor aqueous solubility, as it is a Biopharmaceutics Classification System (BCS) Class II drug.[2] This can lead to low and variable oral bioavailability, making it difficult to achieve consistent therapeutic concentrations and necessitating the development of advanced formulations like nanocrystals.[8]

Q5: What is the mechanism of action of this compound?

A5: this compound is a specific inhibitor of the enzyme 5-lipoxygenase (5-LOX).[4] By blocking this enzyme, it prevents the conversion of arachidonic acid into leukotrienes (LTB4, LTC4, LTD4, and LTE4), which are potent inflammatory mediators involved in conditions like asthma.[4][9]

Q6: What potential adverse effects should I monitor for in rats?

A6: The most notable potential side effect is hepatotoxicity, which can manifest as elevated liver enzymes.[5] At very high doses (e.g., 170 mg/kg/day), an increased incidence of kidney tumors has been observed in rats in long-term studies.[6] General signs of toxicity such as weight loss, lethargy, or changes in behavior should also be monitored.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Sprague Dawley Rats (30 mg/kg Oral Dose)
FormulationSexTmax (h)Cmax (ng/mL)AUC0-inf (ng*h/mL)
API Male~1.0~13,955~37,800
Female~2.0~20,000~75,000
Nanocrystal (NfZ) Male~2.0~15,000~60,000
Female~1.0~45,000~125,000
Physical Mix (PM) Male~2.0~12,500~50,000
Female~1.0~35,000~100,000
Note: Values are approximate and compiled from graphical representations and text descriptions in cited literature.[2][8] Absolute values can vary between studies.

Experimental Protocols

Protocol 1: Preparation and Oral Gavage of this compound API Suspension

This protocol is a general guideline for preparing a simple suspension for oral administration.

Materials:

  • This compound (Active Pharmaceutical Ingredient)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl)

  • Mortar and pestle (optional, for particle size reduction)

  • Calibrated balance

  • Microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • Oral gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for rats)[3]

  • Syringes (1-3 mL)

Procedure:

  • Calculate Dosage: Determine the required amount of this compound based on the mean body weight of the rats and the target dose (e.g., 30 mg/kg). Calculate the total volume needed for all animals, including a small overage. The maximum recommended dosing volume for rats is 10-20 ml/kg.[3]

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder.

  • Initial Dissolution: Place the this compound powder in a suitable container. Add a minimal volume of DMSO to fully dissolve the powder.

  • Vehicle Addition: Gradually add the sterile saline while continuously vortexing or stirring to create a uniform suspension. The final concentration of DMSO should be kept low (e.g., 1-5%) to minimize potential toxicity.

  • Homogenization: Use a vortex mixer and/or a bath sonicator to ensure the suspension is homogenous and free of large agglomerates.

  • Animal Dosing: a. Gently restrain the rat. b. Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[3] c. Gently insert the gavage needle into the diastema of the mouth and advance it along the upper palate into the esophagus. The tube should pass easily without resistance.[3] d. Once in place, dispense the calculated volume of the this compound suspension smoothly. e. Remove the needle gently along the same path of insertion. f. Monitor the animal for 5-10 minutes post-dosing for any signs of respiratory distress.[3]

Visualizations

This compound Mechanism of Action

Zileuton_Mechanism cluster_leukotriene Leukotriene Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic Arachidonic Acid pla2->arachidonic releases flox 5-Lipoxygenase (5-LOX) arachidonic->flox lta4 Leukotriene A4 (LTA4) flox->lta4 catalyzes ltb4 Leukotriene B4 (LTB4) lta4->ltb4 ltc4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) lta4->ltc4 inflammation Inflammation Bronchoconstriction ltb4->inflammation ltc4->inflammation This compound This compound This compound->flox INHIBITS

Caption: this compound inhibits the 5-lipoxygenase enzyme, blocking leukotriene synthesis.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_sampling 5. Sample Collection acclimatize 1. Animal Acclimatization (Sprague Dawley Rats) grouping 2. Group Assignment (e.g., Male vs. Female, Formulation Type) acclimatize->grouping dosing 4. Oral Gavage Administration (e.g., 30 mg/kg) grouping->dosing formulation 3. Formulation Preparation (API, Nanocrystal, etc.) formulation->dosing blood Blood Sampling (Time points: 1, 2, 4, 6, 24h) dosing->blood urine Urine Collection (e.g., 24h) dosing->urine tissue Tissue Harvest (e.g., Ileum at study end) dosing->tissue analysis 6. Sample Analysis (HPLC) blood->analysis urine->analysis tissue->analysis pk_calc 7. Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_calc results 8. Data Interpretation (Assess gender differences, bioavailability) pk_calc->results

Caption: Workflow for a typical pharmacokinetic study of this compound in rats.

References

Technical Support Center: Minimizing Zileuton-Induced Liver Enzyme Elevation in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating Zileuton-induced hepatotoxicity in murine models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to assist you in your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced liver injury in mice?

A1: this compound-induced liver injury is thought to be initiated by the formation of reactive metabolites.[1] this compound is metabolized in the liver by cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C9, and CYP3A4, which can lead to the production of these toxic intermediates.[1] The subsequent liver damage is associated with several downstream mechanisms, including nitrosative stress, mitochondrial dysfunction, and altered fatty acid oxidation.[2][3]

Q2: What is the recommended mouse model for studying this compound-induced hepatotoxicity?

A2: The Diversity Outbred (DO) mouse population is a promising model for studying the idiosyncratic nature of this compound-induced liver injury.[3] These mice exhibit genetic diversity similar to the human population, resulting in varied responses to this compound, which mirrors the infrequent but serious hepatotoxicity observed in some human patients.[2][3]

Q3: What are the typical histopathological findings in mice with this compound-induced liver injury?

A3: In susceptible mice, this compound exposure can lead to microvesicular fatty change, hepatocellular mitosis, and in more severe cases, hepatocellular necrosis.[2][3] An increase in inducible nitric oxide synthase (iNOS) and nitrotyrosine abundance in the liver is also observed, indicating the presence of nitrosative stress.[2]

Q4: How can I minimize this compound-induced liver enzyme elevation in my mouse experiments?

A4: While specific studies on minimizing this compound-induced hepatotoxicity in mice are limited, general strategies for mitigating drug-induced liver injury may be applicable. One approach is the co-administration of antioxidants or precursors to glutathione (GSH), such as N-acetylcysteine (NAC). NAC has shown protective effects in other models of drug-induced liver injury by replenishing hepatic GSH stores, which are crucial for detoxifying reactive metabolites.[4]

Q5: Are there any known resistance mechanisms to this compound-induced liver toxicity in mice?

A5: Studies in DO mice that did not develop liver pathology after this compound exposure showed decreased hepatic concentrations of resistin and increased concentrations of insulin and leptin.[2][3] This suggests that individual differences in metabolic and inflammatory signaling pathways, such as farnesoid X receptor (FXR) signaling and glutathione-mediated detoxification, may contribute to resistance against this compound-induced liver injury.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High variability in liver enzyme (ALT, AST) levels between mice. Genetic variability within the mouse strain (especially in outbred stocks like DO mice). Inconsistent drug administration (e.g., gavage technique).Use a sufficient number of animals to account for inter-individual variability. Ensure consistent and accurate oral gavage technique. Consider using an inbred mouse strain for more uniform responses, although this may not reflect the idiosyncratic nature of the toxicity.
No significant elevation in liver enzymes after this compound administration. Insufficient dose of this compound. Short duration of treatment. The mouse strain used is resistant to this compound-induced toxicity.Verify the correct dosage and administration schedule based on established protocols (e.g., 300 mg/kg daily for 7 days).[2] Extend the duration of the study if appropriate. If using a common inbred strain, consider switching to a more susceptible model like the Diversity Outbred (DO) mice.
High mortality rate in the this compound-treated group. The dose of this compound may be too high for the specific mouse strain or age. Underlying health issues in the animal colony.Consider a dose-response study to determine the optimal dose that induces hepatotoxicity without excessive mortality. Ensure the health status of the mice is optimal before starting the experiment.
Difficulty in detecting reactive metabolites of this compound. Reactive metabolites are often unstable and have short half-lives.Use techniques such as trapping with glutathione (GSH) or N-acetylcysteine (NAC) to form stable adducts that can be detected by mass spectrometry.[5]

Quantitative Data Summary

Table 1: Serum Liver Enzyme Levels in Female Diversity Outbred (DO) Mice Treated with this compound

Treatment GroupNAlanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)Alkaline Phosphatase (ALP) (U/L)
Vehicle Control50Mean values within normal reference rangeMean values within normal reference rangeMean values within normal reference range
This compound (300 mg/kg/day for 7 days)400Statistically significant elevation compared to control (p < 0.05) with high inter-individual variability.[2]Overall increase compared to control animals.[2]Overall increase compared to control animals.[2]

Table 2: Incidence of Histopathological Findings in Female DO Mice Treated with this compound (300 mg/kg/day for 7 days)

Histopathological FindingIncidence in this compound-Treated Group (N=400)
Hepatocellular Necrosis2.0% (8/400)
Hepatocellular Mitosis3.5% (14/400)
Microvesicular Fatty ChangeObserved in susceptible mice
Focal or Multifocal Inflammation0.5% (2/400)

Data summarized from a study by You et al.[2]

Experimental Protocols

Protocol 1: Induction of this compound Hepatotoxicity in Diversity Outbred (DO) Mice

This protocol is based on the methodology described by You et al.[2]

  • Animal Model: Female Diversity Outbred (J:DO) mice, 6-8 weeks of age.

  • Acclimation: Acclimate mice for at least one week prior to the start of the experiment under standard housing conditions.

  • This compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing Regimen:

    • Administer this compound at a dose of 300 mg/kg body weight via oral gavage (i.g.) once daily for 7 consecutive days.

    • Administer the vehicle to the control group using the same volume and route of administration.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity.

  • Sample Collection: On day 8 (24 hours after the last dose), euthanize the mice.

    • Collect blood via cardiac puncture for serum separation.

    • Perfuse the liver with saline and collect liver tissue samples.

  • Biochemical Analysis:

    • Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) using a clinical chemistry analyzer.

  • Histopathological Analysis:

    • Fix a portion of the liver tissue in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.

Visualizations

Signaling Pathways and Experimental Workflow

Diagram 1: Proposed Mechanism of this compound-Induced Hepatotoxicity

G Proposed Mechanism of this compound-Induced Hepatotoxicity cluster_0 This compound Metabolism cluster_1 Cellular Stress & Injury cluster_2 Detoxification & Defense This compound This compound CYP450 CYP450 Enzymes (CYP1A2, CYP2C9, CYP3A4) This compound->CYP450 Metabolism ReactiveMetabolites Reactive Metabolites CYP450->ReactiveMetabolites Bioactivation NitrosativeStress Nitrosative Stress ReactiveMetabolites->NitrosativeStress MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDysfunction Glutathione Glutathione (GSH) ReactiveMetabolites->Glutathione Conjugation HepatocellularInjury Hepatocellular Injury (Necrosis, Fatty Change) NitrosativeStress->HepatocellularInjury FattyAcidOxidation Altered Fatty Acid Oxidation MitochondrialDysfunction->FattyAcidOxidation FattyAcidOxidation->HepatocellularInjury Detoxification Detoxification Glutathione->Detoxification G Experimental Workflow Acclimation Animal Acclimation (DO Mice, 1 week) Dosing Daily Oral Gavage (this compound or Vehicle, 7 days) Acclimation->Dosing SampleCollection Sample Collection (Day 8) Dosing->SampleCollection SerumAnalysis Serum Biochemical Analysis (ALT, AST, ALP) SampleCollection->SerumAnalysis HistoAnalysis Liver Histopathology (H&E Staining) SampleCollection->HistoAnalysis DataAnalysis Data Analysis SerumAnalysis->DataAnalysis HistoAnalysis->DataAnalysis FXR Signaling in Hepatoprotection FXR_Agonist FXR Agonist FXR FXR Activation FXR_Agonist->FXR SHP SHP Induction FXR->SHP BSEP BSEP Induction FXR->BSEP CYP7A1 CYP7A1 Repression SHP->CYP7A1 BileAcidExport Increased Bile Acid Export BSEP->BileAcidExport BileAcidSynthesis Decreased Bile Acid Synthesis CYP7A1->BileAcidSynthesis Hepatoprotection Hepatoprotection BileAcidSynthesis->Hepatoprotection BileAcidExport->Hepatoprotection

References

Zileuton Preclinical Drug Interaction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Zileuton's drug interactions in preclinical studies.

Frequently Asked Questions (FAQs)

1. What is the in vitro inhibition profile of this compound against major cytochrome P450 (CYP) enzymes?

This compound is generally considered a weak inhibitor of most major CYP450 enzymes when assessed without preincubation. However, it has been identified as a mechanism-based inhibitor of CYP1A2.[1]

Table 1: In Vitro Cytochrome P450 Inhibition by this compound (Racemate) in Human Liver Microsomes

CYP IsoformSubstrateIC50 (µM)
CYP1A2Phenacetin> 100
CYP2C8Paclitaxel> 100
CYP2C9Diclofenac> 100
CYP2C19(S)-Mephenytoin> 100
CYP2D6Bufuralol> 100
CYP3A4Testosterone> 100
CYP2E1Chlorzoxazone> 100
CYP2B6Bupropion> 100

Data from a study evaluating this compound as a CYP450 inhibitor in human liver microsomes.[1]

2. Is this compound a mechanism-based inhibitor of any CYP enzymes?

Yes, this compound has been characterized as a mechanism-based inhibitor of CYP1A2 in human liver microsomes.[1] This means that its inhibitory effect increases with preincubation time.

Table 2: Mechanism-Based Inhibition Parameters for this compound on CYP1A2 (Phenacetin O-deethylation)

This compound Formkinact (min-1)KI (µM)kinact / KI (min-1µM-1)
Racemate0.0351170.0003
(S)-(-)-enantiomer0.03798.20.0004
(R)-(+)-enantiomer0.01266.60.0002

Data from a study on the mechanism-based inhibition of CYP1A2 by this compound.[1]

3. What is the potential for this compound to interact with P-glycoprotein (P-gp)?

Based on computational predictions, this compound is not expected to be a substrate or an inhibitor of P-glycoprotein.[2] However, direct experimental evidence from in vitro preclinical studies is limited.

4. Are there any notable species differences in the preclinical pharmacokinetics of this compound?

Yes, pharmacokinetic variations have been observed between male and female Sprague Dawley rats. Following oral administration, female rats generally exhibit higher plasma concentrations of this compound, which may be attributed to lower expression of phase I and phase II metabolic enzymes in their intestinal tissue compared to male rats.[3]

Troubleshooting Guides

Issue: Inconsistent IC50 values in CYP1A2 inhibition assays with this compound.

  • Possible Cause: this compound is a mechanism-based inhibitor of CYP1A2.[1] Assays that do not include a preincubation step may underestimate its inhibitory potential and lead to variability.

  • Troubleshooting Steps:

    • Incorporate a preincubation step of this compound with human liver microsomes and an NADPH-generating system before the addition of the CYP1A2 substrate.

    • Vary the preincubation time to characterize the time-dependent nature of the inhibition.

    • Ensure that the concentration of this compound and the duration of the preincubation are consistent across experiments.

Issue: Difficulty in determining if this compound is a P-glycoprotein substrate in our in vitro model.

  • Possible Cause: The experimental setup may not be sensitive enough to detect low levels of transport, or the choice of cell line may not be optimal.

  • Troubleshooting Steps:

    • Cell Line Selection: Utilize a well-characterized cell line overexpressing P-gp, such as MDCK-MDR1 cells, and compare the results with the parental MDCK cell line.[4]

    • Bidirectional Transport Assay: Perform a bidirectional transport assay by measuring the transport of this compound across the cell monolayer from the apical to the basolateral side and vice versa. An efflux ratio (B-A/A-B) significantly greater than 1 suggests active efflux.

    • Inhibitor Control: Include a known P-gp inhibitor, such as verapamil or elacridar, to confirm that any observed efflux is P-gp mediated.[4] A reduction in the efflux ratio in the presence of the inhibitor supports P-gp involvement.

    • LC-MS/MS Analysis: Use a sensitive analytical method like LC-MS/MS to accurately quantify this compound concentrations in the donor and receiver compartments.

Experimental Protocols

Detailed Methodology for Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol is adapted from standard methods for determining the IC50 of a test compound against various CYP isoforms in human liver microsomes.[5][6]

Materials:

  • Test compound (this compound)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP isoform-specific substrates (e.g., phenacetin for CYP1A2)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution to achieve the desired final concentrations in the assay.

    • Prepare working solutions of CYP isoform-specific substrates and positive control inhibitors.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the incubation buffer, human liver microsomes, and the this compound solution (or vehicle control/positive control).

    • For mechanism-based inhibition assessment: Preincubate this mixture at 37°C for a defined period (e.g., 0, 5, 15, 30 minutes) with the NADPH regenerating system before adding the substrate.

    • For standard IC50 determination: Pre-warm the plate at 37°C for a few minutes.

    • Initiate the reaction by adding the CYP isoform-specific substrate.

    • Incubate at 37°C with shaking for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Zileuton_Metabolism_Pathway cluster_cyp Cytochrome P450 Enzymes This compound This compound CYP1A2 CYP1A2 This compound->CYP1A2 Metabolism CYP2C9 CYP2C9 This compound->CYP2C9 Metabolism CYP3A4 CYP3A4 This compound->CYP3A4 Metabolism Metabolites Metabolites CYP1A2->Metabolites CYP2C9->Metabolites CYP3A4->Metabolites

Caption: Metabolic pathway of this compound via major cytochrome P450 enzymes.

CYP_Inhibition_Workflow A Prepare Reagents (this compound, HLM, Substrate, NADPH) B Incubate this compound, HLM, and NADPH (Preincubation for MBI) A->B C Initiate Reaction with Substrate B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Analyze Metabolite Formation (LC-MS/MS) E->F G Calculate % Inhibition and IC50 F->G

Caption: Experimental workflow for a CYP450 inhibition assay.

Pgp_Interaction_Logic Start Is this compound a P-gp Substrate? EffluxRatio Bidirectional Transport Assay: Efflux Ratio > 1? Start->EffluxRatio InhibitorEffect Efflux Ratio Decreased with P-gp Inhibitor? EffluxRatio->InhibitorEffect Yes ConclusionNo This compound is not a P-gp Substrate EffluxRatio->ConclusionNo No ConclusionYes This compound is a P-gp Substrate InhibitorEffect->ConclusionYes Yes InhibitorEffect->ConclusionNo No

Caption: Logical workflow to determine if this compound is a P-gp substrate.

References

Zileuton In Vitro Dose-Response Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Zileuton dose-response curve optimization in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

This compound is a specific inhibitor of the enzyme 5-lipoxygenase (5-LOX).[1] This enzyme is crucial for the synthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, this compound blocks the production of leukotrienes, including Leukotriene B4 (LTB4), from arachidonic acid.

Q2: What is a typical effective concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a general range to start with is 1 µM to 100 µM.[2][3][4] The half-maximal inhibitory concentration (IC50) for LTB4 biosynthesis is often observed in the sub-micromolar to low micromolar range.[1]

Q3: How should I prepare this compound for in vitro experiments given its low water solubility?

This compound has poor aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted in cell culture media to the final desired concentrations. Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.

Q4: Are there any known off-target effects of this compound that I should be aware of?

While this compound is a selective 5-LOX inhibitor, some studies have reported that at higher concentrations it may also suppress prostaglandin biosynthesis by inhibiting the release of arachidonic acid.[3] It is advisable to include appropriate controls to assess the specificity of the observed effects in your experimental system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or weak inhibition observed 1. This compound degradation: this compound in aqueous solutions can be unstable. 2. Insufficient concentration: The concentrations used may be too low for the specific cell type or experimental conditions. 3. Cellular resistance: Some cell lines may be less sensitive to this compound.1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 100 µM). 3. Verify the expression and activity of 5-LOX in your cell line.
High well-to-well variability 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. This compound precipitation: Poor solubility of this compound at higher concentrations in the final medium. 3. Pipetting errors: Inaccurate dilution or addition of reagents.1. Ensure a single-cell suspension before seeding and use appropriate techniques for even cell distribution. 2. Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower top concentration or a different solubilization approach. 3. Use calibrated pipettes and follow good laboratory practices for accurate liquid handling.
Unexpected cytotoxicity 1. High solvent concentration: The concentration of the organic solvent (e.g., DMSO) may be toxic to the cells. 2. Cell line sensitivity: Some cell lines may be more sensitive to this compound-induced cytotoxicity. 3. Off-target effects: At very high concentrations, this compound might have off-target effects leading to cell death.1. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1%) and include a vehicle control. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiment. 3. Lower the maximum concentration of this compound used in the experiment.
Inconsistent IC50 values between experiments 1. Variation in cell passage number: Cellular responses can change with increasing passage number. 2. Lot-to-lot variability of reagents: Differences in serum, media, or other reagents can affect cell behavior. 3. Differences in incubation times: The duration of cell stimulation or this compound pre-incubation can influence the outcome.1. Use cells within a defined passage number range for all experiments. 2. Use the same lot of critical reagents whenever possible and test new lots before use in critical experiments. 3. Standardize all incubation times and experimental procedures.

Quantitative Data Summary

The following table summarizes reported IC50 values for this compound in various in vitro systems.

Cell Type/SystemAssay ReadoutReported IC50
Rat Basophilic Leukemia (RBL-1) cell supernatant5-HETE synthesis~0.5 µM
Rat Polymorphonuclear Leukocytes (PMNLs)5-HETE synthesis~0.3 µM
Rat PMNLsLTB4 biosynthesis~0.4 µM
Human PMNLsLTB4 biosynthesis~0.4 µM
Human Whole BloodLTB4 biosynthesis~0.9 µM
Murine Peritoneal MacrophagesPGE2 production~5.79 µM

Experimental Protocols

Protocol 1: this compound Dose-Response in Stimulated Macrophages

This protocol describes a general procedure for determining the dose-response of this compound on LTB4 production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding:

    • Plate murine peritoneal macrophages or a macrophage cell line (e.g., J774) in a 24-well plate at a density of 5 x 10^5 cells/mL.[3]

    • Allow cells to adhere for at least 3 hours in a humidified incubator at 37°C and 5% CO2.

    • After adherence, wash the cells with sterile phosphate-buffered saline (PBS) and replace the medium with serum-free medium.[3]

  • This compound Pre-incubation:

    • Prepare serial dilutions of this compound in serum-free medium from a DMSO stock.

    • Add the diluted this compound to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO).

    • Pre-incubate the cells with this compound for 30-60 minutes.

  • Cell Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 10 µg/mL.[3]

    • Incubate for the desired time period (e.g., 24 hours).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Centrifuge the supernatants at 1000 x g for 20 minutes to remove any cell debris.[5][6]

    • Measure the concentration of LTB4 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the LTB4 concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Visualizations

Signaling Pathway

Zileuton_Mechanism This compound's Mechanism of Action Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Substrate Five_HPETE 5-HPETE Five_LOX->Five_HPETE LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation This compound This compound This compound->Five_LOX Inhibits

Caption: this compound inhibits the 5-lipoxygenase (5-LOX) enzyme.

Experimental Workflow

Dose_Response_Workflow This compound Dose-Response Experimental Workflow start Start cell_culture Cell Seeding (e.g., Macrophages) start->cell_culture pre_incubation Pre-incubation with This compound Concentrations cell_culture->pre_incubation stimulation Cell Stimulation (e.g., LPS) pre_incubation->stimulation sample_collection Supernatant Collection stimulation->sample_collection elisa LTB4 ELISA sample_collection->elisa data_analysis Data Analysis (Dose-Response Curve & IC50) elisa->data_analysis end End data_analysis->end

Caption: A typical workflow for a this compound dose-response experiment.

References

Zileuton Targeted Delivery Systems: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zileuton delivery methods for targeted tissue effects. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during the formulation, characterization, and in vivo application of this compound delivery systems.

Formulation & Stability

  • Q1: My this compound nanoformulation is showing signs of instability (e.g., aggregation, phase separation). What are the possible causes and solutions?

    A1: Instability in nanoformulations is a common challenge. Here are some potential causes and troubleshooting steps:

    • Inadequate Surfactant/Stabilizer Concentration: The concentration of surfactants or stabilizers is critical for preventing nanoparticle aggregation. Ensure you are using an optimal concentration, which may require titration experiments.

    • High Polydispersity Index (PDI): A high PDI indicates a wide range of particle sizes, which can lead to instability. Refining your formulation process to achieve a lower PDI (ideally < 0.3) is recommended.

    • Improper Storage Conditions: Nanoformulations can be sensitive to temperature and light. Store your formulations as recommended, typically at 4°C and protected from light, unless otherwise specified for your particular system.

    • Drug Crystallization: this compound is a crystalline drug, and it may recrystallize over time, leading to instability. Incorporating crystallization inhibitors or using amorphous forms of the drug might be necessary.

  • Q2: I'm having trouble achieving a consistent and small particle size for my this compound nanoparticles. What can I do?

    A2: Achieving the desired particle size is crucial for targeted delivery. Consider the following:

    • Optimization of Process Parameters: For methods like nanoprecipitation or emulsification, parameters such as stirring speed, temperature, and the rate of addition of the organic phase can significantly impact particle size. Systematically optimize these parameters.

    • Choice of Polymer and Solvent: The type of polymer and the solvent system used play a key role. Ensure good solubility of both the drug and the polymer in the chosen solvent.

    • Post-formulation Processing: Techniques like sonication or high-pressure homogenization can be used to reduce particle size after initial formulation.

In Vivo Studies

  • Q3: I am observing unexpected toxicity or adverse effects in my animal model after administering a targeted this compound formulation. What could be the reason?

    A3: While targeting aims to reduce systemic toxicity, adverse effects can still occur.

    • Hepatotoxicity: this compound itself has been associated with liver injury. Even with targeted delivery, some systemic exposure is likely. It is crucial to monitor liver enzymes (ALT, AST) in your animal models. The mechanism may involve reactive metabolites of this compound.

    • Off-Target Effects of the Carrier: The nanocarrier itself might have inherent toxicity or accumulate in non-target organs like the liver and spleen. Conduct toxicity studies with the empty nanocarrier (placebo) to assess its safety profile.

    • Dose and Administration Route: The dose might be too high, or the administration route might lead to rapid systemic uptake. Consider dose-ranging studies and alternative administration routes if possible.

  • Q4: How can I improve the targeting efficiency of my this compound delivery system to the desired tissue?

    A4: Enhancing targeting efficiency often requires a multi-faceted approach:

    • Ligand-Targeted Delivery: If your target tissue overexpresses a specific receptor, you can conjugate a corresponding ligand to the surface of your nanoparticles. For example, in rheumatoid arthritis, receptors like folate receptor, CD44, and integrin αVβ are overexpressed in the inflamed synovium and can be targeted.

    • Size Optimization: The size of your nanoparticles will influence their biodistribution. For passive targeting to inflamed tissues via the enhanced permeability and retention (EPR) effect, a size range of 100-200 nm is often optimal.

    • Surface Modification: Coating nanoparticles with hydrophilic polymers like polyethylene glycol (PEG) can help to reduce opsonization and clearance by the reticuloendothelial system (RES), leading to longer circulation times and increased accumulation at the target site.

Analytical & Characterization

  • Q5: I am facing issues with the quantification of this compound in my biological samples using HPLC. What are some common troubleshooting tips?

    A5: Accurate quantification is essential for pharmacokinetic and biodistribution studies. Here are some tips for HPLC analysis of this compound:

    • Sample Preparation: Inefficient extraction of this compound from the biological matrix is a common problem. Optimize your extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to ensure high recovery.

    • Matrix Effects in LC-MS/MS: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Employing a stable isotope-labeled internal standard and optimizing chromatographic separation can help mitigate matrix effects.

    • Stability of this compound in Samples: this compound may degrade in biological samples. Ensure proper sample handling and storage (e.g., storing at -80°C) and conduct stability studies to confirm the integrity of the analyte.

Data Presentation: Comparison of this compound Delivery Systems

The following tables summarize quantitative data from various studies on different this compound delivery systems.

Table 1: Pharmacokinetic Parameters of Different this compound Formulations

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Oral Administration in Rats
Active Pharmaceutical Ingredient (API)1500 ± 2001.04500 ± 500
Nanocrystal Formulation2500 ± 3002.08000 ± 700
Inhalation in Rats (Lung Tissue)
This compound Dispersion~1.5 µg/g1.0-
Nanoemulsifying System~22.5 µg/g1.0-

Table 2: Biodistribution and Targeting Efficiency of Inhaled this compound Nanoemulsion in Rats

OrganRelative Targeting Efficiency (re)Targeting Efficiency (te)Reference
Lung15.014.18
Liver0.870.21
Spleen1.980.41
  • re (Relative Targeting Efficiency): Compares drug concentration in the target organ to that in blood.

  • te (Targeting Efficiency): A measure of drug accumulation in the target tissue.

Experimental Protocols

This section provides detailed methodologies for the preparation of different this compound delivery systems.

Protocol 1: Preparation of Inhalable this compound-Loaded Nanoemulsion

This protocol is adapted from a study that developed a nanoemulsifying formulation for improved lung targeting.

Materials:

  • This compound

  • Acrysol K150 (Oil phase)

  • Cremophor EL (Surfactant)

  • Transcutol HP (Cosolvent)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and cosolvents to select the most suitable components.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and cosolvent at different ratios.

    • Titrate each mixture with water and observe for the formation of a clear and stable nanoemulsion.

    • Construct a phase diagram to identify the nanoemulsion region.

  • Preparation of this compound-Loaded Nanoemulsion:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosolvent.

    • Accurately weigh the required amounts of Acrysol K150, Cremophor EL, and Transcutol HP and mix them in a glass vial.

    • Add the calculated amount of this compound to the mixture and vortex until the drug is completely dissolved. This forms the self-nanoemulsifying drug delivery system (SNEDDS) preconcentrate.

    • For administration, dilute the SNEDDS preconcentrate with PBS (e.g., 1:10 ratio) and gently mix to form the nanoemulsion.

Characterization:

  • Globule Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS).

  • Morphology: Visualize the nanoemulsion droplets using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • In Vitro Lung Deposition: Use an Andersen Cascade Impactor or a Twin Stage Impinger to assess the aerodynamic properties of the nebulized nanoemulsion.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol is based on the nanoprecipitation method for preparing polymer-based nanoparticles for drug delivery.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer

  • Acetone (Solvent)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v) (Stabilizer)

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of this compound and PLGA in acetone. The ratio of drug to polymer can be varied to optimize drug loading.

  • Nanoprecipitation:

    • Add the organic phase dropwise to the aqueous PVA solution under constant magnetic stirring.

    • The rapid diffusion of acetone into the aqueous phase will cause the precipitation of PLGA, encapsulating the this compound to form nanoparticles.

  • Solvent Evaporation:

    • Continue stirring the suspension for several hours (e.g., 3-4 hours) in a fume hood to allow for the complete evaporation of acetone.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes).

    • Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unentrapped drug and excess PVA.

    • Repeat the centrifugation and washing steps two to three times.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.

Characterization:

  • Particle Size and Zeta Potential: Analyze using DLS.

  • Surface Morphology: Examine with SEM or TEM.

  • Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound encapsulated within the nanoparticles using a validated analytical method like HPLC after dissolving a known amount of nanoparticles in a suitable solvent.

Signaling Pathways and Experimental Workflows

This section provides diagrams to visualize key processes related to this compound's mechanism of action and experimental procedures.

Zileuton_Signaling_Pathway Arachidonic_Acid Arachidonic Acid _5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->_5_LOX Substrate FLAP 5-Lipoxygenase Activating Protein (FLAP) FLAP->_5_LOX Activates LTA4 Leukotriene A4 (LTA4) _5_LOX->LTA4 Catalyzes This compound This compound This compound->_5_LOX Inhibits LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 BLT_Receptors BLT Receptors LTB4->BLT_Receptors Binds to CysLT_Receptors CysLT Receptors LTC4->CysLT_Receptors Binds to Inflammation Inflammation (Chemotaxis, Vascular Permeability) BLT_Receptors->Inflammation CysLT_Receptors->Inflammation Bronchoconstriction Bronchoconstriction CysLT_Receptors->Bronchoconstriction

This compound's Mechanism of Action in the 5-Lipoxygenase Pathway.

Experimental_Workflow Formulation Formulation of this compound Delivery System (e.g., Nanoemulsion, Nanoparticles) Characterization Physicochemical Characterization (Size, Zeta Potential, Morphology, Drug Load) Formulation->Characterization InVitro In Vitro Evaluation (Drug Release, Cell Viability) Characterization->InVitro AnimalModel Animal Model of Disease (e.g., Lung Inflammation, Arthritis) InVitro->AnimalModel Administration Administration of Formulation (e.g., Inhalation, Intravenous) AnimalModel->Administration Biodistribution Pharmacokinetics & Biodistribution Studies Administration->Biodistribution Efficacy Therapeutic Efficacy Assessment (e.g., Histology, Biomarker Analysis) Administration->Efficacy Toxicity Toxicity Assessment (e.g., Liver Enzyme Monitoring) Administration->Toxicity

General Experimental Workflow for Targeted this compound Delivery.

Troubleshooting_Logic Problem Problem Encountered (e.g., Instability, Low Efficacy) Formulation_Issues Formulation-Related Issues? (e.g., Size, PDI, Drug Load) Problem->Formulation_Issues InVivo_Issues In Vivo-Related Issues? (e.g., Dose, Route, Animal Model) Problem->InVivo_Issues Formulation_Issues->InVivo_Issues No Optimize_Formulation Optimize Formulation Parameters (e.g., Surfactant, Polymer, Process) Formulation_Issues->Optimize_Formulation Yes Optimize_InVivo Optimize In Vivo Protocol (e.g., Dose Titration, Different Route) InVivo_Issues->Optimize_InVivo Yes Solution Problem Resolved InVivo_Issues->Solution No Recharacterize Re-characterize Formulation Optimize_Formulation->Recharacterize Recharacterize->Problem Re-evaluate Recharacterize->Solution If successful Assess_Toxicity Assess Carrier Toxicity Optimize_InVivo->Assess_Toxicity Optimize_InVivo->Solution If successful Assess_Toxicity->Problem Re-evaluate

A Logical Flowchart for Troubleshooting this compound Delivery Experiments.

Validation & Comparative

Zileuton vs. Montelukast: A Comparative Guide in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of zileuton and montelukast in various preclinical animal models. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers investigating inflammatory pathways and developing novel therapeutic strategies.

Introduction to this compound and Montelukast

Inflammation is a complex biological response to harmful stimuli, and the leukotriene pathway plays a crucial role in mediating this process. Leukotrienes are pro-inflammatory lipid mediators synthesized from arachidonic acid.[1] They are implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.

This compound and montelukast are two widely studied drugs that target the leukotriene pathway, albeit through different mechanisms:

  • This compound: A direct inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[2][3] By blocking 5-LOX, this compound prevents the synthesis of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4.[4][5]

  • Montelukast: A selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[6][7] It acts downstream by blocking the binding of CysLTs to their receptor, thereby inhibiting their pro-inflammatory effects, such as bronchoconstriction and inflammatory cell recruitment.[6][8][9]

This guide will delve into the comparative efficacy of these two agents in various animal models of inflammation.

Leukotriene Signaling Pathway and Experimental Workflow

The following diagrams illustrate the points of action for this compound and montelukast within the leukotriene synthesis pathway and a typical experimental workflow for evaluating these drugs in an animal model of inflammation.

Leukotriene_Pathway cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-LOX->Leukotriene A4 (LTA4) This compound This compound (Inhibitor) This compound->5-LOX Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Inflammatory Response Inflammatory Response Leukotriene B4 (LTB4)->Inflammatory Response CysLT1 Receptor CysLT1 Receptor Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->CysLT1 Receptor CysLT1 Receptor->Inflammatory Response Montelukast Montelukast (Antagonist) Montelukast->CysLT1 Receptor

Leukotriene pathway and drug targets.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Animal Model Selection Animal Model Selection Induction of Inflammation Induction of Inflammation Animal Model Selection->Induction of Inflammation Vehicle Control Vehicle Control Induction of Inflammation->Vehicle Control This compound This compound Induction of Inflammation->this compound Montelukast Montelukast Induction of Inflammation->Montelukast Sample Collection Sample Collection Vehicle Control->Sample Collection This compound->Sample Collection Montelukast->Sample Collection Biochemical Assays Biochemical Assays Sample Collection->Biochemical Assays Histological Analysis Histological Analysis Sample Collection->Histological Analysis Data Analysis Data Analysis Biochemical Assays->Data Analysis Histological Analysis->Data Analysis

A typical experimental workflow.

Comparative Efficacy in Animal Models of Inflammation

The following tables summarize the quantitative data from studies comparing this compound and montelukast in various animal models of inflammation.

Spinal Cord Injury (SCI) in Mice
Parameter MeasuredVehicle Control (SCI)This compound (10 mg/kg)Montelukast (10 mg/kg)Reference
Neutrophil Infiltration (MPO activity, U/g tissue) 15.4 ± 1.27.8 ± 0.98.1 ± 1.0[10]
TNF-α (pg/mg protein) 380 ± 25190 ± 18210 ± 20[10]
COX-2 Expression (relative to sham) Significant IncreaseSignificant ReductionSignificant Reduction[10]
PGE2 (pg/mg protein) 450 ± 30250 ± 22280 ± 25[10]
LTB4 (pg/mg protein) 3.8 ± 0.31.5 ± 0.21.7 ± 0.2[10]
pERK1/2 Expression (relative to sham) Significant IncreaseSignificant ReductionSignificant Reduction[10]
Locomotor Score (BMS at day 10) 2.5 ± 0.34.5 ± 0.44.2 ± 0.4[10]
*p < 0.01 vs. SCI + Vehicle
Acute Colitis in Rats
Parameter MeasuredVehicle Control (TNBS-induced colitis)This compound (100 mg/kg/day)Montelukast (20 mg/kg/day)Reference
Macroscopic Damage Score (72h) 4.5 ± 0.5No significant reductionNo significant reduction[2]
Myeloperoxidase (MPO) Activity (U/g tissue, 72h) 120 ± 15No significant reductionNo significant reduction[2]
LTB4 Production (pmol/mg tissue, 72h) 15.2 ± 2.17.8 ± 1.5Not reported[2]
PGE2 Production (pmol/mg tissue, 24h) 8.5 ± 1.2Not reported12.5 ± 1.8[2]
*p < 0.05 vs. TNBS + Vehicle
Acute Lung Injury (LPS-induced) in Mice
Parameter MeasuredVehicle Control (LPS)This compound (1 µg/g)Montelukast (1 µg/g)Reference
TNF-α in BAL fluid (pg/mL) ~1800~800~900[11][12]
CXCL1 in BAL fluid (pg/mL) ~1200~500~600[11][12]
CXCL2 in BAL fluid (pg/mL) ~1000~400~500[11][12]
IL-1β in BAL fluid (pg/mL) ~450~200~250[11][12]
IL-6 in BAL fluid (pg/mL) ~2500~1000~1200[11][12]
pERK1/2 in lung tissue (% of total ERK) ~70%~40%~45%[13]
*p < 0.05 vs. LPS + Vehicle

Experimental Protocols

Mouse Model of Spinal Cord Injury
  • Animal Model: Male CD-1 mice (25-30 g).

  • Induction of Injury: Spinal cord injury (SCI) was induced by applying vascular clips (extradural compression) to the dura mater at the T6-T7 level for 1 minute.[14]

  • Drug Administration:

    • This compound (10 mg/kg) or montelukast (10 mg/kg) was administered intraperitoneally (i.p.) 1 hour and 6 hours after SCI.[14]

  • Assessment of Inflammation:

    • Myeloperoxidase (MPO) activity: A colorimetric assay to quantify neutrophil infiltration in the spinal cord tissue 24 hours post-SCI.[6]

    • Cytokine and Mediator Levels: Enzyme-linked immunosorbent assays (ELISAs) were used to measure the levels of TNF-α, PGE2, and LTB4 in spinal cord tissue homogenates.[4][14]

    • Western Blot Analysis: To determine the expression of COX-2 and phosphorylated ERK1/2 in spinal cord tissue.[6]

    • Behavioral Testing: The Basso Mouse Scale (BMS) was used to assess locomotor recovery over a 10-day period.[6]

Rat Model of Acute Colitis
  • Animal Model: Male Wistar rats (200-250 g).

  • Induction of Colitis: Colitis was induced by a single intracolonic administration of trinitrobenzene sulphonic acid (TNBS) in 50% ethanol.[2]

  • Drug Administration:

    • This compound (50 or 100 mg/kg/day) or montelukast (5, 10, or 20 mg/kg/day) was administered intracolonically twice daily, starting 12 hours before TNBS instillation.[2]

  • Assessment of Inflammation:

    • Macroscopic and Histological Scoring: The severity of colitis was assessed 24 and 72 hours after TNBS administration.

    • MPO Activity: Measured in colonic tissue to quantify neutrophil infiltration.[2]

    • Eicosanoid Production: Levels of LTB4 and PGE2 were measured in the supernatant of incubated colonic tissue.[2]

Mouse Model of Acute Lung Injury
  • Animal Model: C57BL/6 mice.

  • Induction of Injury: Acute lung injury was induced by inhalation of lipopolysaccharide (LPS).[15]

  • Drug Administration:

    • This compound (1 µg/g) or montelukast (1 µg/g) was administered intraperitoneally 1 hour after LPS exposure.[15]

  • Assessment of Inflammation:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid was collected 3 hours after LPS exposure to measure levels of TNF-α, CXCL1, CXCL2, IL-1β, and IL-6 by ELISA.[11][12]

    • Western Blot Analysis: Lung tissue homogenates were used to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.[13]

Summary and Conclusion

The presented data from various animal models of inflammation demonstrate that both this compound and montelukast possess significant anti-inflammatory properties.

In the mouse model of spinal cord injury , both drugs were equally effective at reducing neutrophil infiltration, pro-inflammatory mediators (TNF-α, COX-2, PGE2, LTB4), and ERK1/2 phosphorylation, leading to improved functional recovery.[10][14] This suggests that in this context of neuroinflammation, both the synthesis of all leukotrienes and the specific signaling through the CysLT1 receptor are critical.

In a rat model of acute colitis , neither this compound nor montelukast showed a significant reduction in the overall severity of colitis, despite this compound effectively reducing LTB4 levels and montelukast increasing PGE2 production.[2] This indicates that the leukotriene pathway may play a less dominant role in this specific model of gut inflammation, or that other inflammatory pathways are more critical.

In a mouse model of LPS-induced acute lung injury , both this compound and montelukast demonstrated a robust anti-inflammatory effect, significantly reducing a broad range of pro-inflammatory cytokines in the bronchoalveolar lavage fluid and inhibiting ERK1/2 signaling in the lung tissue.[11][12][13] The comparable efficacy of both drugs in this model highlights the importance of the CysLT pathway in acute pulmonary inflammation.

References

Zileuton's In Vitro Performance Against Other 5-Lipoxygenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of zileuton with other 5-lipoxygenase (5-LOX) inhibitors. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.

This compound is an orally active inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes.[1] By blocking the 5-LOX pathway, this compound effectively hinders the production of pro-inflammatory leukotrienes, such as LTB4, LTC4, LTD4, and LTE4.[1] This mechanism of action makes it a therapeutic agent for managing chronic inflammatory diseases like asthma. This guide provides a comparative analysis of this compound's in vitro potency against other 5-LOX inhibitors, supported by quantitative data and detailed experimental methodologies.

The 5-Lipoxygenase (5-LOX) Signaling Pathway

The 5-LOX signaling cascade begins with the liberation of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase then catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that can be further metabolized into either leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase or into cysteinyl leukotrienes (LTC4, LTD4, and LTE4) through the action of LTC4 synthase. These leukotrienes are potent inflammatory mediators involved in various physiological and pathological processes.

5-LOX Signaling Pathway cluster_inhibitors Inhibitors membrane Membrane Phospholipids AA Arachidonic Acid (AA) membrane->AA Liberation Five_LOX 5-Lipoxygenase (5-LOX) AA->Five_LOX cPLA2 cPLA2 cPLA2->AA LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 Catalysis LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Metabolism CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Metabolism Inflammation Inflammatory Responses LTB4->Inflammation LTA4H LTA4 Hydrolase LTA4H->LTB4 CysLTs->Inflammation LTC4S LTC4 Synthase LTC4S->CysLTs This compound This compound This compound->Five_LOX Inhibits Other_Inhibitors Other 5-LOX Inhibitors Other_Inhibitors->Five_LOX Inhibit

Figure 1: The 5-Lipoxygenase (5-LOX) signaling pathway and points of inhibition.

Comparative Inhibitory Activity of 5-LOX Inhibitors

The in vitro potency of this compound and other 5-LOX inhibitors is commonly evaluated by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the 5-LOX enzyme by 50%. The following table summarizes the IC50 values of various 5-LOX inhibitors across different in vitro assay systems.

InhibitorIn Vitro SystemIC50 (µM)Reference
This compound Human Whole Blood0.9[2]
Human Polymorphonuclear Leukocytes (PMNL)0.4[2]
Rat Polymorphonuclear Leukocytes (PMNL)0.4[2]
Rat Basophilic Leukemia Cell Supernatant0.5[2]
Stimulated HEK293 Cells~1.0[3]
Setileuton (MK-0633) Human Whole Blood Assay0.052[4]
AA-861 HeLa Cell Supernatants~1.0[5]
BWA4C HeLa Cell Supernatants~1.0[5]
CJ-13,610 HeLa Cell Supernatants~0.1[5]
C06 HeLa Cell Supernatants~9.1[5]
NDGA HeLa Cell Supernatants~1.0[5]
Compound 28 Stimulated HEK293 Cells~1.0[3]
Human Polymorphonuclear Leukocytes (PMNL)More potent than this compound[3]

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to assess the inhibitory activity of 5-LOX inhibitors.

Human Whole Blood Assay

This assay measures the inhibition of 5-LOX in a physiologically relevant matrix.

Human Whole Blood Assay Workflow start Start collect_blood Collect fresh human blood (with anticoagulant) start->collect_blood preincubate Pre-incubate blood with 5-LOX inhibitor or vehicle collect_blood->preincubate stimulate Stimulate with Calcium Ionophore (e.g., A23187) preincubate->stimulate incubate Incubate at 37°C stimulate->incubate terminate Terminate reaction (e.g., with cold solvent) incubate->terminate extract Extract Leukotrienes terminate->extract analyze Analyze Leukotriene levels (e.g., HPLC, ELISA) extract->analyze calculate Calculate IC50 values analyze->calculate end End calculate->end

Figure 2: Workflow for a typical human whole blood 5-LOX inhibition assay.

Methodology:

  • Blood Collection: Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Pre-incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for a specified time at 37°C.

  • Stimulation: Leukotriene synthesis is initiated by adding a calcium ionophore, such as A23187, which stimulates the 5-LOX pathway.

  • Incubation: The samples are incubated for a defined period at 37°C to allow for leukotriene production.

  • Termination and Extraction: The reaction is stopped, typically by adding a cold organic solvent, which also serves to precipitate proteins and extract the lipid mediators.

  • Analysis: The levels of 5-LOX products, such as LTB4, are quantified using methods like High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in LTB4 production compared to the vehicle control is determined as the IC50 value.

Polymorphonuclear Leukocytes (PMNLs) Assay

This assay utilizes isolated primary immune cells that are a major source of leukotrienes.

Methodology:

  • PMNL Isolation: PMNLs are isolated from fresh human or animal blood using density gradient centrifugation.

  • Pre-incubation: The isolated PMNLs are resuspended in a suitable buffer and pre-incubated with different concentrations of the 5-LOX inhibitor or vehicle.

  • Stimulation: The cells are stimulated with a calcium ionophore (e.g., A23187) and arachidonic acid to induce 5-LOX activity.

  • Incubation and Termination: The reaction is allowed to proceed at 37°C and then terminated.

  • Analysis and IC50 Determination: The amount of LTB4 produced is measured, and the IC50 values are calculated as described for the whole blood assay. A study on a novel this compound-hydroxycinnamic acid hybrid (compound 28) found it to be three times as active as this compound in a PMNL assay.[3]

Cell-Free 5-LOX Activity Assay

This biochemical assay directly measures the effect of an inhibitor on the 5-LOX enzyme without cellular influences.

Methodology:

  • Enzyme Source: A source of 5-LOX enzyme is used, which can be a 20,000 x g supernatant from rat basophilic leukemia cells or a purified recombinant human 5-LOX.[2][6]

  • Reaction Mixture: The enzyme is incubated with a buffer containing co-factors such as ATP and calcium chloride.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Product Measurement: The formation of 5-LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE), is monitored, often by measuring the change in absorbance at a specific wavelength.

  • IC50 Calculation: The inhibitory potency is determined by calculating the concentration of the compound that reduces enzyme activity by 50%.

Conclusion

This compound is a well-established 5-LOX inhibitor with proven in vitro efficacy. However, the landscape of 5-LOX inhibitor development is continually evolving, with newer compounds demonstrating comparable or even superior potency in various in vitro models. For instance, setileuton (MK-0633) exhibits a significantly lower IC50 in a human whole blood assay compared to this compound.[4] Furthermore, novel hybrid molecules, such as compound 28, have shown enhanced activity in specific cellular systems like PMNLs.[3] The choice of the most appropriate 5-LOX inhibitor for research or therapeutic development will depend on a multitude of factors, including the specific biological context, desired potency, and pharmacokinetic properties. The data and protocols presented in this guide provide a foundation for making these critical assessments.

References

Zileuton's Impact on Leukotriene Production: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zileuton's performance in inhibiting leukotriene production against other leukotriene-modifying agents. The following sections detail the mechanism of action, comparative efficacy, and the experimental protocols used to validate these findings, offering a comprehensive resource for researchers in inflammation and respiratory therapeutics.

Introduction to Leukotriene Pathway and this compound's Mechanism of Action

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the action of the 5-lipoxygenase (5-LO) enzyme.[1] They play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma, where they mediate bronchoconstriction, mucus secretion, and airway inflammation.[1] The leukotriene family is divided into two main classes: leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4.[1][2] CysLTs are responsible for the characteristic features of asthma, such as airway smooth muscle constriction, increased vascular permeability, and eosinophil recruitment.[2]

There are two primary pharmacological strategies to counteract the effects of leukotrienes: inhibition of their synthesis or blockade of their receptors.[3][4] this compound falls into the first category as a direct inhibitor of the 5-lipoxygenase enzyme.[1][5] By blocking 5-LO, this compound prevents the conversion of arachidonic acid into all leukotrienes, including LTB4 and the CysLTs.[5] In contrast, leukotriene receptor antagonists (LTRAs), such as montelukast and zafirlukast, act downstream by competitively blocking the CysLT1 receptor, thereby preventing the binding of cysteinyl leukotrienes.[2][3]

Comparative Efficacy of Leukotriene Modifiers

The distinct mechanisms of action of 5-LO inhibitors and LTRAs lead to different biological and clinical effects. While LTRAs only block the effects of CysLTs, this compound's inhibition of 5-LO also prevents the production of LTB4, which may confer additional anti-inflammatory benefits.[6][7] The following tables summarize quantitative data from clinical studies comparing the efficacy of this compound with LTRAs and placebo.

Table 1: Effect on Leukotriene Levels
DrugDosageStudy PopulationSample TypeAnalytePercent Inhibition vs. Placebo/BaselineReference
This compound 600 mg q.i.d.Allergic AsthmaticsBronchoalveolar Lavage Fluid (BALF)LTC4/D4/E4In a subgroup of high LT producers, this compound significantly reduced post-antigen challenge BALF eosinophil count by 68%.[8][8]
This compound 600 mg q.i.d.Allergic AsthmaticsBronchoalveolar Lavage Fluid (BALF)LTB4In high LT producers, post-antigen BALF levels of LTB4 were higher than in low LT producers, and this compound treatment reduced associated eosinophilia.[8][8]
This compound + Aspirin Not SpecifiedCurrent SmokersUrineLeukotriene E4 (LTE4)Suppressed urinary leukotriene levels.[9][9]
Table 2: Clinical Efficacy in Asthma
DrugDosageStudy PopulationPrimary EndpointResultReference
This compound ER 2400 mg/dayMild to Moderate Chronic Stable AsthmaPeak Expiratory Flow Rate (PEFR)27.0% improvement from baseline (vs. 18.4% for Montelukast, P=0.006).[10][10]
Montelukast 10 mg/dayMild to Moderate Chronic Stable AsthmaPeak Expiratory Flow Rate (PEFR)18.4% improvement from baseline.[10][10]
This compound 600 mg q.i.d.Mild to Moderate AsthmaFEV115.7% improvement (vs. 7.7% for placebo, P=0.006).[11][11]
This compound 600 mg q.i.d.Acute AsthmaPeak Expiratory Flow Rate (PEFR)Significantly higher mean PEFR values compared to placebo (P=0.007).[12][12]
Montelukast 10 mgAcute AsthmaPeak Expiratory Flow Rate (PEFR)No significant difference compared to placebo (P=0.181).[12][12]

Experimental Protocols

Measurement of Leukotrienes in Bronchoalveolar Lavage Fluid (BALF)
  • Bronchoscopy and Lavage: Following local anesthesia of the upper airway, a flexible bronchoscope is inserted into a subsegmental bronchus.

  • Lavage Procedure: A specified volume of sterile saline is instilled into the airway and then gently aspirated. This procedure is repeated several times.

  • Sample Processing: The collected BALF is immediately placed on ice and centrifuged to separate the cellular components from the supernatant.

  • Leukotriene Analysis: The supernatant is analyzed for leukotriene concentrations (LTC4/D4/E4 and LTB4) using sensitive and specific methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • Data Normalization: Leukotriene levels are often normalized to the total protein or urea concentration in the BALF to account for variations in fluid recovery.

Clinical Trial Protocol for Asthma Efficacy
  • Patient Selection: Patients with a confirmed diagnosis of asthma and meeting specific inclusion criteria (e.g., age, FEV1 % predicted) are recruited.[11][12]

  • Study Design: A randomized, double-blind, placebo-controlled design is typically employed.[11]

  • Treatment Arms: Patients are randomly assigned to receive this compound, a comparator drug (e.g., montelukast), or a placebo for a defined treatment period.[12]

  • Efficacy Assessments: The primary efficacy endpoint is often the change in forced expiratory volume in one second (FEV1). Secondary endpoints may include peak expiratory flow rate (PEFR), asthma symptom scores, and use of rescue medication.[10][11]

  • Safety Monitoring: Liver function tests (alanine aminotransferase levels) are monitored regularly, particularly for patients receiving this compound, due to the risk of hepatotoxicity.[13][14]

  • Statistical Analysis: Appropriate statistical methods are used to compare the treatment effects between the different arms of the study.

Visualizing the Pathways and Processes

Leukotriene Synthesis Pathway and Drug Targets

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_receptor Target Cell Membrane Phospholipids Membrane Phospholipids PLA2 PLA2 Arachidonic Acid Arachidonic Acid 5-LO 5-Lipoxygenase Arachidonic Acid->5-LO 5-HPETE 5-HPETE LTA4 LTA4 5-HPETE->LTA4 LTA4 Hydrolase LTA4 Hydrolase LTA4->LTA4 Hydrolase LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTB4 LTB4 LTC4 LTC4 LTD4 LTD4 LTC4->LTD4 CysLTs Cysteinyl Leukotrienes LTE4 LTE4 LTD4->LTE4 CysLT1 Receptor CysLT1 Receptor CysLTs->CysLT1 Receptor Binds PLA2->Arachidonic Acid 5-LO->5-HPETE LTA4 Hydrolase->LTB4 LTC4 Synthase->LTC4 This compound This compound This compound->5-LO Inhibits Biological Effects Bronchoconstriction, Inflammation CysLT1 Receptor->Biological Effects LTRAs Montelukast, Zafirlukast LTRAs->CysLT1 Receptor Blocks

Caption: Leukotriene synthesis pathway and points of pharmacological intervention.

Experimental Workflow for Drug Efficacy Validation

Experimental_Workflow cluster_screening Phase 1: Screening and Recruitment cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up and Data Collection cluster_analysis Phase 4: Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (FEV1, Symptoms) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Comparator/Placebo) Randomization->Group_B Treatment_Period Blinded Treatment Period (e.g., 12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Efficacy_Measurement Efficacy Measurement (FEV1, PEFR, Symptoms) Treatment_Period->Efficacy_Measurement Safety_Monitoring Safety Monitoring (Adverse Events, LFTs) Treatment_Period->Safety_Monitoring Data_Collection Data Collection Efficacy_Measurement->Data_Collection Safety_Monitoring->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation and Reporting Data_Analysis->Results

Caption: A typical clinical trial workflow for evaluating leukotriene modifiers.

Conclusion

This compound, as a 5-lipoxygenase inhibitor, offers a distinct therapeutic approach to managing leukotriene-driven inflammation compared to leukotriene receptor antagonists. By inhibiting the synthesis of all leukotrienes, including LTB4 and the cysteinyl leukotrienes, this compound has demonstrated significant efficacy in improving lung function and reducing asthma exacerbations.[11][12] Comparative studies suggest that this compound may offer greater improvements in lung function than LTRAs in certain patient populations.[10][12] However, the need for more frequent dosing and regular monitoring of liver function are important considerations in its clinical application.[13] The choice between a 5-LO inhibitor and an LTRA may depend on the specific inflammatory profile of the patient and the desired therapeutic outcome. Further research is warranted to identify biomarkers that could predict a more favorable response to this compound, potentially leading to a more personalized approach to asthma therapy.

References

Comparative Efficacy of Zileuton and Other Anti-inflammatory Drugs in Asthma Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Performance of Zileuton in Relation to Other Anti-inflammatory Asthma Therapies, Supported by Experimental Data.

This guide provides a detailed comparison of the efficacy of this compound, a 5-lipoxygenase inhibitor, with other prominent anti-inflammatory drugs used in the management of asthma, such as leukotriene receptor antagonists (e.g., Montelukast) and inhaled corticosteroids. The information is curated from a range of clinical trials and experimental studies to offer a quantitative and methodological perspective for research and development professionals.

Mechanism of Action: A Tale of Two Pathways

This compound exerts its anti-inflammatory effects by directly inhibiting the enzyme 5-lipoxygenase (5-LOX). This action blocks the synthesis of leukotrienes, specifically Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent mediators of bronchoconstriction, airway inflammation, and mucus production.[1] In contrast, leukotriene receptor antagonists like Montelukast do not inhibit the production of leukotrienes but rather block their action at the cysteinyl leukotriene receptor 1 (CysLT1). Inhaled corticosteroids, the cornerstone of asthma therapy, have a broader anti-inflammatory mechanism, which includes the inhibition of phospholipase A2, the enzyme responsible for releasing arachidonic acid, the precursor for both leukotrienes and prostaglandins.

Signaling Pathways

The primary signaling pathway targeted by this compound is the 5-lipoxygenase pathway, a critical branch of the arachidonic acid cascade.

Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Prostaglandins Prostaglandins COX->Prostaglandins LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation_COX Inflammation Prostaglandins->Inflammation_COX Inflammation_LT Bronchoconstriction & Inflammation LTB4->Inflammation_LT CysLTs->Inflammation_LT This compound This compound This compound->Five_LOX Inhibits Montelukast Montelukast Montelukast->CysLTs Blocks Receptor Corticosteroids Corticosteroids Phospholipase_A2 Phospholipase A2 Corticosteroids->Phospholipase_A2 Inhibits Phospholipase_A2->Arachidonic_Acid Cell_Membrane_Phospholipids Cell Membrane Phospholipids Cell_Membrane_Phospholipids->Phospholipase_A2

Arachidonic Acid Cascade and Drug Targets

Recent research has also implicated the phosphatidylinositide 3-kinase (PI3K) signaling pathway as a determinant of the clinical response to this compound in asthmatic patients.[2] Poor responders to this compound have been shown to have increased activation of the PI3K pathway, leading to increased LTB4 production and resistance to this compound therapy.

This compound This compound Five_LOX 5-Lipoxygenase This compound->Five_LOX Inhibits LTB4 Leukotriene B4 (LTB4) Five_LOX->LTB4 GPCR G-Protein Coupled Receptor (GPCR) LTB4->GPCR PI3K_pathway PI3K Pathway Pro_inflammatory_response Pro-inflammatory Response PI3K_pathway->Pro_inflammatory_response Zileuton_Resistance This compound Resistance PI3K_pathway->Zileuton_Resistance GPCR->PI3K_pathway Activates Patient_Recruitment Patient Recruitment (Asthma Diagnosis) Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Recruitment->Inclusion_Exclusion Baseline_Assessment Baseline Assessment (PEFR, FEV1, Symptom Score) Inclusion_Exclusion->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Treatment Group A (e.g., this compound) Randomization->Group_A Group_B Treatment Group B (e.g., Montelukast) Randomization->Group_B Group_C Placebo Group Randomization->Group_C Treatment_Period Treatment Period (e.g., 12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Follow_up_Assessments Follow-up Assessments (Regular intervals) Treatment_Period->Follow_up_Assessments Final_Assessment Final Assessment Follow_up_Assessments->Final_Assessment Data_Analysis Data Analysis (Statistical Comparison) Final_Assessment->Data_Analysis Results Results & Conclusion Data_Analysis->Results

References

Zileuton: A Comparative Guide to On-Target vs. Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zileuton (trade name Zyflo) is an orally active small molecule inhibitor primarily used for the management and chronic treatment of asthma in adults and children 12 years and older.[1] Its therapeutic efficacy stems from its specific interaction with a key enzyme in the inflammatory cascade. However, like many small molecules, this compound is not without off-target effects, which are critical to understand for both preclinical research and clinical applications. This guide provides an objective comparison of this compound's validated on-target and off-target activities, supported by experimental data and detailed methodologies.

On-Target Effect: Inhibition of 5-Lipoxygenase (5-LOX)

This compound's primary mechanism of action is the potent and selective inhibition of 5-lipoxygenase (5-LOX).[2] This enzyme is crucial for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By inhibiting 5-LOX, this compound effectively blocks the conversion of arachidonic acid into leukotrienes (LTB₄, LTC₄, LTD₄, and LTE₄), thereby reducing inflammation, edema, mucus secretion, and bronchoconstriction associated with asthma.[2][3]

cluster_lox Leukotriene Pathway cluster_cox Prostaglandin Pathway Membrane Membrane Phospholipids PLA2 cPLA₂ AA Arachidonic Acid (AA) PLA2->AA Release FiveLOX 5-Lipoxygenase (5-LOX) (On-Target) AA->FiveLOX COX Cyclooxygenase (COX) AA->COX LTA4 Leukotriene A₄ (LTA₄) FiveLOX->LTA4 Zileuton_On This compound Zileuton_On->FiveLOX Inhibition LTs Leukotrienes (LTB₄, LTC₄, etc.) LTA4->LTs Inflammation_LT Inflammation Bronchoconstriction LTs->Inflammation_LT PGs Prostaglandins (PGs) COX->PGs Inflammation_PG Inflammation Pain PGs->Inflammation_PG

Caption: this compound's on-target inhibition of 5-LOX in the arachidonic acid cascade. (Max Width: 760px)
Data Presentation: On-Target Inhibitory Activity

The potency of this compound has been quantified across various biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's effectiveness.

Assay TypeBiological SystemMeasured ProductThis compound IC₅₀ (µM)
Cell-Free SupernatantRat Basophilic Leukemia Cells5-HETE0.5[2]
Whole CellRat Polymorphonuclear Leukocytes (PMNLs)5-HETE0.3[2]
Whole CellRat PMNLsLeukotriene B₄ (LTB₄)0.4[2]
Whole CellHuman PMNLsLeukotriene B₄ (LTB₄)0.4[2]
Whole BloodHumanLeukotriene B₄ (LTB₄)0.9[2]
Experimental Protocols: On-Target Validation

1. Cell-Based 5-LOX Activity Assay (Leukotriene Production)

This protocol assesses this compound's ability to inhibit leukotriene production in whole cells, providing a physiologically relevant context.

  • Cell Culture: Human polymorphonuclear leukocytes (PMNLs) or HEK293 cells stably expressing 5-LOX are cultured to an appropriate density (e.g., 2 x 10⁶ cells/mL).[4]

  • Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 15 minutes at 37°C in a suitable buffer (e.g., PBS with 1 mM CaCl₂).[4]

  • Stimulation: Leukotriene biosynthesis is initiated by adding a calcium ionophore (e.g., 2.5 µM A23187) and arachidonic acid (e.g., 1 µM AA).[4] The reaction proceeds for a defined period (e.g., 15 minutes) at 37°C.

  • Termination and Extraction: The reaction is terminated, and the lipids are extracted using solid-phase extraction (SPE) columns.

  • Quantification: The levels of 5-LOX products (like LTB₄) are quantified using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of this compound concentration.

A 1. Culture Cells (e.g., Human PMNLs) B 2. Pre-incubate with Varying [this compound] A->B C 3. Stimulate with A23187 + AA B->C D 4. Terminate Reaction & Extract Lipids C->D E 5. Quantify LTB₄ (UPLC-MS/MS) D->E F 6. Calculate IC₅₀ E->F

Caption: Workflow for a cell-based 5-LOX inhibition assay. (Max Width: 760px)

2. Biochemical Fluorometric 5-LOX Activity Assay

This in vitro assay measures the direct effect of this compound on 5-LOX enzyme activity using a commercially available kit.

  • Reagent Preparation: Prepare assay buffer, LOX substrate, LOX probe, and positive control (recombinant 5-LOX enzyme) as per the kit manufacturer's instructions.[5]

  • Sample Preparation: Add varying concentrations of this compound, a positive control (e.g., 5-LOX enzyme), and a negative control (assay buffer) to the wells of a 96-well plate.

  • Reaction Initiation: Add the LOX substrate and LOX probe to all wells to start the reaction. In this assay, lipoxygenase converts the substrate to an intermediate that reacts with the probe, generating a fluorescent product.

  • Measurement: Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 500/536 nm) at regular intervals (e.g., every 30 seconds) for 30-40 minutes.[5]

  • Data Analysis: The rate of fluorescence increase is proportional to LOX activity. Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control to determine the IC₅₀ value.

Off-Target Effects: Beyond 5-Lipoxygenase

While effective at its primary target, this compound also interacts with other cellular components, leading to clinically significant off-target effects.

Inhibition of Prostaglandin Biosynthesis

A significant off-target effect of this compound is the suppression of prostaglandin (PG) production.[6] Crucially, this effect is not due to direct inhibition of cyclooxygenase (COX) enzymes but rather an upstream event. Research has shown that this compound inhibits the translocation of cytosolic phospholipase A₂ (cPLA₂) to the cell membrane.[3][6] This action reduces the release of arachidonic acid, the common precursor for both the 5-LOX and COX pathways. This 5-LOX-independent mechanism was confirmed in experiments using macrophages from 5-LOX knockout mice, where this compound still effectively reduced PGE₂ production.[3][6]

Membrane Membrane Phospholipids PLA2 cPLA₂ Translocation (Off-Target) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA Release Zileuton_Off This compound Zileuton_Off->PLA2 Inhibition FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX COX Cyclooxygenase (COX) AA->COX LTs Leukotrienes FiveLOX->LTs PGs Prostaglandins COX->PGs

Caption: this compound's off-target inhibition of cPLA₂-mediated arachidonic acid release. (Max Width: 760px)
Data Presentation: Off-Target Inhibitory Activity

The concentrations at which this compound affects prostaglandin synthesis are modestly higher than those required for leukotriene inhibition.

Assay TypeBiological SystemMeasured EffectThis compound IC₅₀ (µM)
Whole CellActivated Mouse Peritoneal MacrophagesPGE₂ Production5.79[3]
Whole CellActivated 5-LOX Knockout MacrophagesPGE₂ Production21.1[3]
Whole CellJ774 MacrophagesArachidonic Acid Release3.5[3]
Experimental Protocols: Off-Target Validation

1. Validation Using 5-LOX Knockout (KO) Cells

This powerful approach definitively proves that an observed effect is independent of the drug's primary target.

  • Cell Sourcing: Obtain peritoneal macrophages from both wild-type (WT) and 5-LOX knockout (KO) mice.

  • Cell Culture and Stimulation: Culture and stimulate macrophages from both WT and KO mice with an inflammatory agent (e.g., LPS and IFNγ) in the presence of varying concentrations of this compound.

  • PGE₂ Quantification: After a 24-hour incubation, collect the cell media and quantify the concentration of PGE₂ using a radioimmunoassay (RIA) or enzyme immunoassay (EIA).[3]

  • Analysis: Compare the dose-response curves for PGE₂ inhibition between WT and KO cells. Inhibition of PGE₂ in the KO cells confirms a 5-LOX-independent, off-target mechanism.[3]

cluster_wt Wild-Type (WT) Cells cluster_ko Knockout (KO) Cells Start Hypothesis: This compound inhibits PGE₂ via an off-target mechanism WT_Cells Treat WT Cells (Express 5-LOX) with this compound Start->WT_Cells KO_Cells Treat 5-LOX KO Cells (No 5-LOX) with this compound Start->KO_Cells WT_Result Result: PGE₂ is inhibited WT_Cells->WT_Result Conclusion Conclusion: The effect is 5-LOX independent (Off-Target) WT_Result->Conclusion KO_Result Result: PGE₂ is still inhibited KO_Cells->KO_Result KO_Result->Conclusion

Caption: Logic for using knockout cells to validate an off-target effect. (Max Width: 760px)
Hepatotoxicity

The most significant clinical off-target concern for this compound is hepatotoxicity, manifesting as an elevation in serum liver enzymes.[7] This side effect is idiosyncratic and thought to be caused by the formation of reactive drug metabolites during liver processing.[8]

Data Presentation: Clinical Incidence of Hepatotoxicity

Clinical trial data provides a clear picture of the risk of liver enzyme elevation associated with this compound treatment.

Patient GroupMetricIncidence Rate
This compound-TreatedALT Elevations >3x ULN1.9% - 4.6%[7][9]
Placebo / Usual CareALT Elevations >3x ULN0.2% - 1.1%[7][9]
This compound-TreatedClinically Apparent Jaundice< 0.1%[7][8]

*ALT: Alanine aminotransferase; ULN: Upper Limit of Normal

The elevations in liver enzymes are typically asymptomatic and occur within the first 3 months of therapy.[7][9] These levels usually return to normal during continued treatment or after cessation of the drug.[9]

Experimental Protocols: Clinical Monitoring

Due to the risk of hepatotoxicity, a strict monitoring protocol is mandatory for patients prescribed this compound.

  • Baseline Assessment: Measure serum alanine aminotransferase (ALT) levels before initiating therapy. This compound is contraindicated in patients with active liver disease.

  • Routine Monitoring:

    • Monitor ALT levels once a month for the first 3 months of treatment.

    • Monitor every 2-3 months for the remainder of the first year.

    • Monitor periodically thereafter for patients on long-term therapy.

  • Action Protocol: If signs or symptoms of liver dysfunction occur (e.g., nausea, fatigue, right upper quadrant pain, jaundice), or if ALT levels rise to more than 5 times the upper limit of normal, this compound should be discontinued immediately.

Conclusion

This guide provides a comparative analysis of this compound's on-target and off-target effects, substantiated by experimental data.

  • On-Target: this compound is a potent inhibitor of 5-lipoxygenase, with IC₅₀ values in the sub-micromolar to low micromolar range in relevant cellular systems.[2] This action effectively blocks the pro-inflammatory leukotriene pathway, forming the basis of its therapeutic use in asthma.

  • Off-Target: this compound demonstrates significant off-target activities. At concentrations modestly higher than its on-target IC₅₀, it inhibits the release of arachidonic acid, thereby suppressing the production of prostaglandins in a 5-LOX-independent manner.[3] Clinically, this compound carries a notable risk of idiosyncratic hepatotoxicity, necessitating regular liver function monitoring.[7][9]

For researchers, these findings are critical. The off-target inhibition of prostaglandin synthesis means that this compound cannot be used as a perfectly selective tool to probe the role of 5-LOX in experimental models of inflammation without considering its impact on the COX pathway.[6] For drug development professionals and clinicians, a thorough understanding of these distinct effects is paramount for ensuring patient safety and optimizing therapeutic outcomes.

References

Zileuton vs. Zileuton Nanocrystal Formulation: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Zileuton, a 5-lipoxygenase inhibitor, is a Biopharmaceutics Classification System (BCS) Class II drug characterized by high permeability but poor aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy.[1][2][3][4] To overcome this limitation, nanocrystal formulations of this compound have been developed. This guide provides an objective comparison of the in vivo performance of standard micron-sized this compound (Active Pharmaceutical Ingredient - API) and its nanocrystal formulation (NDZ or NfZ), based on recent experimental data.

Pharmacokinetic Profile Comparison

Recent in vivo studies in Sprague Dawley rats have demonstrated significant differences in the pharmacokinetic profiles of standard this compound and its nanocrystal formulation. A key objective of the nanocrystal formulation is to enhance solubility and dissolution rate, which is expected to improve bioavailability.[4] In vitro dissolution data showed that a spray-dried nanocrystal formulation (NfZ) resulted in 95% dissolution in 4 hours, compared to only 8% for the micron-sized API in 24 hours.[4]

Pharmacokinetic studies have revealed notable gender-dependent differences in how rats process this compound.[1][2][3] Female rats consistently exhibit higher plasma concentrations (Cmax) and greater overall drug exposure (Area Under the Curve - AUC) compared to their male counterparts across all tested formulations.[3][4] This has been attributed to lower expression of phase-I and phase-II metabolic enzymes in the intestinal tissue of female rats.[1][2]

Table 1: Pharmacokinetic Parameters of this compound Formulations in Sprague Dawley Rats
FormulationSexCmax (ng/mL)AUC (0-24h) (ng·h/mL)Tmax (h)
API (30 mg/kg) MaleData not fully available18,563.26 ± 150.181
FemaleData not fully available86,926.32 ± 1133.292
NDZ (7.5 mg/kg API) MaleData not fully available36,095.11 ± 489.512
FemaleData not fully available183,729.52 ± 1908.751
PM (7.5 mg/kg API) MaleData not fully available58,626.39 ± 627.002
FemaleData not fully available67,261.39 ± 745.061

Data extracted from a poster presentation; error values represent standard deviation.[1] Note: The nanocrystal (NDZ) and physical mixture (PM) formulations contained a four-fold lower dose of the active ingredient compared to the API group.[5][6]

Immunomodulatory Effects

Beyond pharmacokinetics, studies have also evaluated the impact of this compound formulations on the mucosal immune system. In a 15-day study, the nanocrystal formulation (NDZ) demonstrated an immunosuppressive effect on pro-inflammatory cytokines both locally in the ileal mucosa and systemically.[5]

Table 2: Effects on Pro-Inflammatory Cytokines in Ileal Mucosa
CytokineEffect of NDZ Treatment
Interleukin-18 (IL-18) Decreased
Tumor Necrosis Factor-α (TNF-α) Decreased
RANTES Decreased

This effect was comparable to that observed with the higher-dose micron-sized API.[5][6] These findings suggest that the nanocrystal formulation may offer improved efficacy and safety with a reduced immunotoxic profile.[5][6]

Experimental Protocols

Pharmacokinetic Studies
  • Animal Model: Male and female 10-week-old Sprague Dawley rats were used in these studies.[1][2][3]

  • Formulations and Dosing: The studies compared three formulations:

    • Micron-sized this compound API (30 mg/kg bw).

    • Nanocrystal-drug formulation of this compound (NDZ), containing a lower API dose (e.g., 7.5 mg/kg bw).[2][5]

    • A physical mixture (PM) with the same lower API dose as the NDZ.[2][5]

  • Administration: Formulations were administered orally, often in gelatin capsules via gavage, for periods ranging from a single dose to 15 consecutive days.[1][2][5]

  • Sample Collection: Blood plasma samples were collected at multiple time points (e.g., 1, 2, 4, 6, and 24 hours post-treatment).[2] Ileum, urine, and fecal samples were also collected for further analysis.[1][2]

  • Analytical Method: this compound concentrations in the collected samples were quantified using a reproducible High-Performance Liquid Chromatography (HPLC) technique.[2][3]

Immunotoxicity Studies
  • Animal Model and Dosing: Similar to the pharmacokinetic studies, 10-week-old Sprague Dawley rats were administered the API, NDZ, or PM formulations daily for 15 days.[5]

  • Sample Collection: At the end of the treatment period, animals were sacrificed, and mucosal (intestinal tissue) and circulating (serum) samples were collected.[5][7]

  • Analysis: Cytokine levels in the collected samples were measured to assess the immunological response to the different formulations.[5][7]

Visualized Pathways and Workflows

This compound's Mechanism of Action

This compound functions by inhibiting the 5-lipoxygenase (5-LOX) enzyme.[8][9][10] This enzyme is crucial for the synthesis of leukotrienes, which are potent pro-inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.[8][10] By blocking 5-LOX, this compound prevents the conversion of arachidonic acid into leukotrienes (LTB4, LTC4, LTD4, and LTE4), thereby reducing inflammation, bronchoconstriction, and mucus secretion.[8][10]

Zileuton_MOA AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) LOX->Leukotrienes Inflammation Inflammation Bronchoconstriction Mucus Secretion Leukotrienes->Inflammation This compound This compound This compound->LOX

Caption: this compound inhibits the 5-lipoxygenase enzyme, blocking leukotriene synthesis.

In Vivo Experimental Workflow

The in vivo studies followed a structured workflow from animal acclimatization to final sample analysis.

Experimental_Workflow start Animal Acclimatization (Sprague Dawley Rats) grouping Grouping (API, NDZ, PM, Control) start->grouping dosing Oral Administration (Single dose or 15 days) grouping->dosing sampling Sample Collection (Plasma, Tissues, Urine) dosing->sampling analysis HPLC & Cytokine Analysis sampling->analysis end Data Interpretation analysis->end

Caption: Workflow for in vivo comparison of this compound formulations.

Formulation Comparison Logic

The core rationale for comparing the formulations is based on the hypothesis that reducing particle size to the nano-scale will improve the drug's biopharmaceutical properties.

Formulation_Comparison This compound This compound (API) BCS Class II Solubility Poor Aqueous Solubility This compound->Solubility Nanocrystal Nanocrystal Formulation (NDZ) This compound->Nanocrystal Bioavailability Limited Bioavailability Solubility->Bioavailability Outcome Enhanced Bioavailability & Therapeutic Efficacy Bioavailability->Outcome Goal ParticleSize Increased Surface Area Nanocrystal->ParticleSize Dissolution Improved Dissolution Rate ParticleSize->Dissolution Dissolution->Outcome

Caption: Nanocrystal formulation aims to improve this compound's bioavailability.

References

Zileuton's Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zileuton, a selective 5-lipoxygenase (5-LOX) inhibitor, has demonstrated notable anti-cancer properties across a spectrum of malignancies. This guide provides a comparative analysis of this compound's efficacy in various cancer cell lines, supported by experimental data. The information is intended to assist researchers in evaluating its potential as a therapeutic agent and in designing future studies.

Quantitative Efficacy of this compound in Cancer Cell Lines

The following tables summarize the key findings regarding this compound's impact on cell viability, apoptosis, and migration in different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 ValueReference
Breast CancerMDA-MB-231461 µM[1]
Breast CancerMCF-7292 µM[1]
CholangiocarcinomaKKU-023, KKU-213, KKU-100Inhibition at 400 µM (72h)[2]

Table 2: Apoptotic Effects of this compound on Cancer Cell Lines

Cancer TypeCell LineThis compound ConcentrationApoptosis RateIncubation TimeReference
Pancreatic CancerSW199010 µg/mL24.7%24 hours
Pancreatic CancerSW199020 µg/mL31.3%24 hours
Pancreatic CancerSW199040 µg/mL45.1%24 hours
Cervical CancerCaLo, Caski2.5 - 40 µg/mLDose-dependent increaseNot Specified[3][4][5]

Table 3: Effect of this compound on Cancer Cell Migration

Cancer TypeCell LineThis compound ConcentrationEffect on MigrationIncubation TimeReference
CholangiocarcinomaKKU-02350, 100, 200 µMDose-dependent inhibition12, 18, 24 hours[2]
CholangiocarcinomaKKU-21350, 100, 200 µMDose-dependent inhibition6, 9, 12 hours[2]

Key Signaling Pathways Targeted by this compound

This compound primarily exerts its anti-cancer effects by inhibiting the 5-lipoxygenase (5-LOX) enzyme, a key component of the arachidonic acid metabolic pathway. This inhibition leads to a reduction in the production of leukotrienes, which are pro-inflammatory molecules implicated in cancer cell proliferation, survival, and migration. Additionally, this compound has been shown to modulate other critical signaling pathways, such as the Akt pathway.

Zileuton_5_LOX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX This compound This compound This compound->Five_LOX Inhibits Leukotrienes Leukotrienes (e.g., LTB4) Five_LOX->Leukotrienes Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Leukotrienes->Gene_Expression Promotes

This compound's inhibition of the 5-Lipoxygenase pathway.

Zileuton_Akt_Pathway cluster_cytoplasm Cytoplasm This compound This compound Five_LOX 5-Lipoxygenase (5-LOX) This compound->Five_LOX Inhibits PI3K PI3K This compound->PI3K Indirectly Inhibits Five_LOX->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Cell_Survival_Proliferation Cell Survival & Proliferation pAkt->Cell_Survival_Proliferation Promotes

This compound's inhibitory effect on the Akt signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells containing medium only. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the log of this compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.

    • Annexin V-negative/PI-negative cells are considered viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.

  • Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing different concentrations of this compound. An untreated control well should also be included.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure is calculated to determine the effect of this compound on cell migration.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Migration_Assay Cell Migration Assay (Wound Healing) Cell_Culture->Migration_Assay Zileuton_Prep This compound Preparation (Serial Dilutions) Zileuton_Prep->Viability_Assay Zileuton_Prep->Apoptosis_Assay Zileuton_Prep->Migration_Assay IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Migration_Rate Migration Rate Analysis Migration_Assay->Migration_Rate

A generalized workflow for in vitro evaluation of this compound.

This guide provides a foundational understanding of this compound's efficacy in different cancer cell lines. Further research is warranted to explore its therapeutic potential in a broader range of cancers and to elucidate the full spectrum of its molecular mechanisms.

References

A Cross-Species Examination of Zileuton Pharmacokinetics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An essential component of preclinical drug development is the comprehensive understanding of a compound's pharmacokinetic profile across various species. This guide provides a detailed comparison of the pharmacokinetics of Zileuton, a 5-lipoxygenase inhibitor, across multiple species, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, an orally active inhibitor of the 5-lipoxygenase enzyme, is a critical therapeutic agent in the management of asthma. By blocking the synthesis of leukotrienes, it mitigates the inflammatory processes that contribute to asthma pathogenesis.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) in different preclinical models is paramount for predicting its behavior in humans and ensuring the safety and efficacy of novel formulations.

This guide summarizes key pharmacokinetic parameters, details the experimental methodologies employed in their determination, and visually represents the common experimental workflow and metabolic pathways.

Quantitative Pharmacokinetic Parameters: A Cross-Species Overview

ParameterHumanRat (Male)Rat (Female)
Dose (mg/kg) 600 mg (single dose)30 mg/kg30 mg/kg
Tmax (h) ~1.7 - 2.61.0 - 2.01.0 - 2.0
Cmax (µg/mL) ~4.98 - 11.99Lower than female1.5-3 times higher than male[2]
AUC (µg·h/mL) ~19.2Lower than female2-4 times higher than male[2]
Half-life (t1/2) (h) ~2.5 - 3.2Shorter than femaleLonger than male[2]
Volume of Distribution (Vd/F) (L/kg) ~1.2N/AN/A
Clearance (CL/F) (mL/min) ~545 - 669N/AN/A
Protein Binding (%) ~93N/AN/A

Note: N/A indicates that the data was not available in the reviewed literature. The data presented is a synthesis from multiple sources and may vary depending on the specific study conditions (e.g., immediate-release vs. extended-release formulations, fed vs. fasted state). For rats, significant gender-based differences have been consistently reported.[2][3][4][5]

Insights from Preclinical Species

Rats: Pharmacokinetic studies in Sprague Dawley rats have revealed significant gender-dependent differences.[3][4] Following oral administration, female rats consistently exhibit higher plasma concentrations, peak concentrations (Cmax), and overall drug exposure (AUC) compared to their male counterparts.[2][5] This is attributed to a lower expression of Phase I and Phase II metabolic enzymes in the intestinal tissue of female rats.[4] Consequently, male rats tend to have a shorter elimination half-life.[2]

Mice: Detailed pharmacokinetic parameters for mice are not widely published. However, toxicological studies have established oral minimum lethal doses ranging from 500-4000 mg/kg.[6] These studies indicate that systemic exposure (AUC) at these high doses is significantly greater than that achieved at the maximum recommended human daily oral dose.[6]

Dogs: Similar to mice, comprehensive pharmacokinetic data for dogs is limited. In a study investigating the efficacy of this compound for canine atopic dermatitis, an oral dose of 2 mg/kg was administered three times daily.[7] Toxicological data indicates that at an oral dose of 1000 mg/kg, which results in a systemic exposure (AUC) more than 12 times that of the maximum recommended human dose, no deaths were observed, although nephritis was reported.[8]

Monkeys: While the inhibitory activity of this compound on leukotriene formation has been demonstrated in monkeys, specific pharmacokinetic parameters following oral administration are not readily available in the reviewed literature.[8]

Experimental Protocols

A generalized experimental workflow for determining the pharmacokinetic profile of this compound in a preclinical model is outlined below. Specific details may vary between studies.

1. Animal Models:

  • Species/Strain: Sprague Dawley rats are a commonly used model.[3][4] Studies have also been conducted in CD-1 mice and Beagle dogs.

  • Age and Weight: For instance, 10-week-old rats with a body weight of approximately 150g have been used.

  • Housing: Animals are typically housed in controlled environments (e.g., metabolic cages) to allow for the collection of urine and feces for excretion analysis.

2. Drug Administration:

  • Route: Oral administration is the most common route, reflecting the clinical use of this compound.[3][5] This is often performed via oral gavage.[5]

  • Dose and Formulation: Doses are selected based on the study objectives. For example, a 30 mg/kg body weight dose of the active pharmaceutical ingredient (API) has been used in rats.[4] The drug can be administered as a pure compound, in a physical mixture with excipients, or as a nanocrystalline formulation.[5]

3. Sample Collection:

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 1, 2, 4, 6, and 24 hours) to characterize the plasma concentration-time profile.

  • Tissue and Excreta Collection: In some studies, tissues (e.g., ileum) and excreta (urine and feces) are collected to assess drug distribution and elimination.[3]

4. Bioanalytical Method:

  • Sample Preparation: Plasma samples are typically processed to extract this compound. Common techniques include protein precipitation and liquid-liquid extraction.

  • Quantification: The concentration of this compound in the biological matrices is determined using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

G cluster_pre Pre-Administration cluster_admin Administration cluster_sample Sample Collection cluster_analysis Analysis Animal_Selection Animal Selection (Species, Strain, Sex, Age) Acclimatization Acclimatization Animal_Selection->Acclimatization Drug_Administration Drug Administration (Oral Gavage) Acclimatization->Drug_Administration Dose_Preparation Dose Preparation (Formulation, Concentration) Dose_Preparation->Drug_Administration Blood_Collection Blood Collection (Serial Time Points) Drug_Administration->Blood_Collection Sample_Processing Sample Processing (Extraction) Blood_Collection->Sample_Processing Urine_Feces_Collection Urine/Feces Collection Urine_Feces_Collection->Sample_Processing Tissue_Harvesting Tissue Harvesting (at study termination) Tissue_Harvesting->Sample_Processing Bioanalysis Bioanalysis (HPLC, LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Bioanalysis->PK_Analysis

A generalized experimental workflow for a preclinical pharmacokinetic study of this compound.

Metabolic Pathways of this compound

This compound is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[1] The major metabolic pathways involve oxidation.

  • CYP Isoenzymes: The key CYP isoenzymes responsible for the oxidative metabolism of this compound and its N-dehydroxylated metabolite are CYP1A2, CYP2C9, and CYP3A4.[6]

The resulting metabolites are then conjugated, primarily with glucuronic acid, to form more water-soluble compounds that can be readily excreted.

G This compound This compound Oxidative_Metabolites Oxidative Metabolites (e.g., N-dehydroxylated metabolite) This compound->Oxidative_Metabolites CYP1A2, CYP2C9, CYP3A4 Glucuronide_Conjugates Glucuronide Conjugates Oxidative_Metabolites->Glucuronide_Conjugates Conjugation Excretion Excretion (Urine and Feces) Glucuronide_Conjugates->Excretion

A simplified diagram of the primary metabolic pathway of this compound.

Conclusion

This comparative guide highlights the current understanding of this compound pharmacokinetics across different species. While comprehensive data is available for humans and rats, revealing important gender-specific differences in the latter, there is a clear need for more detailed pharmacokinetic studies in other preclinical species such as mice, dogs, and monkeys. Such data would be invaluable for refining dose selection in preclinical efficacy and toxicology studies and for strengthening the cross-species extrapolation to humans. The provided experimental workflow and metabolic pathway diagrams offer a foundational understanding for researchers designing and interpreting future studies on this compound and other 5-lipoxygenase inhibitors.

References

comparative analysis of Zileuton and FLAP inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Zileuton and FLAP Inhibitors in the Attenuation of Leukotriene Synthesis

This guide provides a detailed comparative analysis of two principal strategies for inhibiting the 5-lipoxygenase (5-LOX) pathway: direct inhibition of the 5-LOX enzyme by this compound and indirect inhibition via targeting the 5-Lipoxygenase-Activating Protein (FLAP). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, comparative efficacy based on experimental data, and detailed protocols for relevant assays.

Introduction to Leukotriene Synthesis Inhibition

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid (AA) through the 5-LOX pathway. They are implicated in the pathophysiology of a range of inflammatory diseases, most notably asthma, where they induce bronchoconstriction, mucus secretion, and eosinophil recruitment.[1] Consequently, inhibiting leukotriene synthesis is a key therapeutic strategy. Two primary upstream targets for this inhibition are the 5-LOX enzyme itself and its essential activating protein, FLAP.[2]

This compound is an orally active and commercially available drug that directly inhibits the 5-lipoxygenase enzyme.[3][4] In contrast, FLAP inhibitors represent a class of compounds that prevent the 5-LOX enzyme from accessing its substrate, arachidonic acid, by binding to the FLAP, a crucial scaffolding protein located on the nuclear envelope.[5][6]

Mechanism of Action

This compound: As a direct 5-LOX inhibitor, this compound acts by chelating the non-heme iron atom within the active site of the 5-lipoxygenase enzyme.[7] This action prevents the conversion of arachidonic acid to its downstream products, thereby inhibiting the formation of all leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][8][9]

FLAP Inhibitors: These compounds, such as MK-886 and veliflapon (BAY X 1005), do not interact with the 5-LOX enzyme directly. Instead, they bind to FLAP.[5][10] FLAP's role is to bind arachidonic acid and present it to 5-LOX. By binding to FLAP, these inhibitors allosterically prevent the association of 5-LOX with its substrate, thereby halting the synthesis of leukotrienes.[5][6] This upstream intervention also results in the broad-spectrum inhibition of all leukotriene production.[11]

G cluster_membrane Nuclear Membrane cluster_cytosol Cytosol cluster_products Products FLAP FLAP LOX_mem 5-LOX FLAP->LOX_mem Presents AA to LTA4 Leukotriene A4 (LTA4) LOX_mem->LTA4 Catalyzes conversion AA Arachidonic Acid (from Phospholipids) AA->FLAP Binds to LOX_cyto 5-LOX LOX_cyto->LOX_mem Translocates to membrane LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs FLAP_Inhibitor FLAP Inhibitors (e.g., MK-886) FLAP_Inhibitor->FLAP Inhibit This compound This compound This compound->LOX_mem This compound->LOX_cyto Inhibit

Figure 1. Leukotriene synthesis pathway and points of inhibition.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo potencies of this compound and representative FLAP inhibitors.

Table 1: Comparative In Vitro Potency (IC50)
CompoundTargetAssay SystemIC50 (µM)Reference
This compound 5-LOXRat PMNL LTB4 Biosynthesis0.4[12]
5-LOXHuman PMNL LTB4 Biosynthesis0.4[12]
5-LOXHuman Whole Blood LTB4 Biosynthesis0.9[12]
5-LOXMurine Macrophage PGE2 Production2.7 - 5.8[13]
5-LOXHuman Whole Blood PGE2 Production12.9[13]
MK-886 FLAPLeukotriene Synthesis InhibitionData not consistently reported as IC50[6][14]
MK-591 FLAPLeukotriene Synthesis InhibitionData not consistently reported as IC50[2][11]
BAY X 1005 FLAPLTB4 Synthesis InhibitionCorrelates with binding to FLAP[10]

Note: Direct IC50 values for FLAP inhibitors on leukotriene synthesis are less commonly reported in literature compared to their binding affinities for FLAP. Their efficacy is often demonstrated through cellular assays showing inhibition of leukotriene production.

Table 2: Comparative In Vivo Efficacy (ED50)
CompoundModelSpeciesEndpointED50 (mg/kg, p.o.)Reference
This compound Ex vivo LTB4 BiosynthesisRatInhibition of LTB42[12]
Antigen-induced LT formationRatInhibition of 6-sulfidopeptide LT3[12]
Arachidonic Acid-induced Ear EdemaMouseReduction of Edema31[12]
Acetic Acid-induced WrithingMouseAntinociceptive Effect31.81[15]

Note: In vivo efficacy data for early-stage FLAP inhibitors like MK-886 and BAY X 1005 from comparable models is limited in publicly available literature, as many were not developed commercially.[2][6]

Table 3: Summary of Clinical Trial Findings
Drug/ClassConditionKey FindingsReference
This compound Mild to Moderate Asthma600 mg QID significantly reduced the need for corticosteroid treatment (6.1% vs 15.6% for placebo). Improved FEV1 by 15.7% vs 7.7% for placebo.[16]
Mild Asthma (PAF Challenge)A single 600 mg dose attenuated increases in respiratory system resistance by 39% and improved gas exchange.[17]
Allergic Asthma (Antigen Challenge)600 mg QID inhibited leukotriene production by ~86% and significantly reduced eosinophil influx into the lungs.[18]
FLAP Inhibitors AsthmaEarly trials with MK-886, MK-591, and BAY X 1005 showed promise in treating asthma.[2][6][11]
Inflammatory DiseasesSeveral FLAP inhibitors entered Phase II trials but were not brought to market for undisclosed reasons. Renewed interest exists due to genetic links between FLAP and cardiovascular disease.[6][11]

Experimental Protocols

5-Lipoxygenase (5-LOX) Activity Assay (Fluorometric)

This protocol is based on commercially available kits for measuring 5-LOX activity.[19][20]

Principle: The 5-LOX enzyme converts a specific substrate (e.g., arachidonic acid) to a hydroperoxy intermediate. This intermediate reacts with a fluorometric probe to produce a stable, highly fluorescent product. The increase in fluorescence intensity, measured at Ex/Em = 500/536 nm, is directly proportional to the 5-LOX activity.

Methodology:

  • Reagent Preparation:

    • Prepare LOX Assay Buffer. Warm to room temperature before use.

    • Prepare 5-LOX Substrate solution. This is often diluted in ethanol and then the assay buffer. Keep on ice.

    • Prepare LOX Probe solution.

    • Prepare test compounds (e.g., this compound) at various concentrations in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add samples (cell/tissue lysates or purified enzyme), positive control (recombinant 5-LOX), and inhibitor controls to a 96-well plate suitable for fluorescence.

    • For inhibitor screening, add the test compounds to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature, protected from light.

    • Prepare a Reaction Mix containing LOX Assay Buffer and LOX Probe.

    • Initiate the reaction by adding the 5-LOX Substrate to all wells.

    • Immediately begin measuring the fluorescence intensity (Ex/Em = 500/536 nm) in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • To determine the percent inhibition for test compounds, use the following formula: % Inhibition = [(Rate_EnzymeControl - Rate_Inhibitor) / Rate_EnzymeControl] * 100

    • Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis node_step node_step node_reagent node_reagent node_output node_output prep_plate Prepare 96-well plate with Enzyme, Controls, and Inhibitors add_substrate Initiate reaction by adding LOX Substrate prep_plate->add_substrate prep_reagents Prepare Reaction Mix (Buffer + Probe) prep_reagents->add_substrate measure Measure Fluorescence (Ex/Em 500/536 nm) in kinetic mode for 10-20 min add_substrate->measure calc_rate Calculate reaction rates (slopes) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Figure 2. Experimental workflow for a 5-LOX fluorometric assay.
FLAP Competition Binding Assay

This protocol is based on the principle of a competitive radioligand binding assay.[21]

Principle: This assay measures the ability of an unlabeled test compound (e.g., a novel FLAP inhibitor) to compete with a radiolabeled ligand (e.g., [3H]-MK-886) for binding to the FLAP protein in a membrane preparation. The amount of radioactivity bound to the membrane is inversely proportional to the affinity of the test compound for FLAP.

Methodology:

  • Membrane Preparation:

    • Culture a suitable cell line expressing high levels of FLAP, such as human polymorphonuclear (PMN) cells or PMA-stimulated HL-60 cells.[21]

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the crude membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of the membrane preparation (e.g., 10 µg of protein) to each well.

    • Add increasing concentrations of the unlabeled test compound.

    • Add a fixed concentration of the radiolabeled FLAP ligand (e.g., 6 nM [3H]-MK-886).

    • For determining non-specific binding, add a high concentration of a known unlabeled FLAP ligand to a set of wells.

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound ligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Subtract the non-specific binding CPM from all other values.

    • Plot the specific binding CPM against the logarithm of the unlabeled competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_reaction Binding & Separation cluster_analysis Detection & Analysis node_step node_step node_reagent node_reagent node_output node_output node_input node_input prep_membranes Prepare cell membranes (e.g., from HL-60 cells) prep_plate Add membranes, test compounds, and [3H]-MK-886 to plate prep_membranes->prep_plate incubate Incubate to reach equilibrium prep_plate->incubate filter Rapidly filter to separate bound from free ligand incubate->filter count Measure radioactivity with a scintillation counter filter->count analyze Plot specific binding vs. [Inhibitor] count->analyze calc_ki Determine IC50 and Ki values analyze->calc_ki

Figure 3. Experimental workflow for a FLAP competition binding assay.

Conclusion

Both this compound and FLAP inhibitors effectively block the 5-lipoxygenase pathway, albeit through different mechanisms. This compound, as a direct 5-LOX inhibitor, is a clinically approved therapeutic for asthma. However, its use can be limited by the need for frequent dosing and potential for liver enzyme elevation.[9][16]

FLAP inhibitors offer a theoretically appealing alternative by targeting a non-enzymatic protein. This approach could potentially lead to a better risk-benefit profile.[22] While several FLAP inhibitors showed promise in early clinical trials, none have yet reached the market.[11] The elucidation of FLAP's crystal structure has renewed interest in this target, paving the way for the design of novel inhibitors with improved pharmacological properties.[6]

A noteworthy consideration is the finding that this compound may also inhibit prostaglandin biosynthesis by interfering with arachidonic acid release, an effect independent of its 5-LOX inhibition.[13] This suggests that the anti-inflammatory effects of this compound may be broader than initially understood and highlights a key difference from the more targeted mechanism of FLAP inhibitors. Further research into novel, potent, and specific inhibitors of both targets continues to be a promising avenue for the development of new anti-inflammatory therapies.

References

A Comparative Guide to the Anti-Angiogenic Effects of Zileuton

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the anti-angiogenic properties of Zileuton, a 5-lipoxygenase (5-LOX) inhibitor, against an alternative anti-inflammatory agent with known anti-angiogenic effects, Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and pathway visualizations to support further investigation into this compound's therapeutic potential in angiogenesis-related diseases.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

Both this compound and Celecoxib exert their effects by intervening in the metabolism of arachidonic acid, a key pathway in inflammation and cellular signaling. However, they target different enzymatic branches.

  • This compound : As a 5-lipoxygenase inhibitor, this compound blocks the conversion of arachidonic acid into leukotrienes.[1] Specifically, it inhibits the formation of leukotriene B4 (LTB4), a potent pro-inflammatory and chemotactic agent, and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which increase vascular permeability.[1] This inhibition of leukotriene synthesis is the primary mechanism behind its anti-angiogenic activity.[2][3]

  • Celecoxib : As a selective COX-2 inhibitor, Celecoxib blocks the cyclooxygenase-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins (PGs), such as PGE2.[4] COX-2 is often overexpressed in tumors and inflammatory sites, and its prostaglandin products are known to promote angiogenesis and tumor growth.[4][5]

The distinct targets of this compound and Celecoxib within this critical pathway are illustrated below.

AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 COX2 Cyclooxygenase-2 (COX-2) AA->COX2 LTs Leukotrienes (e.g., LTB4) LOX5->LTs synthesis PGs Prostaglandins (e.g., PGE2) COX2->PGs synthesis Angio Angiogenesis (Proliferation, Migration) LTs->Angio promotes PGs->Angio promotes This compound This compound This compound->LOX5 inhibits Celecoxib Celecoxib Celecoxib->COX2 inhibits

Caption: Inhibition points of this compound and Celecoxib in the arachidonic acid pathway.

Comparative Data on Anti-Angiogenic Performance

Quantitative data from in vitro and in vivo studies demonstrate the efficacy of this compound in inhibiting key angiogenic processes, with comparable effects observed for Celecoxib through its distinct mechanism.

Table 1: In Vitro Anti-Angiogenic Effects
AgentAssayConcentrationKey Findings & Quantitative EffectSource
This compound HUVEC Proliferation (VEGF-induced)10-50 µMSignificantly inhibited VEGF-induced cell proliferation and DNA synthesis.[6][6]
This compound HUVEC Migration (VEGF-induced)10-50 µMMarkedly inhibited endothelial cell migration in a wound healing assay.[6][6]
This compound HUVEC Tube Formation (VEGF-induced)10-50 µMDose-dependently suppressed the formation of capillary-like tube structures on Matrigel.[6][6]
This compound Gene Expression (VEGF-induced)10-50 µMDecreased VEGF-induced expression of ICAM-1 and VCAM-1 mRNA and protein.[7][8][7][8]
Celecoxib HUVEC Proliferation10-50 µMReduced proliferation in neovascular endothelial cells by 65%.[9][9]
Celecoxib Endothelial Cell Apoptosis10-50 µMInduced a 2.7-fold increase in the apoptotic index of angiogenic endothelial cells.[9][9]
Celecoxib VEGF Gene Expression~25 µMSuppressed VEGF gene expression via reduction of Sp1 transcription factor activity.[5][5]
Table 2: In Vivo Anti-Angiogenic Effects
AgentModelDosage / ConcentrationKey Findings & Quantitative EffectSource
This compound Mouse Matrigel Plug (VEGF-induced)50 µMSignificantly suppressed blood vessel formation; decreased hemoglobin content by 94% compared to VEGF-treated controls.[7][7]
Celecoxib Rat Corneal Angiogenesis (FGF-2-induced)30 mg/kg/dayInhibited angiogenesis by 78.6% and associated prostaglandin production by 78%.[9][9]
Celecoxib Chick Chorioallantoic Membrane (CAM) Assay2000 ppmSignificantly reduced microvascular density; vessel count decreased from 15.8 to 8.3 per 9000 µm².[10][10]
Celecoxib Orthotopic Pancreatic Cancer Model10 mg/kg/daySignificantly reduced microvessel formation in the primary tumor, correlating with decreased VEGF expression.[5][5]

Experimental Protocols and Workflows

To facilitate the validation and replication of these findings, detailed protocols for standard angiogenesis assays are provided below.

Experimental Workflow: HUVEC Tube Formation Assay

The following diagram outlines the typical workflow for assessing the anti-angiogenic potential of a compound using an in vitro tube formation assay.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow p1 Coat 96-well plate with Matrigel p2 Incubate at 37°C to allow gelation p1->p2 p3 Harvest and prepare HUVEC suspension p2->p3 e1 Seed HUVECs onto Matrigel-coated wells p3->e1 e2 Add test compounds (e.g., this compound) & VEGF e1->e2 e3 Incubate for 6-18 hours at 37°C e2->e3 a1 Capture images of tube networks via microscopy e3->a1 a2 Quantify total tube length, branch points, and loops a1->a2 a2->a2 a3 Statistically compare treated vs. control groups a2->a3

Caption: Standard workflow for an in vitro HUVEC tube formation assay.
Detailed Protocol 1: HUVEC Tube Formation Assay

  • Preparation : Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding : Culture Human Umbilical Vein Endothelial Cells (HUVECs) to ~80% confluency. Harvest the cells using trypsin and resuspend them in appropriate endothelial cell growth medium.

  • Treatment : Prepare a cell suspension of 1-2 x 10⁵ cells/mL. In separate tubes, mix the cell suspension with the desired concentrations of this compound (e.g., 1, 10, 50 µM) and a pro-angiogenic stimulus like VEGF (e.g., 10 ng/mL).[6] Include a vehicle control (DMSO) and a positive control (VEGF alone).

  • Incubation : Add 100 µL of the cell/treatment mixture to each Matrigel-coated well. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6 to 18 hours.

  • Visualization & Quantification : After incubation, examine the formation of capillary-like structures using an inverted microscope. Capture images of multiple fields per well. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Detailed Protocol 2: In Vivo Matrigel Plug Assay
  • Preparation : Thaw growth factor-reduced Matrigel on ice. In a sterile, pre-chilled tube, mix Matrigel (e.g., 0.5 mL per plug) with a pro-angiogenic factor such as VEGF (e.g., 100 ng/mL) and/or bFGF.[7]

  • Treatment : For the treatment group, add this compound (e.g., to a final concentration of 50 µM) to the Matrigel mixture.[7] Prepare a control group with the vehicle (e.g., DMSO) and a baseline group with no growth factors. Keep all mixtures on ice to prevent premature gelation.

  • Injection : Anesthetize mice (e.g., C57BL/6). Subcutaneously inject the 0.5 mL Matrigel mixture into the dorsal flank of the mice using a pre-chilled syringe. The liquid Matrigel will form a solid plug in vivo.

  • Incubation : Allow 7-14 days for blood vessels from the host vasculature to infiltrate the Matrigel plug.

  • Analysis : After the incubation period, euthanize the mice and carefully excise the Matrigel plugs.

    • Quantification : To quantify vascularization, measure the hemoglobin content within the plug using a spectrophotometric method (e.g., Drabkin's reagent). A higher hemoglobin level indicates greater blood vessel formation.[7]

    • Histology : Fix the plugs in formalin, embed in paraffin, and perform histological staining (e.g., Hematoxylin and Eosin, H&E) to visually assess vessel infiltration.[7]

Conclusion

The available evidence strongly supports the anti-angiogenic effects of this compound. By inhibiting the 5-lipoxygenase pathway, this compound effectively suppresses endothelial cell proliferation, migration, and tube formation in vitro, and reduces neovascularization in vivo.[6][7][11] Its efficacy is comparable to that of the COX-2 inhibitor Celecoxib, which acts on a parallel branch of the arachidonic acid cascade.[4][9] These findings highlight this compound's potential as a therapeutic agent for diseases driven by pathological angiogenesis, such as cancer and certain inflammatory conditions, warranting further clinical investigation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zileuton
Reactant of Route 2
Reactant of Route 2
Zileuton

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。